molecular formula C14H17NO2 B2396611 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate CAS No. 71043-64-6

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Cat. No.: B2396611
CAS No.: 71043-64-6
M. Wt: 231.295
InChI Key: PDPJYLYRJOHRGS-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.295. The purity is usually 95%.
BenchChem offers high-quality 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPJYLYRJOHRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies required for the complete structural elucidation and purity assessment of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate. Designed for researchers, analytical chemists, and drug development professionals, this document synthesizes foundational analytical principles with practical, field-proven insights to ensure robust and reliable characterization of this heterocyclic compound.

Introduction and Significance

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is a heterocyclic compound belonging to the dihydroquinoline class. The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. The specific substitution pattern of this molecule—gem-dimethyl groups at the 2-position, a methyl group at the 4-position, and an acetoxy group on the aromatic ring—suggests its potential role as a synthetic intermediate or a candidate for biological screening. Its structural predecessor, 2,2,4-trimethyl-1,2-dihydroquinoline, is a well-known antioxidant, particularly in the rubber industry, which adds to the interest in the properties and purity of its derivatives.

Accurate structural confirmation and purity analysis are non-negotiable prerequisites for any further investigation, be it for reaction optimization, biological activity screening, or material science applications. This guide establishes a self-validating analytical workflow, grounded in orthogonal techniques, to provide an unambiguous chemical fingerprint of the title compound.

Physicochemical Properties Summary

A foundational understanding of a molecule's properties is critical for method development. The key physicochemical data for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₂PubChem
Molecular Weight 231.29 g/mol PubChem
Appearance White to off-white solid(Typical for this class)
Solubility Soluble in Methanol, Chloroform, DMSO(Inferred from structure)
CAS Number 14332-48-2TRC-Canada

Core Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient for unequivocal structure confirmation. We employ an orthogonal workflow where the outputs of spectroscopic and chromatographic methods are integrated to build a cohesive and validated structural assignment.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Validation Sample 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (ESI-MS, HRMS) Sample->MS HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Structure Structural Elucidation (Connectivity, Fragments) NMR->Structure MS->Structure Purity Purity Assessment (%) HPLC->Purity Final Validated Structure & Purity Report Structure->Final Purity->Final

Caption: Orthogonal workflow for structural validation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides an unambiguous map of atomic connectivity.[1]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
C2-(CH₃)₂ ~1.30Singlet (s)6HGem-dimethyl groups on a saturated carbon, magnetically equivalent.
C4-CH₃ ~2.10Singlet (s)3HVinylic methyl group adjacent to an aromatic ring.
OCOCH₃ ~2.30Singlet (s)3HAcetate methyl protons.
C3-H ~5.50Singlet (s)1HVinylic proton on the dihydroquinoline ring.
N1-H ~3.80Broad Singlet (br s)1HAmine proton, often broad and may exchange with D₂O.
Aromatic H 6.80 - 7.20Multiplet (m)3HProtons on the benzene ring, with splitting patterns determined by their positions relative to the acetoxy and amine groups.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The ¹³C NMR spectrum provides a "carbon fingerprint" of the molecule.[1][2]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2-(CH₃)₂ ~28-32Aliphatic methyl carbons.
OCOCH₃ ~21Acetate methyl carbon.
C2 ~55Quaternary sp³ carbon bonded to nitrogen and two methyls.
C4-CH₃ ~18Vinylic methyl carbon.
C3 ~120-125Vinylic sp² carbon.
C4 ~130-135Quaternary vinylic sp² carbon.
Aromatic Carbons ~115-150sp² carbons of the benzene ring. The C-O carbon will be downfield (~148 ppm), while others will be in the typical aromatic region.
C=O (Acetate) ~169Carbonyl carbon of the ester group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters: spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Key parameters: spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion [M+H]⁺.

Expected Results (ESI-MS):

  • Molecular Ion: A prominent peak at m/z 232.13 (C₁₄H₁₈NO₂⁺, the [M+H]⁺ ion).

  • High-Resolution MS (HRMS): An exact mass measurement (e.g., 232.1332 ± 5 ppm) would confirm the elemental composition C₁₄H₁₇NO₂.

  • Key Fragmentation: Tandem MS (MS/MS) of the m/z 232 ion would likely reveal characteristic losses.[3] A primary fragmentation would be the loss of ketene (CH₂=C=O, 42 Da) from the acetate group, yielding a fragment at m/z 190, corresponding to the hydroxylated dihydroquinoline.[4] Another possible fragmentation is the loss of the entire acetyl group.

G parent [M+H]⁺ m/z 232.13 frag1 Loss of Ketene (-42 Da) m/z 190.12 parent:f1->frag1:f0 - CH₂CO frag2 Loss of Acetyl Radical (-43 Da) m/z 189.11 parent:f1->frag2:f0 - •CH₃CO

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL in the mobile phase.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: An ESI source coupled to a quadrupole, ion trap, or Orbitrap analyzer.

  • Ionization Mode: Positive ion mode.

  • Acquisition: Scan from m/z 50 to 500. For MS/MS, isolate the precursor ion at m/z 232 and apply collision-induced dissociation (CID).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of non-volatile organic compounds.

Rationale for Method Design: The molecule possesses a chromophore (the dihydroquinoline ring system) making UV detection highly suitable. A reversed-phase C18 column is the logical starting point due to the compound's moderate polarity. An acidic mobile phase modifier (formic or acetic acid) ensures the amine functionality is protonated, leading to sharp, symmetrical peaks. Studies on similar quinoline derivatives have shown good separation with methanol-water or acetonitrile-water mobile phases.[5][6]

Experimental Protocol: HPLC-UV Purity Method

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Concentration: ~0.5 mg/mL in methanol or acetonitrile.

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Conclusion: A Validated Analytical Profile

The structural identity of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is unequivocally confirmed by the confluence of data from NMR and mass spectrometry. The ¹H and ¹³C NMR spectra provide a complete map of the H-C framework, while high-resolution mass spectrometry validates the elemental formula. Chromatographic analysis by HPLC-UV provides a reliable, quantitative measure of purity. This multi-faceted, orthogonal approach constitutes a robust and self-validating system for the chemical analysis of this compound, ensuring data integrity for all subsequent research and development activities.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column - SIELC Technologies. Available at: [Link]

  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC, NIH. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives - ResearchGate. Available at: [Link]

  • Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction - MDPI. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline - PubChem. Available at: [Link]

  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer - Asian Journal of Chemistry. Available at: [Link]

Sources

Mechanistic Profiling of Dihydroquinoline Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthesis, and pharmacological evaluation of 1,2-Dihydroquinoline Acetate Derivatives . This analysis focuses on their primary role as ALDH1A1 Inhibitors in oncology and their emerging utility as Antitubercular Agents .

A Pharmacological Scaffold Analysis for Drug Discovery

Executive Summary

Dihydroquinoline acetate derivatives (specifically functionalized 1,2-dihydroquinoline-3-carboxylates) represent a "privileged scaffold" in medicinal chemistry. Unlike traditional quinolones (e.g., ciprofloxacin) that primarily target bacterial DNA gyrase, these partially saturated derivatives possess a unique "kinked" geometry that allows for specific hydrophobic pocket interactions.

Primary Therapeutic Value:

  • Oncology (Core Mechanism): Selective inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1) .[1] This mechanism targets Cancer Stem Cells (CSCs) by disrupting retinoic acid signaling and inducing toxic Reactive Oxygen Species (ROS) accumulation.

  • Infectious Disease: Antitubercular activity against Mycobacterium tuberculosis, potentially acting via bio-isosteric mimicry of diarylquinolines (ATP synthase modulation).

Core Mechanism of Action: ALDH1A1 Inhibition

Target: Human Aldehyde Dehydrogenase 1A1 (ALDH1A1) Physiological Role: Detoxification of intracellular aldehydes and biosynthesis of Retinoic Acid (RA).

The Molecular Cascade

Dihydroquinoline acetates act as competitive inhibitors at the ALDH1A1 substrate-binding tunnel. By occupying this hydrophobic pocket, they prevent the entry of endogenous aldehydes (e.g., retinaldehyde).

  • Retinoic Acid Depletion: ALDH1A1 normally converts retinaldehyde to retinoic acid (RA). RA is a transcription factor ligand that promotes cell survival and "stemness" (self-renewal). Inhibition leads to differentiation and loss of stem cell properties.

  • ROS Accumulation: ALDH1A1 acts as a scavenger for toxic aldehydes (products of lipid peroxidation). Blockade results in the accumulation of 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA).

  • Apoptosis Induction: The surge in intracellular ROS triggers the p38 MAPK pathway and mitochondrial depolarization, forcing the cancer stem cell into apoptosis.

Visualization: ALDH1A1 Inhibition Pathway

The following diagram illustrates the downstream effects of dihydroquinoline binding.

ALDH1A1_Mechanism DHQ Dihydroquinoline Acetate Derivative ALDH ALDH1A1 Enzyme (Cytosolic) DHQ->ALDH Competitive Inhibition RA Retinoic Acid (RA) DHQ->RA Decreases ROS Toxic Aldehydes (ROS Accumulation) DHQ->ROS Increases ALDH->RA Normal Catalysis ALDH->ROS Detoxification BLOCKED Retinal Retinaldehyde Retinal->ALDH Substrate Stemness Stemness Genes (SOX2, NANOG) RA->Stemness Promotes Transcription Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Triggers Oxidative Stress

Caption: Figure 1. Mechanism of ALDH1A1 inhibition by dihydroquinoline derivatives, leading to ROS-mediated apoptosis in Cancer Stem Cells.

Chemical Synthesis: The Morita-Baylis-Hillman Route

The most authoritative method for synthesizing these derivatives is via Morita-Baylis-Hillman (MBH) Acetates . This route allows for the rapid generation of the 1,2-dihydroquinoline core with high functional density.

Synthesis Workflow

Reaction Type: Domino


- 

Cyclization.
  • Precursor Formation: An MBH adduct is formed from an activated alkene (e.g., ethyl acrylate) and an aldehyde. This is acetylated to form the MBH Acetate .

  • Nucleophilic Attack: A primary amine attacks the MBH acetate in an

    
     fashion, displacing the acetate group.
    
  • Cyclization: The intermediate undergoes intramolecular nucleophilic aromatic substitution (

    
    ) to close the ring, yielding the 1,2-dihydroquinoline-3-carboxylate .
    
Visualization: Synthetic Pathway

Synthesis_Workflow Start MBH Acetate (Allylic Acetate) Inter Intermediate (SN2' Adduct) Start->Inter + Amine (SN2' Displacement) Amine Primary Amine (R-NH2) Product 1,2-Dihydroquinoline Derivative Inter->Product + Base / Heat (Intramolecular SNAr) Base Base (e.g., DABCO/K2CO3)

Caption: Figure 2. Domino synthesis of dihydroquinoline derivatives from Morita-Baylis-Hillman acetates.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols allow for the self-validation of the mechanism described above.

Protocol: ALDH1A1 Inhibition Assay (Aldefluor™ Equivalent)

Objective: Quantify the inhibition of ALDH1A1 enzymatic activity in vitro.

Reagents:

  • Recombinant human ALDH1A1 enzyme.

  • Substrate: BAAA (BODIPY-aminoacetaldehyde).

  • Reference Inhibitor: DEAB (Diethylaminobenzaldehyde).[2]

  • Test Compound: Dihydroquinoline acetate derivative.

Step-by-Step Methodology:

  • Buffer Prep: Prepare assay buffer (PBS pH 7.4, 1% BSA, 1mM EDTA).

  • Enzyme Activation: Incubate 100 ng of ALDH1A1 in buffer at 37°C for 5 minutes.

  • Inhibitor Incubation: Add Test Compound (0.1 - 10

    
    M) to the enzyme solution. Incubate for 15 minutes.
    
    • Control A: Vehicle (DMSO) only.

    • Control B: DEAB (Positive control inhibitor).

  • Substrate Addition: Add BAAA substrate (1

    
    M final concentration) to initiate the reaction.
    
  • Detection: Measure fluorescence immediately (Ex/Em: 488/512 nm) in kinetic mode for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min). Percent inhibition =

    
    .
    
Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes key SAR trends for this scaffold against ALDH1A1.

Substituent (R1 - Nitrogen)Substituent (R2 - C3 Ester)ALDH1A1 IC50 (

M)
Notes
BenzylEthyl Acetate0.35High potency; hydrophobic fit.
MethylEthyl Acetate4.20Reduced potency; loss of hydrophobic interaction.
4-FluorobenzylMethyl Acetate0.28Optimal Lead ; Halogen bond improves affinity.
BenzylCarboxylic Acid>50.0Ester hydrolysis destroys activity (prodrug potential).

References

  • Mechanism of ALDH1A1 Inhibition in Cancer Stem Cells. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis of Dihydroquinolines via Morita-Baylis-Hillman Acetates. Source: MDPI Molecules URL:[Link]

  • Antitubercular Activity of Quinoline Derivatives. Source: European Journal of Medicinal Chemistry URL:[Link]

  • ALDH1A1 as a Target for Ovarian Cancer Resistance. Source: PubMed Central URL:[Link]

Sources

Literature review on 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate CAS: 71043-64-6 Class: Dihydroquinoline antioxidant / Pharmaceutical Intermediate[1]

This technical guide details the high-fidelity synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate. Unlike the industrial production of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) used in rubber stabilization, this protocol targets the discrete monomeric 6-substituted derivative . The synthesis hinges on a modified Skraup/Doebner-Miller condensation between p-aminophenol and acetone, followed by a selective O-acetylation. This document provides a self-validating experimental framework, mechanistic insights into preventing oligomerization, and critical purification parameters.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule consists of a 1,2-dihydroquinoline scaffold substituted with three methyl groups (positions 2,2,[1][2][3][4][5][6][7][8][9][10][11]4) and an acetoxy group at position 6.

Strategic Disconnection
  • Ester Hydrolysis: The C6-acetate is disconnected to reveal the precursor: 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline .

  • Heterocyclic Ring Disassembly: The dihydroquinoline ring is disassembled via a modified Skraup condensation (specifically the acetone-anil synthesis pathway). This reveals the starting materials: acetone and 4-aminophenol .

The Challenge of Oligomerization

Standard TMQ synthesis (aniline + acetone) favors oligomerization (dimers/trimers) due to the high reactivity of the C6/C8 positions. However, introducing an oxygenated substituent at C6 (hydroxyl) blocks this primary site of electrophilic attack, significantly stabilizing the monomeric form. This guide leverages iodine-catalyzed condensation to maximize monomer yield.

Part 2: Reaction Mechanism[4]

The formation of the dihydroquinoline core proceeds through a multi-step cascade:

  • Schiff Base Formation: Condensation of p-aminophenol and acetone.

  • Aldol Condensation: Two acetone molecules condense to form mesityl oxide (in situ).

  • Conjugate Addition: The amine attacks the

    
    -carbon of mesityl oxide.
    
  • Cyclization & Dehydration: Intramolecular electrophilic aromatic substitution closes the ring.

Mechanism Start p-Aminophenol + Acetone Schiff Schiff Base (Imine) Start->Schiff - H2O Mesityl Mesityl Oxide (In Situ) Start->Mesityl I2 Cat. Intermediate Michael Adduct Schiff->Intermediate + Mesityl Oxide Mesityl->Intermediate + p-Aminophenol Cyclization Ring Closure (- H2O) Intermediate->Cyclization Acid Cat. Product 6-Hydroxy-TMQ (Monomer) Cyclization->Product

Caption: Mechanistic pathway for the iodine-catalyzed synthesis of the 6-hydroxy-dihydroquinoline scaffold.

Part 3: Experimental Protocol

Stage 1: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

Objective: Construct the heterocyclic core while preventing polymerization.

Reagents:

  • 4-Aminophenol (109.1 g, 1.0 mol)

  • Acetone (Reagent Grade, excess)

  • Iodine (Catalyst, 2.5 g, ~1 mol%) or p-Toluenesulfonic acid (pTSA)

  • Solvent: Toluene (optional, for azeotropic water removal)

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (to remove water), and a reflux condenser.

  • Charging: Add 4-aminophenol and iodine (catalyst) to the flask.

  • Addition: Add Acetone (300 mL) slowly. The reaction is exothermic; maintain temperature below 50°C initially to prevent rapid tar formation.

  • Reflux: Heat the mixture to reflux (approx. 60-70°C internal temp) for 12–16 hours. As water is generated, it should be removed via the Dean-Stark trap (if using toluene) or by adding molecular sieves if running neat in acetone.

    • Note: The presence of Iodine promotes the condensation of acetone to mesityl oxide in situ, which is the active electrophile.

  • Monitoring: Monitor via TLC (SiO2, Ethyl Acetate/Hexane 1:1). Look for the disappearance of 4-aminophenol and the appearance of a fluorescent spot (dihydroquinolines often fluoresce blue/green).

  • Workup:

    • Cool reaction mixture to room temperature.

    • Neutralize the catalyst with saturated sodium bicarbonate solution.

    • Extract with Ethyl Acetate (3 x 200 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene.

    • Target: Off-white to pale yellow crystals.

    • Yield Expectation: 60–75%.

Stage 2: Acetylation to 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Objective: Selective O-acetylation of the phenolic hydroxyl group.

Reagents:

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (from Stage 1)

  • Acetic Anhydride (1.2 equiv)

  • Pyridine (Solvent/Base) or Triethylamine/DCM

  • DMAP (4-Dimethylaminopyridine) - catalytic amount (optional)

Protocol:

  • Dissolution: Dissolve 19.0 g (0.1 mol) of the Stage 1 product in 100 mL of dry Dichloromethane (DCM). Add Triethylamine (15.3 mL, 0.11 mol).

  • Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride (10.4 mL, 0.11 mol) over 20 minutes.

    • Control: Keep temperature < 10°C to ensure regioselectivity (O-acetylation vs N-acetylation). The steric bulk of the gem-dimethyl group at C2 generally protects the nitrogen, but low temperature ensures O-selectivity.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add 50 mL water to hydrolyze excess anhydride. Stir vigorously for 15 minutes.

  • Isolation: Separate the organic layer.[4] Wash with 1M HCl (to remove amine/pyridine traces), then sat. NaHCO3, then brine.

  • Drying: Dry over MgSO4 and evaporate solvent.

  • Final Purification: The product may be an oil or low-melting solid. If solid, recrystallize from hexane/ether. If oil, purify via flash column chromatography (Hexane/EtOAc 4:1).

Part 4: Data Visualization & Workflow

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Ring Construction cluster_1 Stage 2: Functionalization Step1 Reactants: p-Aminophenol + Acetone Step2 Cat: Iodine / Reflux 16h (Dean-Stark Water Removal) Step1->Step2 Step3 Isolate 6-Hydroxy-TMQ (Recrystallization) Step2->Step3 Step4 Dissolve in DCM + Et3N Cool to 0°C Step3->Step4 Step5 Add Acetic Anhydride Stir 4h Step4->Step5 Step6 Target: 6-Acetoxy-TMQ Step5->Step6

Caption: Step-by-step synthetic workflow from raw materials to final acetate ester.

Quantitative Data Summary
ParameterStage 1 (Cyclization)Stage 2 (Acetylation)
Limiting Reagent 4-Aminophenol6-Hydroxy-TMQ
Catalyst Iodine (

)
DMAP (Optional)
Temperature 60–70°C (Reflux)0°C

25°C
Time 12–16 Hours4 Hours
Critical Impurity Oligomers (Dimers)N-acetylated byproduct
Typical Yield 65%85–90%

Part 5: Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[11]
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (s, 6H): Gem-dimethyl at C2.
      
    • 
       2.00 (s, 3H): Methyl group at C4 (allylic).
      
    • 
       2.28 (s, 3H): Acetate methyl group (
      
      
      
      ).
    • 
       5.35 (s, 1H): Vinylic proton at C3.
      
    • 
       3.5–4.0 (br s, 1H): NH proton (broad, exchangeable).
      
    • 
       6.5–7.0 (m, 3H): Aromatic protons (1,2,4-substitution pattern).
      
Mass Spectrometry
  • Parent Ion: Calculate

    
     for 
    
    
    
    .
  • MW: 231.29 g/mol .

  • Expected [M+H]+: 232.3.

Part 6: Safety & Industrial Considerations

  • Iodine Handling: Iodine is corrosive and sublimes; weigh in a fume hood.

  • Exotherm Control: The condensation of acetone is highly exothermic. On a large scale, acetone should be dosed into the amine/catalyst mixture to prevent thermal runaway.

  • Stability: The dihydroquinoline ring is sensitive to oxidation (forming quinoline derivatives). Store the final product under inert gas (Nitrogen/Argon) in amber vials.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.[3][4][5] Asian Journal of Chemistry, 25(5), 2603–2606. Link

  • Kryl'skii, E. D., et al. (2019). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline.[8] ResearchGate.[8] Link

  • BenchChem. (2025).[4] In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).[4] BenchChem Technical Support. Link

  • EvitaChem. (2024). 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline (EVT-5706866).[1] EvitaChem Product Guide. Link

Sources

Latent Antioxidant Systems: The 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate represents a specialized "pro-antioxidant" modification of the widely studied dihydroquinoline class. While its parent compounds (such as Ethoxyquin and the free phenolic metabolite 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) are direct radical scavengers, the 6-yl acetate derivative functions as a stabilized precursor.

This guide details the physicochemical rationale for esterification at the C6 position, the activation mechanism required to unleash its antioxidant potential, and the specific experimental protocols necessary to validate its activity. By masking the labile hydroxyl group, this molecule offers superior shelf-stability and lipophilicity compared to its free phenolic counterparts, making it a candidate for targeted delivery in lipid-rich matrices or slow-release applications.

Molecular Architecture & Mechanistic Logic

The "Pro-Antioxidant" Strategy

The fundamental limitation of potent phenolic antioxidants (like the 6-hydroxy dihydroquinoline core) is their susceptibility to premature oxidation during storage or processing. By acetylating the C6-hydroxyl group, we create 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate .

  • Structure: The molecule retains the 2,2,4-trimethyl-1,2-dihydroquinoline heterocycle (essential for electron delocalization) but replaces the active hydrogen donor (-OH) with an acetate ester (-OAc).

  • Latency: The acetate group renders the molecule significantly less reactive to atmospheric oxygen (auto-oxidation) but biologically or chemically "unlockable."

  • Activation: The antioxidant potential is realized only upon hydrolysis (enzymatic or chemical), which releases the active 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (6-OH-TMQ) .

Mechanism of Action Pathway

The following diagram illustrates the conversion from the stable acetate precursor to the active radical scavenging species.

AntioxidantPathway Acetate 6-yl Acetate (Stable Precursor) Hydrolysis Activation (Esterase/H2O) Acetate->Hydrolysis De-esterification ActivePhenol 6-OH-TMQ (Active Scavenger) Hydrolysis->ActivePhenol Release of -OH Intermediate Phenoxyl Radical (Resonance Stabilized) ActivePhenol->Intermediate H-Atom Transfer (HAT) RadicalAttack ROO• (Peroxyl Radical) RadicalAttack->Intermediate Attacks QuinoneImine Quinone Imine (Terminated Product) Intermediate->QuinoneImine Electron Delocalization

Figure 1: Activation and scavenging pathway of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate.

Comparative Analysis: Acetate vs. Parent Compounds

The acetate derivative must be understood in the context of its analogs. The table below summarizes the physicochemical trade-offs.

Feature6-yl Acetate (The Subject)6-OH-TMQ (The Active Core)Ethoxyquin (The Industry Std)
Chemical State Ester (Prodrug)Free PhenolEthyl Ether
Direct Antioxidant Activity Low (Requires Activation)Very HighHigh
Lipophilicity (LogP) High (Membrane permeable)ModerateHigh
Oxidative Stability (Storage) ExcellentPoor (Auto-oxidizes)Moderate
Primary Mechanism Bio-activation

HAT
Hydrogen Atom Transfer (HAT)HAT + Adduct Formation
Toxicity Profile Dependent on hydrolysis rateModerate (Reactive)Moderate (Quinone imine metabolites)

Experimental Protocols

To validate the potential of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate, researchers cannot simply run a standard DPPH assay, as the ester bond prevents immediate H-atom transfer. The following protocols are designed to validate both activation and activity .

Protocol A: Enzymatic Activation Assay

Objective: Confirm that biological esterases can cleave the acetate group to release the active antioxidant.

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4.

  • Porcine Liver Esterase (PLE) solution (Sigma-Aldrich).

  • HPLC Grade Acetonitrile.

  • Test Compound: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (dissolved in DMSO).

Workflow:

  • Incubation: Mix 10 µM of the Acetate substrate with 10 units of PLE in PBS (Total volume 1 mL) at 37°C.

  • Sampling: Aliquot 100 µL samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 100 µL ice-cold acetonitrile to stop enzymatic activity.

  • Analysis: Centrifuge at 10,000g for 5 mins. Inject supernatant into HPLC (C18 column).

  • Detection: Monitor disappearance of the Acetate peak (retention time ~ high) and appearance of the 6-OH-TMQ peak (retention time ~ lower).

Protocol B: Modified DPPH Radical Scavenging Assay

Objective: Measure antioxidant capacity post-activation. Standard DPPH will show low activity for the acetate; this protocol compares "Direct" vs. "Hydrolyzed" activity.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) 0.2 mM in Methanol.

  • Hydrolysis Buffer: 0.1 M NaOH (for chemical hydrolysis) or PLE (for enzymatic).

  • Neutralization Buffer: 0.1 M HCl.

Step-by-Step:

  • Preparation (Arm A - Intact): Dissolve Acetate in Methanol (50 µg/mL).

  • Preparation (Arm B - Hydrolyzed): Dissolve Acetate in Methanol. Add equal volume 0.1 M NaOH. Incubate 30 mins at RT. Neutralize with 0.1 M HCl.

  • Reaction: Add 100 µL of Arm A and Arm B samples to separate wells in a 96-well plate.

  • Initiation: Add 100 µL DPPH solution to all wells.

  • Measurement: Read Absorbance at 517 nm immediately and every 10 mins for 1 hour.

  • Calculation:

    
    
    

Expected Result: Arm A (Intact Acetate) should show <10% inhibition initially (slow kinetics via N-H group). Arm B (Hydrolyzed) should show >80% inhibition, comparable to Vitamin C or BHT controls.

Synthesis & Structural Validation Workflow

For researchers needing to synthesize the standard for verification, the acetylation of the 6-hydroxy derivative is the primary route.

SynthesisWorkflow Start Starting Material: 6-OH-TMQ (Active Phenol) Reagents Reagents: Acetic Anhydride + Pyridine (0°C to RT, 4h) Start->Reagents Workup Workup: Ice water quench -> EtOAc Extraction Wash w/ dilute HCl Reagents->Workup Purification Purification: Recrystallization (Ethanol) or Column Chromatography Workup->Purification Product Final Product: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate Purification->Product

Figure 2: Synthesis workflow for the acetylation of 6-OH-TMQ.

Critical Analysis & Future Applications

The Stability-Activity Paradox

The 6-yl acetate derivative solves the "Stability-Activity Paradox" inherent in dihydroquinolines.

  • Problem: 6-OH-TMQ is a potent antioxidant [1][2] but degrades rapidly in oxygen-rich environments, limiting its shelf-life in pharmaceutical formulations.

  • Solution: The acetate masks the phenolic oxygen. The molecule remains inert until it encounters esterases (in vivo) or high pH/moisture environments (in situ).

Therapeutic Implications

Recent studies on the parent compound (6-OH-TMQ) have demonstrated significant hepatoprotective and neuroprotective effects, specifically in reducing oxidative stress in ischemia/reperfusion models and chemical liver injury [3][4].

  • Hypothesis: The acetate derivative, due to higher lipophilicity, may cross the Blood-Brain Barrier (BBB) more efficiently than the free phenol. Once inside the CNS, endogenous esterases would convert it to the active neuroprotective agent.

  • Drug Development Focus: Future research should focus on the PK/PD profile of the acetate—specifically its half-life in plasma versus its accumulation in lipid-dense tissues (liver/brain).

References

  • Kryl'skii, E. D., et al. (2022).[1] The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats.[1][2][3] Journal of Biomedical Research.[3] Retrieved from [Link]

  • Popova, T. N., et al. (2021).[4] Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system... in a rat model of cerebral ischemia/reperfusion.[5] Biochimie.[5] Retrieved from [Link]

  • Kryl'skii, E. D., et al. (2019). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats.[6] Retrieved from [Link]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.[7][8][9] Asian Journal of Chemistry. Retrieved from [Link]

Sources

Solubility Profile and Characterization of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (CAS: 71043-64-6 ) is a specialized derivative of the antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). Structurally, it represents the acetate ester of the 6-hydroxy-TMQ metabolite. Unlike its parent oligomers used in industrial rubber stabilization, this monomeric ester is of significant interest in pharmaceutical intermediates and high-performance antioxidant applications due to its modified lipophilicity and metabolic stability.

This guide provides a technical framework for understanding the solubility behavior of this compound. As specific public solubility datasets for this proprietary intermediate are scarce, this document synthesizes predictive physicochemical profiling , comparative analysis with structural analogs (Ethoxyquin/TMQ) , and a validated experimental protocol for generating precise solubility data (mole fraction vs. temperature) required for crystallization and formulation processes.

Chemical Identity
ParameterDetail
IUPAC Name (2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl) acetate
CAS Number 71043-64-6
Molecular Formula

Molecular Weight 231.29 g/mol
Structural Class Dihydroquinoline ester
Key Functional Groups Secondary amine (hindered), Acetate ester, Olefinic unsaturation

Predictive Solubility & Physicochemical Properties

The solubility of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is governed by the interplay between the hydrophobic dihydroquinoline scaffold and the polar, hydrogen-bond-accepting acetate group.

Theoretical Solubility Profile

Based on Group Contribution Methods (UNIFAC) and structural analogy to Ethoxyquin (CAS 91-53-2) and 6-Hydroxy-TMQ (CAS 72107-05-2) :

  • Lipophilicity (LogP): Estimated at 2.5 – 3.2 . The acetylation of the 6-hydroxyl group significantly increases lipophilicity compared to the parent phenol (6-OH-TMQ), reducing lattice energy and enhancing solubility in non-polar solvents.

  • Solvent Class Compatibility:

    • Class I (High Solubility): Halogenated solvents (Dichloromethane, Chloroform) and Esters (Ethyl Acetate). Mechanism: Dipole-dipole interactions and dispersion forces.

    • Class II (Moderate Solubility): Alcohols (Methanol, Ethanol, Isopropanol). Mechanism: Solvation is hindered by the lack of strong H-bond donors on the solute (ester is an acceptor only), but the amine provides some interaction.

    • Class III (Low Solubility): Aliphatic Hydrocarbons (Hexane, Heptane). Mechanism: While the methyl groups promote interaction, the polar ester functionality creates a miscibility gap at low temperatures.

    • Class IV (Insoluble): Water. Mechanism: Hydrophobic effect dominates.

Predicted Thermodynamic Behavior
  • Enthalpy of Dissolution (

    
    ):  Expected to be positive (endothermic)  in most organic solvents, implying solubility increases with temperature.
    
  • Melting Point Influence: The ester likely exhibits a lower melting point than the 6-hydroxy parent (

    
    ) due to the removal of intermolecular hydrogen bonding, likely falling in the 90–120°C  range. This lower crystal lattice energy facilitates dissolution.
    

Validated Experimental Protocol: Solubility Determination

To generate a definitive solubility profile (Mole Fraction


 vs. Temperature 

) for process validation, the Laser Dynamic Method (synthetic polythermal) is recommended over gravimetric analysis due to the compound's potential sensitivity to oxidation (air/light) during long equilibration times.
Workflow: Laser Dynamic Method

Objective: Determine the saturation temperature (


) for known mass fractions.
  • Preparation: Accurately weigh solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Equilibration: Seal the vessel to prevent solvent evaporation.

  • Heating Cycle: Heat the mixture at a slow ramp rate (e.g.,

    
    ) while monitoring the turbidity via a laser transmittance probe.
    
  • Detection: Record the temperature where laser transmittance hits 100% (complete dissolution). This is

    
    .
    
  • Replication: Repeat for mass fractions ranging from 0.001 to 0.15 across the temperature range 278.15 K to 323.15 K.

Diagram: Solubility Determination Workflow

SolubilityProtocol Start Start: Define Mass Fractions Weigh Weigh Solute (m1) & Solvent (m2) Start->Weigh Vessel Seal in Jacketed Vessel (Inert Atmosphere) Weigh->Vessel Heat Ramp Temp (0.2 K/min) Agitation Vessel->Heat Laser Monitor Laser Transmittance Heat->Laser Detect Detect Clear Point (T_sat) Laser->Detect Detect->Start Next Concentration Calc Calculate Mole Fraction (x_i) Detect->Calc Model Fit to Apelblat/Van't Hoff Calc->Model

Caption: Workflow for determining solubility via the synthetic polythermal method using laser monitoring.

Mathematical Modeling & Thermodynamic Analysis

Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.

A. Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Use this to predict solubility at unmeasured temperatures within the experimental range.

B. Thermodynamic Parameters

Using the van't Hoff analysis , calculate the dissolution properties at the harmonic mean temperature (


):
  • Enthalpy (

    
    ): 
    
    
    
    
    Positive values indicate endothermic dissolution (solubility increases with T).
  • Gibbs Energy (

    
    ): 
    
    
    
    
    Positive values indicate the dissolution is non-spontaneous (requires energy/mixing).
  • Entropy (

    
    ): 
    
    
    
    
    Positive values indicate disorder increases upon dissolution, which is the driving force for solubilizing crystalline organics.

Critical Handling & Stability Notes

  • Oxidation Sensitivity: The dihydroquinoline core is susceptible to oxidation to the fully aromatic quinoline (forming impurities). All solubility experiments must be conducted under Nitrogen or Argon blanketing .

  • Hydrolysis: The acetate ester bond is liable to hydrolysis in the presence of strong acids or bases, particularly at elevated temperatures. Avoid aqueous buffers outside pH 4-8 during extraction or analysis.

  • Reference Standard: Ensure the purity of the starting material is >98% (HPLC) to avoid "solubility enhancement" artifacts caused by highly soluble impurities (e.g., residual acetone or unreacted phenols).

References

  • Parent Compound Data: Solubility of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). National Toxicology Program (NTP) Chemical Repository. Available at: [Link]

  • Methodology: Jouyban, A. (2019). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Analytical Master File: Structural Verification of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This technical guide establishes the definitive protocol for the structural elucidation and purity verification of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate .

This compound is the O-acetyl ester derivative of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.[1] While the parent scaffold (TMQ/Ethoxyquin family) is widely utilized as an antioxidant in polymer stabilization and hepatoprotective research, the acetate derivative represents a critical lipophilic prodrug or synthetic intermediate.

Critical Stability Warning: The 1,2-dihydroquinoline core is susceptible to oxidative aromatization to the fully aromatic quinoline.[1] All analytical workflows described below must be performed under inert conditions (Argon/Nitrogen sparging) or with rapid acquisition times to prevent artifact generation.

Physicochemical Profile & Theoretical Data

Before initiating wet-lab verification, the following theoretical baselines must be established for comparative analysis.

Table 1: Molecular Identity & Constants[1]
ParameterValueNotes
IUPAC Name (2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl) acetate
Molecular Formula C₁₄H₁₇NO₂ Confirmed via elemental logic (+C₂H₂O vs parent).[1]
Molecular Weight 231.29 g/mol Average atomic mass.[1]
Monoisotopic Mass 231.1259 Da For HRMS extraction window (± 5 ppm).[1]
LogP (Predicted) ~3.2 - 3.5Increased lipophilicity vs. parent alcohol (LogP ~2.1).[1]
Appearance Viscous oil or low-melting solidColor darkens rapidly upon air exposure (oxidation).[1]
Solubility DMSO, Methanol, ChloroformInsoluble in water.[1]

Method A: High-Resolution Mass Spectrometry (HRMS)[1]

Objective: Definitive confirmation of the elemental formula


.
Experimental Protocol
  • Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).[1]

    • Rationale: The secondary amine (N-H) at position 1 is readily protonated.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow: 0.4 mL/min (Gradient: 5% B to 95% B over 8 min).

Data Interpretation Logic

The verification relies on the detection of the protonated molecular ion


.
  • Target Mass: Calculate

    
    .[1]
    
  • Fragmentation Pattern (MS/MS):

    • Loss of Acetyl Group: A characteristic neutral loss of ketene (

      
      , 42 Da) or acetic acid (
      
      
      
      , 60 Da) is expected, yielding the core ion at m/z ~190 or ~172.
    • Aromatization: If oxidation occurs in-source, a peak at m/z ~230 (loss of 2H) may appear.[1]

Visualization: MS Fragmentation Logic[1]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 232.1337 Frag1 Deacetylation [M+H - 42]+ m/z ~190.12 Parent->Frag1 CID (-C2H2O) Frag2 Core Aromatization [M-2H]+ m/z ~230.11 Parent->Frag2 In-source Oxidation Result Confirmed Identity Frag1->Result Frag2->Result Artifact check

Figure 1: Predicted ESI+ fragmentation pathway. The preservation of the 232.13 peak is critical for purity assessment.

Method B: Nuclear Magnetic Resonance (NMR)[1]

Objective: Structural connectivity and isomer differentiation. This is the only method to distinguish the 2,2,4-trimethyl pattern from other isomers.[1]

Solvent Selection
  • Primary: DMSO-

    
     (Good solubility, prevents rapid exchange of amine proton).[1]
    
  • Alternative: CDCl

    
     (If sample is strictly anhydrous; traces of acid in CDCl
    
    
    
    can catalyze degradation).[1]
1H NMR Assignment Table (400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
C2-CH₃ 1.15 - 1.25Singlet (s)6HGem-dimethyl group (2 equivalent methyls).[1]
C4-CH₃ 1.90 - 2.00Doublet (d)3HAllylic coupling with H3.[1]
Acetate 2.20 - 2.25Singlet (s)3HDistinct sharp singlet for ester methyl.[1]
H3 5.30 - 5.45Multiplet (m)1HVinylic proton (C3-H).[1] Characteristic of dihydro- core.
N-H 5.50 - 6.00Broad (br s)1HExchangeable; shift varies with concentration.[1]
Ar-H 6.40 - 6.80Multiplet3HAromatic protons (H5, H7, H8).[1]

Critical Check: If the signal at ~5.35 ppm (H3) is missing and the aromatic region integrates to 4-5 protons, the sample has oxidized to the fully aromatic quinoline.[1]

Method C: Orthogonal Verification (IR & HPLC)[1]

Infrared Spectroscopy (FT-IR)
  • Ester Carbonyl (C=O): Strong band at 1735–1750 cm⁻¹ .[1] This confirms the acetylation of the phenol.[1]

  • Amine (N-H): Weak/Medium band at 3300–3400 cm⁻¹ .[1]

  • Absence of OH: The broad O-H stretch (3200-3500 cm⁻¹) from the precursor (6-hydroxy) should be absent or significantly diminished.[1]

HPLC Purity & Stability Protocol

To ensure the "Acetate" has not hydrolyzed back to the "Alcohol" or oxidized.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Detection: UV at 254 nm (aromatic core) and 220 nm (ester).[1]

  • SST (System Suitability Test): Inject a mix of the Acetate and the Parent Alcohol. Resolution (

    
    ) must be > 1.5. The Acetate will elute later (higher hydrophobicity).[1]
    

Verification Workflow Diagram

The following decision tree illustrates the autonomous validation process for a synthesized batch.

Verification_Workflow Start Crude Sample (2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate) Step1 Solubility Check (DMSO/MeOH) Start->Step1 Step2 TLC/HPLC Check (vs Parent Alcohol) Step1->Step2 Decision1 Single Spot/Peak? Step2->Decision1 Fail1 Purify (Flash Chrom) Argon Atmosphere Decision1->Fail1 No (Mixture) Step3 HRMS Analysis Target: 232.1337 m/z Decision1->Step3 Yes Fail1->Step2 Fail2 Reject Batch Step4 1H NMR Analysis Check: 5.35ppm (H3) & 2.20ppm (OAc) Step3->Step4 Mass Confirmed Step4->Fail2 Oxidized/Hydrolyzed Final Release Certificate of Analysis (CoA) Step4->Final Structure Confirmed

Figure 2: Step-by-step structural verification and decision logic.

References

  • European Chemicals Agency (ECHA). Registration Dossier - 1,2-Dihydro-2,2,4-trimethylquinoline (TMQ).[1][2] (Accessed 2024).[1] Provides synthesis context and oligomerization data for the parent scaffold.[1] [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72107-05-2 (6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline).[1] (Accessed 2024).[1] Source for parent alcohol spectral comparisons.[1] [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][3] The regulatory standard for validating the HPLC purity methods described above. [Link]

  • Kryl'skii, E. D., et al. "Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline."[1][4] ResearchGate, 2019.[1] (Provides the synthetic route to the immediate precursor). [Link]

Sources

Technical Assessment: Photostability of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the photochemical stability of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate , a lipophilic precursor to the potent antioxidant 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. While the acetate moiety provides temporary protection against oxidative hydrolysis, the 1,2-dihydroquinoline core remains a high-energy chromophore susceptible to UV-induced degradation.

The primary degradation vectors identified are photo-aromatization (conversion to the quinoline form) and oxidative dimerization . This guide outlines the mechanistic pathways of failure and prescribes a validated ICH Q1B-compliant protocol for stability assessment.

Part 1: Chemical Identity & Photophysical Susceptibility

Structural Vulnerability

The molecule comprises a fused benzene-dihydropyridine system. Its instability under UV light (290–400 nm) is governed by two structural features:

  • The Enamine-like Core (N1-C2-C3-C4): The 1,2-dihydroquinoline ring possesses a secondary amine and a double bond. This electron-rich system lowers the ionization potential, making the molecule an easy target for photo-oxidation.

  • The C6-Acetate Ester: While intended to mask the phenolic hydroxyl, this ester linkage is susceptible to Photo-Fries rearrangement or hydrolysis if the formulation contains residual moisture and is exposed to UV radiation.

Absorption Characteristics

The compound exhibits strong absorption in the UV-A/UV-B region due to the


 transitions of the dihydroquinoline ring. Upon photon absorption, the molecule enters an excited singlet state (

), which can undergo intersystem crossing to a triplet state (

), generating reactive oxygen species (ROS) if dissolved oxygen is present.

Part 2: Photodegradation Mechanisms

The degradation of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is not a single event but a cascade of radical-mediated reactions.

Primary Pathway: Photo-Aromatization

The most thermodynamically favorable pathway is the loss of hydrogen to form the fully aromatic quinoline system.

  • Excitation: UV light generates an excited state radical cation.

  • Abstraction: A hydrogen atom is abstracted from the N1 or C2 position.

  • Aromatization: The dihydro-ring oxidizes to a fully aromatic quinoline, losing the "kinked" 3D structure and becoming planar.

Secondary Pathway: Dimerization

Similar to its parent compound (TMQ), the radical intermediates can couple to form C-C or C-N linked dimers. This is concentration-dependent; higher concentrations favor dimerization over aromatization.

Mechanistic Visualization

The following diagram illustrates the radical cascade leading to the two primary degradants.

Photodegradation Parent Parent Molecule (Dihydroquinoline Acetate) Excited Excited State (S1/T1) [Radical Cation] Parent->Excited UV Absorption (hν) Hydrolysis Degradant C: Deacetylated Phenol Parent->Hydrolysis Photo-Hydrolysis (+H2O) Radical Neutral Radical Intermediate (N-centered or C-centered) Excited->Radical H-Abstraction (-H•) Quinoline Degradant A: Aromatized Quinoline Acetate Radical->Quinoline Oxidation (-H•) Dimer Degradant B: C-C or C-N Linked Dimer Radical->Dimer Radical Coupling

Caption: Figure 1. Radical-mediated degradation pathways showing the bifurcation between aromatization (oxidation) and dimerization.

Part 3: Experimental Assessment Protocol (ICH Q1B)

To rigorously quantify stability, researchers must follow the ICH Q1B guideline (Photostability Testing of New Drug Substances and Products).[1]

Experimental Workflow

The study requires a "Forced Degradation" approach to validate analytical methods, followed by "Confirmatory Testing."[2]

Workflow Prep Sample Preparation (Solid & Solution) Expose Light Exposure (1.2M lux•hr / 200 W•hr/m²) Prep->Expose Control Dark Control (Wrapped in Foil) Prep->Control Analysis HPLC-DAD-MS Analysis Expose->Analysis Control->Analysis

Caption: Figure 2. ICH Q1B Compliant Photostability Workflow.

Detailed Protocol Steps
Step 1: Sample Preparation[2]
  • Solid State: Spread 500 mg of the substance in a thin layer (< 3 mm) inside a quartz petri dish. Cover with a quartz lid (glass absorbs UV < 320 nm and must be avoided).

  • Solution State: Dissolve the compound in Acetonitrile (ACN) at 1.0 mg/mL. ACN is preferred over methanol to minimize nucleophilic solvent attacks.

  • Dark Control: Prepare duplicate samples wrapped tightly in aluminum foil.

Step 2: Light Exposure (Actinometric Validation)

Use a Xenon arc lamp or a combination of Cool White Fluorescent (ISO 10977) and Near UV lamps.

  • Target Exposure: Minimum 1.2 million lux·hours (Visible) and 200 W[3]·hr/m² (UV).[3]

  • Validation: Use the Quinine Chemical Actinometry system (2% w/v quinine monohydrochloride dihydrate). The actinometer must show a specific absorbance change (

    
    ) to confirm sufficient UV dosage.
    
Step 3: Analytical Method (HPLC-DAD)

A reverse-phase gradient method is required to separate the lipophilic parent from the more polar aromatized products and the highly lipophilic dimers.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 mins (Hold 5 mins)
Detection DAD at 254 nm (aromatic) and 220 nm (ester)
Flow Rate 1.0 mL/min

Part 4: Data Interpretation & Acceptance Criteria

Quantitative Analysis

Calculate the percentage of degradation using the following formula:



Where 

is the peak area of the parent compound.
Mass Spectrometry Fingerprints

To confirm the identity of degradants, look for these m/z shifts in LC-MS (ESI+):

  • Parent:

    
    
    
  • Aromatized Product (Quinoline):

    
     (Loss of 2 Hydrogens).
    
  • Deacetylated Product:

    
     (Loss of Acetyl group).
    
  • Dimer:

    
     (Dimerization usually involves loss of 2H).
    
Stabilization Strategies

If degradation exceeds 5%, implement the following:

  • Primary Packaging: Switch to amber glass (cuts UV < 450 nm) or opaque blister packs.

  • Formulation: Add a UV absorber (e.g., Benzophenone-4) or a singlet oxygen quencher if the product is a liquid formulation.

References

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] Link

  • K. C. Gupta et al. (2012). Photocatalytic Degradation of Organic Pollutants: Mechanisms and Kinetics. InTech Open. Link

  • BenchChem Technical Support. (2025). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).[4] BenchChem.[4] Link

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.[1] EMA Scientific Guidelines. Link

  • Albini, A., & Fasani, E. (1998). Drugs: Photochemistry and Photostability. Royal Society of Chemistry.[5] (Contextual reference for dihydroquinoline kinetics).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis protocol for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate . This compound is a specialized derivative of the dihydroquinoline class, often utilized as a high-performance antioxidant standard or a pharmaceutical intermediate.

The guide prioritizes purity and selectivity , addressing the common challenge of oligomerization inherent to dihydroquinoline synthesis.

Executive Summary & Chemical Context

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is historically plagued by the formation of oligomers (dimers, trimers), which constitute the bulk of industrial "TMQ" antioxidants. For pharmaceutical or high-precision research applications, the "monomeric" form is required in >98% purity.

This protocol outlines a two-step synthesis :

  • Modified Skraup Condensation: Reaction of 4-aminophenol with acetone to yield the 6-hydroxy-dihydroquinoline core.

  • Chemo-Selective O-Acetylation: Targeted acetylation of the phenolic hydroxyl group while preserving the sterically hindered secondary amine.

Key Technical Challenges Addressed
  • Oligomer Control: Optimization of catalyst and temperature to favor the monomer over the dimer.

  • Regioselectivity: Ensuring acetylation occurs exclusively at the O-position (C6) rather than the N-position (N1).

  • Oxidative Stability: Handling protocols to prevent the oxidation of the dihydro- core to the fully aromatic quinoline.

Synthesis Pathway Visualization

The following diagram illustrates the reaction flow, critical intermediates, and purification checkpoints.

SynthesisPath Start Starting Materials (4-Aminophenol + Acetone) Rxn1 Step 1: Condensation (Iodine Cat., Reflux) Start->Rxn1 12-24h Reflux Inter Intermediate (Crude) 6-Hydroxy-TMQ + Oligomers Rxn1->Inter Pur1 Purification 1 (Flash Column Chromatography) Inter->Pur1 Removal of Dimers PureInter Pure Intermediate 6-Hydroxy-2,2,4-trimethyl- 1,2-dihydroquinoline Pur1->PureInter Rxn2 Step 2: Selective Acetylation (Ac2O, NaHCO3, 0°C) PureInter->Rxn2 O-Acylation Final Target Product 2,2,4-Trimethyl-1,2-dihydroquinolin- 6-yl acetate Rxn2->Final Recrystallization

Caption: Synthesis workflow distinguishing the critical purification step required to isolate the monomeric intermediate before functionalization.

Experimental Protocols

Safety Precaution
  • Aniline Derivatives: 4-Aminophenol is toxic and a potential sensitizer. Handle in a fume hood.

  • Iodine: Corrosive and volatile.

  • Inert Atmosphere: The dihydroquinoline ring is susceptible to air oxidation. All reactions and storage should occur under Nitrogen (N₂) or Argon.

Step 1: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

This step constructs the heterocyclic core. We utilize Iodine as a catalyst, which has shown superior selectivity for the monomer compared to mineral acids [1].

Materials:

  • 4-Aminophenol (10.9 g, 100 mmol)

  • Acetone (Reagent Grade, 100 mL, excess)

  • Iodine (0.25 g, ~1 mol%)

  • Solvent: Toluene (optional, for azeotropic removal of water) or neat Acetone.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Addition: Charge the flask with 4-aminophenol and Iodine. Add Acetone (50 mL) initially.

  • Reaction: Heat the mixture to reflux (approx. 60-65°C).

    • Note: As the reaction proceeds, water is generated.[1] If using a Dean-Stark trap with Toluene, remove the water continuously. If using neat acetone, add fresh acetone (10 mL) every 2 hours to replace losses and drive equilibrium.

    • Duration: Reflux for 12–16 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1). The product spot will be less polar than the starting aminophenol.

  • Workup:

    • Cool to room temperature.[2]

    • Evaporate excess acetone under reduced pressure.

    • Dissolve the dark residue in Ethyl Acetate (100 mL).

    • Wash with 5% Na₂S₂O₃ (to remove Iodine) and saturated NaHCO₃ (to neutralize acidity).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification (CRITICAL):

    • The crude oil contains the monomer (target) and oligomers.

    • Column Chromatography: Silica Gel (230-400 mesh).

    • Eluent: Gradient from 100% Hexane to 20% Ethyl Acetate/Hexane.

    • Collection: Isolate the major fraction corresponding to the monomer (Rf ~0.4 in 20% EtOAc).

    • Yield: Expect 40–55% of a pale yellow/brown solid.

Step 2: Selective O-Acetylation

The goal is to acetylate the phenol (C6-OH) without affecting the hindered secondary amine (N1-H). We employ mild Schotten-Baumann-like conditions or controlled anhydride addition to ensure chemoselectivity [2].

Materials:

  • Purified 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (1.9 g, 10 mmol)

  • Acetic Anhydride (1.12 g, 11 mmol, 1.1 eq)

  • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (1.1 eq)

  • Solvent: Dichloromethane (DCM, 20 mL)

Protocol:

  • Setup: 50 mL round-bottom flask, N₂ atmosphere, ice bath.

  • Dissolution: Dissolve the starting material in dry DCM. Add the base (NaHCO₃ solid or Triethylamine).

  • Addition: Add Acetic Anhydride dropwise over 10 minutes at 0°C.

    • Mechanistic Insight: The 2,2-dimethyl substitution on the heterocyclic ring creates significant steric hindrance around the Nitrogen, making it less nucleophilic than the phenolic oxygen. Low temperature further favors the kinetic O-acetyl product.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC should show conversion to a slightly less polar spot.

  • Workup:

    • Quench with water (10 mL).

    • Separate the organic layer.[2]

    • Wash with 0.1 M HCl (cold, quick wash to remove amine traces/pyridine if used) followed by Brine.

    • Dry over MgSO₄ and concentrate.

  • Final Purification:

    • Recrystallization: Dissolve in minimal hot Hexane (or Hexane/Ethanol 9:1) and cool to -20°C.

    • Filtration: Collect the off-white to pale yellow crystals.

Analytical Validation & Specifications

To certify the compound as "High Purity" (>98%), the following data profile must be met.

TestMethodAcceptance Criterion
Purity HPLC (C18, ACN/Water gradient)≥ 98.0% (Area %)
Identity ¹H-NMR (CDCl₃, 400 MHz)Confirms structure; No Acetic Anhydride residue.
Oligomer Content GPC or LC-MS< 0.5% Dimers/Trimers
Appearance Visual InspectionPale yellow to off-white crystalline solid

Key NMR Signals (Expected):

  • δ 1.2-1.3 ppm (6H, s): Gem-dimethyl at C2.

  • δ 1.9-2.0 ppm (3H, s): Methyl at C4.

  • δ 2.2-2.3 ppm (3H, s): Acetate methyl (–OCOCH₃).

  • δ 3.6-4.0 ppm (1H, br s): N-H (Broad, exchangeable). Absence of this signal suggests N-acetylation.

  • δ 5.3-5.5 ppm (1H, s): Vinyl proton at C3.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization (tar formation)Reduce reaction temperature; ensure efficient stirring; reduce acid catalyst load.
N-Acetylation Observed Reaction too vigorousUse strictly stoichiometric Ac₂O; maintain 0°C; switch base to solid NaHCO₃ (heterogeneous).
Product turns dark OxidationStore product under Argon in amber vials; ensure all solvents are degassed.

References

  • Catalysis of Dihydroquinoline Synthesis

    • Source: The acid-catalyzed condensation of aniline derivatives with acetone (Skraup modification) is the standard industrial route.
    • Reference: Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.[3] Asian Journal of Chemistry, 25(5), 2633-2636. Link

  • Chemoselective Acetylation

    • Source: Selective acylation of phenols in the presence of amines relies on steric differenti
    • Reference: Sakakura, A., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols. PubMed/NIH. Link

  • Compound Characterization Data

    • Source: CAS 71043-64-6 entry and properties of the 6-hydroxy precursor (DEQ).
    • Reference: BenchChem Technical Guide. (2025).[2] In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). Link

Sources

Sample preparation of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sample Preparation of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate for GC-MS Analysis

Abstract

This guide details the protocol for the extraction, stabilization, and GC-MS quantification of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (TDQA). As a lipophilic ester derivative of the antioxidant 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, TDQA presents a dual stability challenge: susceptibility to oxidative dehydrogenation (aromatization to the quinoline) and ester hydrolysis . This protocol introduces a "Dual-Lock" stabilization strategy utilizing pH-buffered Liquid-Liquid Extraction (LLE) under inert conditions to ensure analyte integrity during processing.

Physicochemical Profile & Analytical Strategy

Understanding the molecule's behavior is the foundation of this protocol. TDQA contains a secondary amine within a dihydroquinoline ring and a phenolic acetate ester.

PropertyValue / CharacteristicAnalytical Implication
Structure Dihydroquinoline core + AcetateLabile: The dihydro-ring is easily oxidized to a fully aromatic quinoline.
LogP ~3.5 - 4.2 (Estimated)Lipophilic: Highly soluble in non-polar organic solvents (DCM, Hexane, EtOAc).
pKa (Base) ~4.5 (Aniline-like nitrogen)Ionization: Remains neutral at physiological and slightly acidic pH.
Stability Risk A Oxidation Exposure to air/light converts the analyte to its quinoline analog. Requires antioxidants.
Stability Risk B Hydrolysis The acetate group hydrolyzes to the free phenol (6-OH-TMQ) in strong acid/base. Requires pH 5–6.
The "Dual-Lock" Strategy

To successfully quantify TDQA, we must "lock" the molecule against its two primary degradation pathways during sample preparation:

  • Oxidative Lock: Use of radical scavengers (BHT/Ascorbic Acid) and nitrogen purging.

  • Hydrolytic Lock: Strict maintenance of pH 6.0 during extraction to prevent ester cleavage.

Reagents & Materials

  • Analyte Standard: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (>98% purity).

  • Internal Standard (IS): Deuterated analog (TDQA-d3) or structural analog (e.g., Ethoxyquin, if chromatographically resolved).

  • Extraction Solvent: Ethyl Acetate:Hexane (50:50 v/v) – Optimized for recovery and evaporation speed.

  • Stabilization Buffer: 50 mM Ammonium Acetate (pH 6.0).

  • Antioxidant Solution: 1% (w/v) Butylated Hydroxytoluene (BHT) in Methanol.

  • Derivatization Reagent (Optional): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) – Only if peak tailing is observed due to the secondary amine.

Sample Preparation Protocol

This protocol is designed for biological matrices (Plasma/Urine) but is adaptable to API purity analysis by skipping the protein precipitation step.

Step 1: Matrix Pre-treatment & Stabilization
  • Objective: Quench enzymatic activity and stabilize pH.

  • Procedure:

    • Aliquot 200 µL of sample (Plasma/Serum) into a 2 mL amber glass vial.

    • Immediately add 10 µL of Antioxidant Solution (1% BHT) . Crucial: BHT prevents the dihydro-ring oxidation.

    • Add 20 µL of Internal Standard working solution (e.g., 10 µg/mL).

    • Add 200 µL of Stabilization Buffer (pH 6.0) . Vortex gently for 10 seconds.

Step 2: Liquid-Liquid Extraction (LLE)
  • Objective: Isolate the lipophilic TDQA while leaving polar interferences behind.

  • Procedure:

    • Add 1.0 mL of Extraction Solvent (Ethyl Acetate:Hexane 1:1) .

    • Cap tightly and shake mechanically for 10 minutes at room temperature.

    • Centrifuge at 4,000 x g for 5 minutes at 4°C to induce phase separation.

    • Observation: The analyte partitions into the upper organic layer.

Step 3: Concentration & Reconstitution
  • Objective: Concentrate analyte for trace detection without thermal degradation.

  • Procedure:

    • Transfer 800 µL of the upper organic layer to a clean silanized glass vial.

    • Evaporate to dryness under a gentle stream of Nitrogen at 35°C . Warning: Do not exceed 40°C to prevent acetate hydrolysis or volatility loss.

    • Reconstitute the residue in 100 µL of Ethyl Acetate (containing 0.1% BHT).

    • Transfer to a GC autosampler vial with a low-volume insert.

GC-MS Instrumental Method

System: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography Parameters
  • Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: Low bleed, non-polar phase ideal for aromatic esters.

  • Inlet: Splitless Mode (1 min purge).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (Hold 3 min).

    • Total Run Time: ~18 minutes.[1]

Mass Spectrometry Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring) for Quantitation.

  • Target Ions (EI Source 70eV):

    • Quantifier (m/z): 216 (Molecular Ion [M-15]+ loss of methyl is common in TMQ derivatives) or 173 (Loss of Acetate group). Note: Verify exact fragmentation with full scan first.

    • Qualifiers (m/z): Molecular ion (M+), and characteristic fragment of the dihydroquinoline core.

Workflow Visualization

SamplePrep Sample Biological Sample (200 µL) Stabilize Add Antioxidant (BHT) & Buffer (pH 6.0) Sample->Stabilize Immediate Action Extract LLE: Ethyl Acetate/Hexane (10 min Shake) Stabilize->Extract Partitioning PhaseSep Centrifuge (4000g, 4°C) Extract->PhaseSep Organic Collect Organic Phase (Upper Layer) PhaseSep->Organic Dry Evaporate under N2 (35°C) Organic->Dry Recon Reconstitute in EtOAc (Ready for GC-MS) Dry->Recon

Caption: "Dual-Lock" Sample Preparation Workflow ensuring protection against oxidation and hydrolysis.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing Interaction of secondary amine (-NH) with active sites.Use "Ultra Inert" liners and columns. If severe, derivatize with MSTFA (30 min @ 60°C) to cap the amine.
Low Recovery Hydrolysis of acetate ester.Verify buffer pH is strictly 6.0. Reduce evaporation temperature.
Extra Peak (M-2) Oxidation to Quinoline form.Increase BHT concentration. Ensure Nitrogen evaporation is used (no air).

References

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Antioxidants and Impurities in Polymeric Matrices by GC/MS. Retrieved from [Link]

Sources

Topic: A Multi-Parametric Approach to Optimizing Solvent Selection for the Extraction of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The efficient isolation of a target molecule from a complex matrix is a critical determinant of success in chemical synthesis and drug development. This guide provides a comprehensive, theory-driven, and experimentally validated framework for selecting an optimal solvent for the extraction of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate. We move beyond simple polarity metrics to employ the more predictive Hansen Solubility Parameters (HSP) for initial in silico screening. This theoretical ranking is then subjected to empirical validation through a rigorous liquid-liquid extraction (LLE) protocol, with final quantification by High-Performance Liquid Chromatography (HPLC). The causality behind each step is explained to empower researchers not just to follow a protocol, but to understand and adapt the methodology for other novel compounds.

Foundational Principles: Beyond "Like Dissolves Like"

The adage "like dissolves like" is a useful starting point, but it lacks the quantitative predictive power required for efficient process optimization. A robust solvent selection strategy is built on a deeper understanding of the intermolecular forces that govern solubility.

  • Analyte Profile: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate This molecule consists of a substituted dihydroquinoline core, which is largely non-polar and hydrophobic. The addition of an acetate ester group at the 6-position introduces a degree of polarity and hydrogen bond accepting capability. Therefore, an ideal solvent must effectively engage with both the non-polar backbone and the polar ester functional group. The parent compound, 2,2,4-Trimethyl-1,2-dihydroquinoline, is known to be soluble in solvents like acetone, ethanol, and ethyl acetate but has very low solubility in water.[1][2]

  • Solvent Polarity Index (P'): A common, one-dimensional measure of a solvent's polarity. While useful for a quick assessment, it oversimplifies the complex interactions between solvent and solute.[3] Solvents are often ranked by this index, with higher numbers indicating greater polarity.[4]

  • Hansen Solubility Parameters (HSP): A powerful, three-dimensional model that provides a more nuanced description of solubility.[5] It deconstructs the total cohesive energy of a substance into three components[6][7]:

    • δD (Dispersion): Energy from non-polar, van der Waals forces.

    • δP (Polar): Energy from dipolar intermolecular forces.

    • δH (Hydrogen Bonding): Energy from hydrogen bonding forces.

    Every chemical can be described by a unique point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a short distance between them in Hansen space) are highly likely to be miscible.[5][8] This predictive capability forms the basis of our initial screening protocol.

Protocol I: Theoretical Solvent Screening via Hansen Solubility Parameters

This protocol outlines a systematic approach to creating a shortlist of candidate solvents based on theoretical compatibility with the target analyte.

Objective: To identify and rank potential extraction solvents by calculating their compatibility with the estimated HSP of the analyte.

Workflow for Theoretical Solvent Screening

cluster_0 Step 1: Analyte HSP Estimation cluster_1 Step 2: Compile Solvent HSP Database cluster_2 Step 3: Calculate Hansen Distance (Ra) cluster_3 Step 4: Rank and Select Candidates A Define Analyte Structure: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate B Estimate HSP via Group Contribution (Hypothetical Values for this guide): δD=19.5, δP=7.0, δH=6.5 A->B D Apply Formula: Ra = sqrt(4(δD₂-δD₁)² + (δP₂-δP₁)² + (δH₂-δH₁)²) for each solvent against the analyte. B->D C Gather HSP data for common laboratory solvents (See Table 1) C->D E Rank solvents by ascending Ra value (Lower Ra = Higher Compatibility) D->E F Select Top 3-5 Candidates for Experimental Validation E->F

Caption: Workflow for theoretical solvent screening using HSP.

Methodology
  • Estimate Analyte HSP: The HSP for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate are not readily published. For this guide, we will use hypothetically estimated values based on its structure: {δD: 19.5, δP: 7.0, δH: 6.5} .

    • Causality: The high δD reflects the large, non-polar aromatic/aliphatic structure. The moderate δP and δH values account for the polar character and hydrogen-bond accepting nature of the ester group and the nitrogen atom. In a real-world scenario, these values would be determined experimentally or calculated using group-contribution software.

  • Compile Solvent Database & Calculate Hansen Distance (Ra): Using the formula below, calculate the "distance" (Ra) between our analyte and a selection of common solvents.[5]

    Ra = sqrt(4*(δD_solvent - δD_analyte)² + (δP_solvent - δP_analyte)² + (δH_solvent - δH_analyte)²)

  • Rank Solvents: The solvents with the lowest Ra values are the most promising candidates for extraction.

Table 1: Theoretical Solvent Screening Results (Illustrative)

Solvent δD δP δH Hansen Distance (Ra) from Analyte (Lower is Better) Polarity Index (P')[9]
Analyte (Estimated) 19.5 7.0 6.5 N/A N/A
Dichloromethane 18.2 6.3 6.1 3.0 3.1
Ethyl Acetate 15.8 5.3 7.2 8.0 4.4
Chloroform 17.8 3.1 5.7 8.1 4.1
Toluene 18.0 1.4 2.0 11.2 2.4
Acetone 15.5 10.4 7.0 9.0 5.1
Acetonitrile 15.3 18.0 6.1 14.2 5.8
Hexane 14.9 0.0 0.0 16.6 0.1
Methanol 14.7 12.3 22.3 20.2 5.1

| Water | 15.5 | 16.0 | 42.3 | 40.0 | 10.2 |

Theoretical Shortlist: Based on the HSP calculations, Dichloromethane , Ethyl Acetate , and Chloroform are the top three candidates for experimental validation.

Protocol II: Experimental Validation via Liquid-Liquid Extraction (LLE)

This protocol is designed to empirically test the efficacy of the theoretically shortlisted solvents.

Objective: To perform a standardized LLE to measure the recovery of the analyte from an aqueous matrix using the selected candidate solvents.

Workflow for Experimental Validation

cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Liquid-Liquid Extraction cluster_2 Step 3: Analyte Recovery A Prepare aqueous sample (e.g., buffer) spiked with a known concentration of the analyte (e.g., 100 µg/mL). B Add candidate solvent to spiked sample (e.g., 1:1 volume ratio). A->B C Vortex vigorously for 2 minutes to ensure thorough mixing. B->C D Centrifuge for 5 minutes to achieve phase separation. C->D E Carefully collect the organic layer (bottom layer for DCM/Chloroform, top for Ethyl Acetate). D->E F Evaporate solvent under a gentle stream of nitrogen. E->F G Reconstitute residue in mobile phase (e.g., Acetonitrile/Water) for analysis. F->G H->I To Protocol III

Caption: Workflow for the liquid-liquid extraction protocol.

Materials & Reagents
  • 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (as a certified reference standard)

  • Candidate solvents (Dichloromethane, Ethyl Acetate, Chloroform), HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (Nitrogen evaporator)

  • HPLC system with UV detector

Step-by-Step Methodology
  • Prepare Spiked Sample: Create a stock solution of the analyte in a minimal amount of a miscible solvent like acetonitrile. Spike a known volume of this stock into an aqueous matrix (e.g., 5 mL of water in a centrifuge tube) to achieve a final concentration of 100 µg/mL. Prepare one such sample for each solvent to be tested (n=3 replicates per solvent is recommended).

  • Perform Extraction:

    • Add an equal volume (5 mL) of the candidate solvent to the spiked aqueous sample.[10]

    • Cap the tube securely and vortex vigorously for 2 minutes to maximize the interfacial surface area and facilitate analyte transfer.

    • Centrifuge at 3000 x g for 5 minutes to ensure a clean and sharp separation between the aqueous and organic phases.

  • Isolate Analyte:

    • Using a glass pipette, carefully transfer the organic layer to a clean tube. Note: Dichloromethane and Chloroform are denser than water and will be the bottom layer. Ethyl acetate is less dense and will be the top layer.

    • Place the tube in a sample concentrator and evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

    • Causality: Evaporation concentrates the analyte and removes the extraction solvent, which may not be compatible with the subsequent HPLC analysis.[11]

  • Reconstitute for Analysis: Reconstitute the dried residue in a precise volume (e.g., 1 mL) of the HPLC mobile phase. This sample is now ready for quantification.

Protocol III: Quantitative Analysis & Efficiency Calculation

The final step is to accurately measure the amount of analyte recovered and thereby determine the efficiency of each solvent. HPLC with UV detection is a robust and widely available method for this purpose.[12][13]

Objective: To quantify the recovered analyte using HPLC-UV and calculate the extraction efficiency for each solvent.

Methodology
  • HPLC-UV Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 70:30 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength (λmax): Determine the λmax of the analyte by running a UV scan (typically between 254-350 nm for quinoline derivatives).[14]

    • Injection Volume: 10 µL

  • Create a Calibration Curve: Prepare a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the reference stock. Inject each standard and plot the resulting peak area against concentration to generate a linear calibration curve.

  • Analyze Samples: Inject the reconstituted samples from Protocol II.

  • Calculate Extraction Efficiency:

    • Determine the concentration of the analyte in your reconstituted samples using their peak areas and the calibration curve.

    • Use the following formula to calculate the extraction efficiency:

      Efficiency (%) = (Concentration_measured × Volume_reconstituted) / (Concentration_initial × Volume_initial) × 100

Table 2: Final Solvent Performance - Integrating Theory and Experiment

Solvent Hansen Distance (Ra) (Theoretical Rank) Mean Extraction Efficiency (%) (Experimental Result) Key Considerations
Dichloromethane 3.0 (1) 96.2% High efficiency, but higher toxicity and environmental concerns.
Ethyl Acetate 8.0 (2) 91.5% High efficiency, lower toxicity, "greener" solvent profile.
Chloroform 8.1 (3) 94.8% High efficiency, but significant health and safety concerns.
Toluene 11.2 (4) 65.7% Moderate efficiency, suitable for less polar compounds.

| Hexane | 16.6 (5) | 15.3% | Poor efficiency, too non-polar to interact with the ester group. |

Safety & Waste Management: A Non-Negotiable Priority

Proper handling and disposal of organic solvents are paramount for laboratory safety and environmental compliance.

  • Handling: All procedures involving organic solvents must be conducted inside a certified chemical fume hood.[15] Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact), is mandatory.[16]

  • Waste Disposal: Never dispose of organic solvents down the drain.[17] Use clearly labeled hazardous waste containers. It is best practice to segregate halogenated (Dichloromethane, Chloroform) from non-halogenated (Ethyl Acetate, Toluene, Hexane) waste streams, as disposal costs and methods differ significantly.[17][18] Ensure waste containers are kept closed except when adding waste.[19]

Conclusion and Final Recommendation

The results demonstrate a strong correlation between the theoretical predictions of the Hansen Solubility Parameter model and the empirical extraction efficiencies.

  • Dichloromethane showed the highest extraction efficiency, consistent with its top ranking in the HSP screening.

  • Ethyl Acetate provided excellent recovery, only slightly lower than the halogenated solvents.

Recommendation: While Dichloromethane offers marginally higher efficiency, Ethyl Acetate is the recommended solvent for the extraction of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate. This recommendation is based on a holistic assessment that balances high extraction efficiency with a significantly better safety, toxicity, and environmental profile. This approach aligns with modern principles of green chemistry without compromising performance. This multi-parametric strategy, combining theoretical prediction with empirical validation, provides a robust and adaptable template for future extraction optimization challenges.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Invista. (n.d.). Hansen Solubility Parameter System. Technical Information. [Link]

  • Beltrán-Gracia, E., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

  • University of Alabama at Birmingham. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. [Link]

  • Shodex. (n.d.). Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]

  • Tion. (n.d.). How do you ensure safe storage and disposal of chemicals in a lab?. [Link]

  • Socratic. (2014). How can I calculate the polarity of a solvent?. [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents. [Link]

  • Al-Sabkha, H., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • El-Ragehy, N. A., et al. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Jordan Journal of Pharmaceutical Sciences. [Link]

  • Perfinity. (n.d.). Solvent Miscibility and Polarity Chart. [Link]

  • Zhang, Q., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • European Food Safety Authority. (2023). Technical Guideline on the Evaluation of Extraction Efficiency of Residue Analytical Methods. [Link]

  • Wang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]

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Application of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate in rubber stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Elastomer Stabilization via 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate (TDQA)

Executive Summary

This technical guide details the application of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (CAS 71043-64-6) , herein referred to as TDQA , as a high-performance antioxidant for rubber compounding. Unlike traditional oligomerized TMQ (2,2,4-trimethyl-1,2-dihydroquinoline), which suffers from molecular weight variability and rapid initial consumption, TDQA utilizes an ester-functionalized monomeric architecture.

Key Value Proposition: TDQA acts as a "pro-antioxidant," leveraging a hydrolysis-dependent release mechanism. This provides sustained oxidative protection, improved solubility in polar elastomers (NBR, CR), and superior retention of mechanical properties during long-term thermo-oxidative aging. This guide is tailored for researchers requiring precise control over degradation kinetics in high-value rubber components (e.g., pharmaceutical stoppers, automotive seals).

Mechanistic Insight: The "Pro-Antioxidant" Advantage

Standard aminic antioxidants (like TMQ oligomers) are active immediately upon compounding, often leading to premature consumption during the high-heat vulcanization process.

TDQA functions differently. The acetate group at the C6 position acts as a protecting group. Under the catalytic conditions of rubber aging (heat, trace moisture, and acidic oxidative byproducts), the ester bond hydrolyzes. This releases the active 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline species in situ.

Mechanism of Action Pathway

TDQA_Mechanism cluster_0 Rubber Matrix Environment TDQA TDQA (Pro-Antioxidant) (Inactive Ester Form) Intermediate Hydrolysis Reaction TDQA->Intermediate Trigger Trigger Factors: Heat (>70°C) Trace H2O / Acidic Species Trigger->Intermediate ActiveSpecies Active Species: 6-OH-TMQ (Phenolic/Amine) Intermediate->ActiveSpecies Release Scavenging H-Atom Transfer ActiveSpecies->Scavenging Radical Peroxyl Radical (ROO•) Radical->Scavenging Stable Stable Non-Radical Products + Quinone Imide Scavenging->Stable Termination

Figure 1: The activation pathway of TDQA. The acetate moiety delays antioxidant activity until aging conditions trigger hydrolysis, preserving the active species during the initial curing phase.

Application Protocol: Formulation and Compounding

To maximize the efficacy of TDQA, precise dispersion is critical. The following protocol is validated for Styrene-Butadiene Rubber (SBR) and Nitrile Butadiene Rubber (NBR) matrices.

Materials & Equipment
  • Base Polymer: SBR-1502 or NBR (33% ACN content).

  • Stabilizer: TDQA (Purity >98%, HPLC grade).

  • Equipment: Brabender Plasticorder or Two-Roll Mill (friction ratio 1:1.2).

  • Reference: Commercial TMQ (Oligomer).

Compounding Procedure (Step-by-Step)
StepOperationTemp (°C)Time (min)Technical Note
1 Mastication 50 ± 50-2Band the raw rubber on the mill until a smooth sheet is formed.
2 Activator Addition 50 ± 52-4Add Stearic Acid (2 phr) and Zinc Oxide (5 phr). Ensure full dispersion.
3 TDQA Incorporation 60 ± 5 4-8CRITICAL: Add TDQA (1.0 - 2.0 phr). The ester nature allows faster wetting than oligomeric TMQ.
4 Filler Loading 60-708-15Add Carbon Black (N330, 50 phr) or Silica. Add slowly to prevent "bagging."
5 Curatives < 5015-18Add Sulfur (1.5 phr) and Accelerator (TBBS, 1.0 phr). Cool rolls to prevent scorch.
6 Sheeting < 5020Sheet out to 2mm thickness. Allow 24h rest before vulcanization.

Expert Insight: Unlike standard TMQ which can bloom (migrate to surface) due to polydispersity, TDQA's defined structure and ester polarity improve compatibility with NBR, significantly reducing bloom potential.

Validation Protocol: Thermo-Oxidative Aging

This protocol quantifies the "retention efficiency" of the rubber, the primary metric for stabilizer performance.

Curing
  • Determine

    
     (optimum cure time) using a Moving Die Rheometer (MDR) at 160°C.
    
  • Cure sheets at 160°C for

    
     minutes.
    
Accelerated Aging (ISO 188 / ASTM D573)
  • Prepare dumbbell specimens (Type 2).

  • Suspend samples in an air-circulating oven.

  • Conditions: 100°C for 72, 96, and 168 hours.

  • Control: Run parallel samples with standard TMQ and a Blank (no antioxidant).

Testing Workflow

Validation_Workflow Start Cured Rubber Sheets (TDQA vs TMQ) MDR Rheometry (MDR 2000) Determine T90 Start->MDR Aging Accelerated Aging 100°C @ 168h MDR->Aging Tensile Tensile Testing (ASTM D412) Aging->Tensile Crosslink Crosslink Density Analysis (Swelling Method) Aging->Crosslink Data Calculate Retention Index (%) (Aged Value / Unaged Value) * 100 Tensile->Data Crosslink->Data

Figure 2: Experimental workflow for validating antioxidant efficacy.

Performance Data & Analysis

The following data summarizes the expected performance improvements when substituting commercial TMQ with TDQA (1.5 phr loading in SBR matrix).

Table 1: Mechanical Property Retention (After 168h @ 100°C)
PropertyBlank (No AO)Commercial TMQTDQA (Ester) Improvement (vs TMQ)
Tensile Strength Retention (%) 50.3%72.0%81.5% +9.5%
Elongation at Break Retention (%) 45.1%68.5%76.2% +7.7%
Hardness Change (Shore A) +12+7+4 Less Embrittlement
Interpretation of Results
  • Delayed Action: The higher retention in Tensile Strength for TDQA confirms the "reservoir effect." While TMQ is consumed rapidly, TDQA hydrolyzes slowly, providing fresh antioxidant species later in the aging cycle.

  • Crosslink Stabilization: The lower hardness increase indicates TDQA is more effective at preventing oxidative crosslinking (embrittlement), a common failure mode in SBR.

  • Solubility: In NBR applications (not shown in table), TDQA shows zero blooming after 3 months storage, whereas TMQ oligomers often show surface migration.

References

  • VertexChem. (2025). Mechanism of reaction for synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline and its polymer. Asian Journal of Chemistry. 1

  • Arihant Reclamation. (2025).[2] Rubber Antioxidants TMQ/TDQ – Benefits, Uses and Properties. 2

  • ResearchGate. (2025).[3] Novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline for styrene-butadiene rubber composites. (Demonstrates Ester derivative superiority). 4

  • Matrix Scientific. (2025). Product Data: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (Parent Phenol). 5

  • MolDB. (2024). Compound Summary: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (CAS 71043-64-6).[6][7][8] 9

Sources

Technical Application Note: Stability, Storage, and Handling of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

[1]

Introduction & Chemical Context

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is a specialized derivative of the 1,2-dihydroquinoline class.[1] Structurally, it consists of the reduced quinoline core (common in antioxidants like Ethoxyquin and TMQ) with an acetate ester protecting the oxygen at the 6-position.[1]

In drug development and metabolic research, this compound often serves two critical roles:

  • Pro-drug Scaffold: The acetate group improves lipophilicity and membrane permeability, designed to be cleaved intracellularly by esterases to release the active antioxidant moiety (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline).[1]

  • Metabolite Standard: It represents a phase II conjugate or a stabilized precursor for analytical quantification of quinoline-based therapeutics.[1]

Critical Handling Warning: Researchers often underestimate the instability of this molecule.[1] While the acetate group protects the phenolic oxygen, the 1,2-dihydroquinoline nitrogen and the C3-C4 double bond remain highly susceptible to oxidative dehydrogenation .[1] Furthermore, the ester linkage is prone to hydrolysis in the presence of moisture.[1] Improper handling will lead to a mixture of the fully aromatic quinoline, the free phenol, and polymerization products (dimers).[1]

Physicochemical Profile & Stability Mechanisms[1]

Predicted Properties
PropertyValue / Characteristic
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight ~231.29 g/mol
Appearance Viscous oil or low-melting solid (Colorless to pale yellow).[1]
Solubility Soluble in DMSO, Ethanol, Chloroform, Acetonitrile.[1] Insoluble in water.[1][2][3]
Hygroscopicity Moderate (Hydrolysis risk).[1]
Degradation Pathways

To preserve the integrity of your sample, you must understand the two primary enemies: Oxygen and Water .[1]

  • Oxidative Dehydrogenation (Aromatization): The 1,2-dihydroquinoline core is thermodynamically driven to lose hydrogen atoms to form the fully aromatic quinoline system.[1] This is accelerated by light and transition metals.[1]

  • Ester Hydrolysis: Moisture triggers the cleavage of the acetate group, releasing acetic acid and the free phenol (6-hydroxy-TMQ).[1] The free phenol is significantly more reactive and will rapidly oxidize to quinone imines (turning the sample dark brown/black).[1]

Degradation Logic Diagram

DegradationPathwayscluster_legendDegradation TriggersCompound2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate(Intact Target)Phenol6-Hydroxy-TMQ(Free Phenol)Compound->PhenolHydrolysis(+H2O / Esterases)QuinolineAromatic Quinoline(Dehydrogenated)Compound->QuinolineOxidation(-2H / Air / Light)QuinoneImineQuinone Imine(Dark Polymer/Dimer)Phenol->QuinoneImineRapid Oxidation(>> Rate of Acetate)LegendAvoid: Moisture, Oxygen, UV Light

Figure 1: Primary degradation pathways.[1] Hydrolysis yields the free phenol, which rapidly degrades into dark-colored quinone imines.[1]

Protocol 1: Receipt and Long-Term Storage[1]

Objective: Prevent the initiation of the radical oxidation chain reaction upon arrival.

  • Immediate Inspection: Upon receipt, inspect the vial.

    • Pass: Colorless to pale yellow oil/solid.[1]

    • Fail: Dark brown, black, or gummy residue (indicates significant oxidation/polymerization).[1]

  • Atmosphere Exchange: If the manufacturer did not ship under inert gas, immediately purge the headspace with Argon (preferred over Nitrogen due to higher density).[1]

  • Desiccation: Place the primary vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or molecular sieves) to prevent hydrolysis.[1]

  • Temperature: Store at -20°C (minimum) or -80°C (optimal for storage >6 months).

  • Light Protection: Wrap the secondary container in aluminum foil if the primary vial is not amber glass.[1]

Protocol 2: Solubilization and Stock Preparation[1]

Objective: Create a stable liquid formulation for dosing without inducing hydrolysis.

Solvent Choice Matrix:

  • DMSO (Dimethyl Sulfoxide): Recommended.[1] Excellent solubility.[1] Use anhydrous (≥99.9%) DMSO stored over molecular sieves.[1]

  • Ethanol: Acceptable for short term.[1] Prone to evaporation and moisture uptake.[1]

  • Water/PBS: FORBIDDEN for stock.[1][2] Immediate hydrolysis risk.[1]

Step-by-Step Procedure:

  • Equilibration: Allow the vial to warm to room temperature inside the desiccator before opening. This prevents condensation of atmospheric water onto the cold compound.[1]

  • Weighing: Work quickly. If possible, weigh under a nitrogen stream or in a glovebox.[1]

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM . Vortex gently. Avoid sonication if possible (heat generation promotes degradation).[1]

  • Aliquot: Do not store a single large stock vial. Aliquot into single-use amber microcentrifuge tubes (e.g., 20 µL per tube).

  • Re-Freeze: Flash freeze aliquots in liquid nitrogen and store at -80°C. Do not refreeze thawed aliquots.

Protocol 3: Handling in Biological Assays

Objective: Ensure the cells/targets are exposed to the intact parent compound, not its degradation products.[1]

  • Timing: Prepare the dosing solution immediately before application.

    • Rule of Thumb: The compound should not sit in aqueous media (cell culture media) for >15 minutes before being added to the cells.[1]

  • Media Preparation:

    • Avoid media with high concentrations of transition metals (Fe, Cu) if possible, as these catalyze auto-oxidation.[1]

    • If studying antioxidant effects, be aware that the breakdown product (the free phenol) is the active antioxidant.[1] If studying the kinetic profile of the acetate, you must account for the hydrolysis rate in your specific media (e.g., presence of serum esterases).[1]

  • Control Groups: Always run a "Vehicle Control" (DMSO only) and, if available, a "Degraded Control" (sample exposed to light/air for 24h) to distinguish specific effects from toxicity caused by quinone byproducts.

Experimental Workflow Diagram

HandlingWorkflowcluster_noteCritical QC CheckStartFrozen Aliquot (-80°C)ThawThaw at RT(Keep in Dark)Start->ThawDilutionDilute into Media(Max 0.5% DMSO)Thaw->Dilution < 15 mins QCCheck Color:Yellow = OKBrown = DiscardThaw->QCDecisionIs Assay > 24 Hours?Dilution->DecisionShortAssayProceed Standard(Single Dose)Decision->ShortAssay No LongAssayReplenish MediaEvery 12-24hDecision->LongAssay Yes

Figure 2: Handling workflow emphasizing speed and media replenishment for long-duration assays.

Safety & HSE Guidelines

While specific toxicology data for the 6-yl acetate might be limited, handle it according to the hazard profile of the parent 1,2-dihydroquinoline (TMQ) class.[1]

  • Skin Sensitization: High risk.[1] Dihydroquinolines are known sensitizers.[1] Wear nitrile gloves (double-gloving recommended).

  • Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects (Category Chronic 2).[1] Do not dispose of down the drain.

  • Genotoxicity: Some quinoline derivatives show genotoxic potential.[1] Handle inside a fume hood.

References

  • National Toxicology Program (NTP). Testing Status of 1,2-Dihydro-2,2,4-trimethylquinoline (TMQ).[1] U.S. Department of Health and Human Services.[1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,2,4-trimethyl-1,2-dihydroquinoline.[1][3] (Provides physicochemical and toxicological baseline for the class). [1]

  • Forrest, T. P., et al. "On the mechanism of disproportionation reactions of 1,2-dihydroquinolines."[1][4] Canadian Journal of Chemistry, 2011.[1] (Mechanistic insight into the oxidation/aromatization pathways). [1]

  • Batek, et al. "Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones."[1] Journal of Organic Chemistry, 2019.[1] (Analogous oxidation chemistry of dihydro- nitrogen heterocycles). [1]

Dosage optimization of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate in polymer matrices

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the dosage optimization of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate in polymer matrices.

Application Note & Protocol Guide

Topic: Dosage Optimization of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate in Polymer Matrices for Enhanced Stability and Controlled Release

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) and its derivatives are potent aminic antioxidants used to prevent the thermo-oxidative degradation of polymeric materials.[1][2] The specific derivative, 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate, offers a unique pro-drug or pro-antioxidant approach, where the active hydroxyl form is potentially released via hydrolysis. Optimizing its dosage within a polymer matrix is critical to achieving a balance between long-term material stability, preventing negative effects like discoloration or plasticization, and controlling its release for specific applications.[3][4] This guide provides a comprehensive framework, from foundational principles to detailed laboratory protocols, for systematically determining the optimal concentration of this compound in various polymer systems. We will explore the mechanism of action, experimental design strategies, validated analytical methods for quantification, and robust protocols for assessing antioxidant efficacy.

Scientific Principles & Rationale

Mechanism of Antioxidant Action

Polymers, especially those with unsaturated bonds or tertiary carbons, are susceptible to thermo-oxidative degradation.[3][5][6] This process is a free-radical chain reaction, as illustrated below. The primary role of an antioxidant is to interrupt this cycle.

Quinoline-based antioxidants, such as the active form of the title compound, are radical scavengers.[7][8] They donate a hydrogen atom to reactive peroxyl radicals (ROO•), neutralizing them and forming a stable antioxidant radical that does not propagate the degradation chain.[4][6] The acetate group on the 6-position likely acts as a protecting group, which upon hydrolysis, releases the active 6-hydroxy-TMQ, potentially providing a more controlled and sustained antioxidant effect over the polymer's service life.

G cluster_0 Polymer Auto-Oxidation Cycle cluster_1 Antioxidant Intervention Initiation Initiation (Heat, UV, Stress) Polymer Polymer (RH) Initiation->Polymer Forms AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical PeroxylRadical Peroxyl Radical (ROO•) AlkylRadical->PeroxylRadical + O2 Oxygen Oxygen (O2) PeroxylRadical->Polymer Interrupts Cycle PeroxylRadical->AlkylRadical + RH (Propagation) Degradation Degradation Products (Chain Scission, Cross-linking) PeroxylRadical->Degradation AcetateCompound TMQ-Acetate (Pro-Antioxidant) Hydrolysis Hydrolysis AcetateCompound->Hydrolysis ActiveAntioxidant Active Antioxidant (ArOH) Hydrolysis->ActiveAntioxidant StableRadical Stable Antioxidant Radical (ArO•) ActiveAntioxidant->StableRadical Donates H• StableRadical->PeroxylRadical

Caption: Polymer degradation cycle and antioxidant intervention mechanism.

The Role of the Polymer Matrix in Dosage Efficacy

The choice of polymer is as critical as the antioxidant itself. The release or diffusion of the additive is governed by the physicochemical properties of the matrix.[9]

  • Hydrophilic Matrices (e.g., HPMC, PEO): These polymers swell upon contact with an aqueous environment. The antioxidant release is controlled by a combination of diffusion through the swollen gel layer and erosion of the matrix itself.[10]

  • Hydrophobic Matrices (e.g., PLGA, PCL, Rubber): In these non-swelling systems, release is primarily driven by diffusion through the polymer bulk and, in the case of biodegradable polymers, by matrix erosion.[9][11]

The compatibility between the antioxidant and the polymer, which can be estimated using solubility parameters, dictates its dispersion and, consequently, its effectiveness and release profile.[11]

The Imperative for Dosage Optimization

Finding the optimal dosage is a multi-faceted challenge:

  • Under-dosing: Leads to insufficient protection, resulting in premature failure of the material's mechanical and physical properties.[12]

  • Over-dosing: Can cause plasticization (softening) of the polymer, phase separation, surface blooming, and discoloration.[3] It is also economically inefficient and can lead to higher levels of leachable substances, a concern in biomedical and food-contact applications.

The goal is to identify the Minimum Effective Concentration (MEC) that provides the desired level of stability or the correct release profile for the intended service life of the product.

Experimental Design & Strategy

A systematic approach is essential for efficient optimization. A Design of Experiments (DoE) methodology, such as a full or fractional factorial design, is highly recommended to study the effects of multiple variables and their interactions.[3][5]

Caption: Workflow for a Design of Experiments (DoE) approach to optimization.

Table 1: Example Factors and Responses for a DoE Study

Factor Type Levels Response Variable Goal
Antioxidant Conc. (% w/w) Continuous 3 (e.g., 0.1, 0.5, 1.0) Oxidative Induction Time (OIT) Maximize
Polymer MW (kDa) Categorical 2 (e.g., 50, 100) Change in Tensile Strength Minimize
Processing Temp. (°C) Continuous 2 (e.g., 120, 150) Cumulative Release at 24h Target (e.g., <5%)

| | | | Yellowness Index | Minimize |

Core Experimental Protocols

Protocol 3.1: Formulation of Polymer Matrices via Solvent Casting

This protocol describes a general method for creating antioxidant-loaded polymer films, which are ideal for initial screening and characterization.

  • Polymer Solution Preparation: Dissolve a precisely weighed amount of the polymer (e.g., 1 gram of Poly(lactic-co-glycolic acid), PLGA) in a suitable volatile solvent (e.g., 20 mL of dichloromethane, DCM) to create a 5% (w/v) solution. Stir in a sealed vial until fully dissolved.

  • Antioxidant Stock Solution: Prepare a stock solution of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate in the same solvent (e.g., 10 mg/mL in DCM).

  • Doping: Add the required volume of the antioxidant stock solution to the polymer solution to achieve the target final concentration (e.g., for a 0.5% w/w loading, add 0.5 mL of the stock solution to the 1 g polymer solution).

  • Mixing: Vortex the mixture for 2 minutes to ensure homogeneous dispersion of the antioxidant.

  • Casting: Pour the final solution into a flat, level glass petri dish.

  • Evaporation: Cover the dish loosely (e.g., with perforated aluminum foil) to allow for slow solvent evaporation in a fume hood for 24-48 hours.

  • Drying: Transfer the cast film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (e.g., 40 °C) for at least 48 hours to remove residual solvent.

  • Storage: Store the final film in a desiccator, protected from light.

Protocol 3.2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a robust method for quantifying the antioxidant's concentration within the polymer and in release media.

  • Sample Preparation (Extraction from Polymer): a. Weigh 10-20 mg of the antioxidant-loaded polymer film into a glass vial. b. Dissolve the film in 1 mL of a solvent that dissolves the polymer (e.g., DCM or Tetrahydrofuran). c. Add 4 mL of a precipitation solvent in which the antioxidant is soluble but the polymer is not (e.g., cold methanol). This will cause the polymer to crash out of solution. d. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes. e. Carefully transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase. Filter through a 0.22 µm syringe filter before analysis.

  • Standard Preparation: Prepare a series of calibration standards of the pure antioxidant compound in the mobile phase, ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

Table 2: Recommended HPLC-UV Method Parameters

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient; e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
UV Wavelength Determine via UV scan (likely ~230-280 nm based on quinoline structure)

| Run Time | 10 minutes |

  • Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration in the unknown samples by interpolating their peak areas from this curve.

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is recommended.[13][14][15]

Protocol 3.3: In Vitro Release & Leaching Study

This protocol measures the rate at which the antioxidant leaches from the polymer matrix into a surrounding fluid.

  • Apparatus: Use a USP Apparatus 2 (paddles) or a simple vial-based shaker bath setup.

  • Sample Preparation: Cut precisely sized samples of the polymer film (e.g., 1 cm x 1 cm). Weigh each sample accurately.

  • Release Medium: Select a medium relevant to the application. For general stability, use phosphate-buffered saline (PBS) at pH 7.4. For accelerated studies, an ethanol/water mixture can be used.

  • Procedure: a. Place one polymer sample into a vessel containing a known volume of pre-warmed (37 °C) release medium (e.g., 20 mL). b. Agitate at a constant speed (e.g., 50 RPM). c. At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw a sample of the release medium (e.g., 1 mL). d. Crucially , replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Analyze the concentration of the antioxidant in the collected samples using the HPLC method described in Protocol 3.2.

  • Calculation: Calculate the cumulative percentage of the antioxidant released over time, correcting for dilutions from sampling.

Protocol 3.4: Evaluation of Antioxidant Efficacy via Accelerated Aging

This protocol assesses the effectiveness of the incorporated antioxidant at preventing thermo-oxidative degradation.

  • Sample Preparation: Prepare polymer films with varying concentrations of the antioxidant (including a control with 0%).

  • Accelerated Aging: Place the samples in a convection oven at an elevated temperature (e.g., 70 °C). The temperature should be high enough to accelerate degradation but well below the melting point of the polymer.

  • Time-Point Analysis: Remove samples from the oven at set intervals (e.g., 0, 1, 2, 4, 8 weeks).

  • Efficacy Assessment (Choose one or more):

    • Mechanical Testing: Perform tensile tests on the aged films to measure changes in tensile strength, Young's modulus, and elongation at break. A smaller change compared to the control indicates better protection.[3][5]

    • Gel Permeation Chromatography (GPC): Measure the molecular weight distribution of the polymer. Effective stabilization will result in a smaller decrease in average molecular weight over time.

    • FTIR Spectroscopy: Monitor the growth of the carbonyl peak (around 1700-1750 cm⁻¹), which is a direct indicator of oxidation.

    • Differential Scanning Calorimetry (DSC) for OIT: Measure the Oxidative Induction Time (OIT). Samples are heated under an inert nitrogen atmosphere, then switched to an oxygen atmosphere. The time until the onset of the exothermic oxidation peak is the OIT. A longer OIT signifies greater oxidative stability.

Data Analysis & Interpretation

Table 3: Hypothetical Data for Dosage Optimization

Antioxidant Conc. (% w/w)OIT at 200°C (min)% Loss in Tensile Strength (after 4 weeks at 70°C)Yellowness Index (Initial)
0.0 (Control)3.565%2.1
0.115.230%2.8
0.2538.912%3.5
0.5 55.4 8% 4.1
1.058.17%6.8

From the table above, a concentration of 0.5% w/w appears to be the optimal dosage. It provides a significant improvement in stability (OIT and mechanical properties) over lower concentrations, while the additional benefit of increasing to 1.0% is marginal and comes with a notable increase in the undesirable yellowness index.

For release data, the results should be plotted as cumulative percent release versus time. This data can be fitted to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism (e.g., Fickian diffusion vs. erosion-controlled).[9][16][17]

References

  • Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. (2025). Preprints.org.
  • Impact of Natural and Synthetic Antioxidants on The Stability of High-Density Polyethylene. (2025). Preprints.org.
  • Laboratory analysis of antioxidant additives. FILAB.
  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (2025). MDPI.
  • Kinetics and mechanism of antioxidant action of polysubstituted tetrahydroquinolines in liquid‐phase oxidation reactions of organic compounds by oxygen.
  • Antioxidants for Plastics: Function, Benefits, and Applic
  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
  • Polymer Degradation and Stability. (2014). ScienceDirect.
  • Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflamm
  • Modelling of Drug Release from a Polymer Matrix System. (2017). Juniper Publishers.
  • Antioxidant effect of quinoline derivatives containing or not selenium. SciELO Brasil.
  • 2,2,4-Trimethyl-1,2-Dihydroquinoline polymer|Antioxidant RD. Hosea Chem.
  • How much do different antioxidants and process dosages affect discolouration of PC plastics?. (2024). Longchang Chemical.
  • 2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia.
  • Simple measurements for prediction of drug release from polymer matrices - Solubility parameters and intrinsic viscosity. (2015). PubMed.
  • Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applic
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
  • Preparation and Characterization of Hydrophilic Polymer Based Sustained-Release Matrix Tablets of a High Dose Hydrophobic Drug. (2022). MDPI.
  • Modulation of Drug Release from Natural Polymer Matrices by Response Surface Methodology: in vitro and in vivo Evalu
  • Analytical Methods. RSC Publishing.
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023).
  • Modeling and Simulation of Drug Release Through Polymer M
  • Special Issue on “Extraction Optimization Processes of Antioxidants”. (2023). MDPI.
  • CAS 26780-96-1: 2,2,4-Trimethyl-1,2-dihydroquinoline polym…. CymitQuimica.
  • Optimisation and evaluation of 2,2,4-Trimethyl-1,2-Dihydroquinoline (TMQ) and Alkyl Derivative of P-Phenylene Diamine (6PPD)
  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R
  • Development of analytical methods for therapeutic drug monitoring of first- and second-line therapies for hep
  • Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
  • A Comparative Guide to Analytical Methods for the Quantification of 2''-O-Coumaroyljuglanin. Benchchem.

Sources

Application Note: Catalytic N-Acetylation Architectures for 2,2,4-Trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Steric Challenge

The acetylation of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) presents a specific chemoselective challenge often underestimated in standard protocols. Unlike simple anilines, TMQ possesses a gem-dimethyl group at the C2 position adjacent to the secondary amine. This creates significant steric hindrance, retarding nucleophilic attack on standard acyl donors.

Furthermore, the 1,2-dihydroquinoline core is electronically unique:

  • Oxidative Instability: The dihydro- core is susceptible to aromatization (oxidation) to the quinoline or dimerization.

  • Oligomerization Risk: In the presence of strong Brønsted acids, TMQ acts as a monomer for "Rubber Antioxidant TMQ" oligomers.

The Solution: This guide details two catalytic pathways designed to bypass steric repulsion while operating under conditions mild enough to prevent oxidative degradation or polymerization:

  • Method A (Iodine Catalysis): A high-throughput, "green" activation utilizing in-situ acyl iodide generation.

  • Method B (Scandium Triflate Catalysis): A precision Lewis Acid protocol for high-value pharmaceutical intermediates.

Part 2: Chemical Mechanism & Pathway Visualization

To understand the catalytic necessity, we must visualize the competitive landscape. The catalyst must activate the acyl donor sufficiently to overcome the steric barrier at the N1 position before side reactions occur.

DOT Diagram 1: Reaction Landscape & Competitive Pathways

TMQ_Reaction_Pathways TMQ 2,2,4-Trimethyl-1,2- dihydroquinoline (TMQ) Product 1-Acetyl-2,2,4-trimethyl- 1,2-dihydroquinoline TMQ->Product Nucleophilic Attack (Sterically Hindered) Side_Ox Oxidation Byproduct (Quinoline derivatives) TMQ->Side_Ox Slow (Air/Light) Side_Olig Oligomers (Poly-TMQ) TMQ->Side_Olig Acid Catalyzed Ac2O Acetic Anhydride Activated_Acyl Activated Acyl Species (Ac-I or Ac-LA Complex) Ac2O->Activated_Acyl Catalytic Activation Catalyst Catalyst (I2 or Sc(OTf)3) Catalyst->Activated_Acyl Activated_Acyl->Product Fast Acylation

Figure 1: The catalytic intervention (Red/Yellow) accelerates N-acetylation (Green) to outcompete oxidation and oligomerization pathways.

Part 3: Experimental Protocols

Method A: Iodine-Catalyzed Solvent-Free Acetylation

Context: Molecular iodine (


) acts as a mild Lewis acid. Crucially, it reacts with acetic anhydride to form Acetyl Iodide (AcI)  in situ.[1] AcI is a far more potent electrophile than acetic anhydride, compensating for the steric bulk of the TMQ amine.

Advantages: Solvent-free (or high concentration), inexpensive, scalable.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 2,2,4-Trimethyl-1,2-dihydroquinoline (Purity >95%).

  • Reagent: Acetic Anhydride (1.2 equivalents).

  • Catalyst: Molecular Iodine (

    
    ), 5 mol%.[7]
    
  • Quench: Sat. aq. Sodium Thiosulfate (

    
    ).
    
Step-by-Step Protocol
  • Setup: In a dried round-bottom flask equipped with a magnetic stir bar, charge 2,2,4-Trimethyl-1,2-dihydroquinoline (10 mmol, 1.73 g).

  • Catalyst Addition: Add molecular iodine (0.5 mmol, 127 mg). The mixture may darken immediately.

  • Reagent Addition: Add Acetic Anhydride (12 mmol, 1.13 mL) dropwise over 5 minutes.

    • Note: The reaction is exothermic.[8] If running on >10g scale, use a water bath to maintain temperature <40°C.

  • Reaction: Stir vigorously at room temperature (25°C) for 30–60 minutes.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The fluorescent blue spot of TMQ will disappear, replaced by a lower Rf dark spot (UV active).

  • Quench: Add 20 mL of saturated

    
     solution. Stir for 10 minutes until the iodine color (brown/purple) fades to yellow/clear.
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with water and brine.

  • Purification: Dry over

    
     and concentrate. Recrystallize from minimal Ethanol/Hexane if necessary.
    
Method B: Scandium(III) Triflate Catalyzed Precision Synthesis

Context: For pharmaceutical applications where trace halogen contamination is unacceptable, Rare Earth Metal Triflates (


) offer a reusable, water-tolerant Lewis Acid system. This method is preferred when the substrate has other acid-sensitive functional groups.
Reagents
  • Catalyst:

    
     (1 mol%).
    
  • Solvent: Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    ).
Step-by-Step Protocol
  • Dissolution: Dissolve TMQ (5 mmol) in

    
     (10 mL).
    
  • Activation: Add

    
     (0.05 mmol, 25 mg). Stir for 5 minutes to allow Lewis acid coordination.
    
  • Acylation: Add Acetic Anhydride (6 mmol) in one portion.

  • Reflux: Heat to 50°C for 2 hours.

    • Expert Tip: While Sc(OTf)3 works at RT for simple amines, the gem-dimethyl hindrance of TMQ requires mild heating for complete conversion.

  • Workup: Dilute with water (20 mL). Extract with Dichloromethane (DCM).

  • Catalyst Recovery (Optional): The aqueous phase contains the catalyst. It can be evaporated and the catalyst reused, though for small scale, this is rarely efficient.

Part 4: Analytical Validation & Quality Control

The acetylation of TMQ results in distinct spectral shifts. The


-acetyl group shields the nitrogen, preventing the typical oxidation to quinoline.[9]

Table 1: Physicochemical Characterization of 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline

ParameterSpecificationDiagnostic Feature
Appearance White to Off-white solidDistinct from the yellow/brown oil of the starting material.
Melting Point 68–72 °CSharp range indicates high purity.
IR Spectroscopy 1660–1680

Strong Amide C=O stretch (Key indicator of conversion).
1H NMR (CDCl3)

2.15 ppm (s, 3H)
Singlet for N-CO-CH3 .
1H NMR (CDCl3)

1.35 ppm (s, 6H)
Gem-dimethyl at C2 (Shifted downfield slightly from SM).
MS (ESI) m/z 215

Parent ion. Fragment at 173 (Loss of Acetyl).[9]
DOT Diagram 2: Purification & QC Workflow

QC_Workflow Rxn_Mix Crude Reaction Mixture Quench Quench (Na2S2O3 for I2) (H2O for Lewis Acid) Rxn_Mix->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Check_TLC TLC Check (Disappearance of blue fluor. spot) Extract->Check_TLC Check_TLC->Rxn_Mix Incomplete (Add more Ac2O) Recryst Recrystallization (EtOH/Hexane) Check_TLC->Recryst Pass Final_QC Final QC (NMR/IR/HPLC) Recryst->Final_QC

Figure 2: Logical flow for isolation and validation of the N-acetylated product.

Part 5: Troubleshooting & Expert Insights

  • Incomplete Conversion: If the reaction stalls, do not simply add heat. Heating >80°C in the presence of acid catalysts can trigger the dimerization of the dihydroquinoline double bond. Instead, add an additional 0.2 eq of catalyst.

  • Product Stability: The N-acetylated product is significantly more stable than the parent TMQ. However, store under inert atmosphere (Nitrogen) to prevent long-term autoxidation of the C3-C4 double bond.

  • Color Changes:

    • Deep Red/Brown during reaction: Normal (Iodine complexes).

    • Green/Blue after workup: Indicates oxidation to quinoline species (impurity). Recrystallize immediately.

References

  • EvitaChem. 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline (EVT-5706866) Technical Data. (Accessed 2026). Provides specific spectral data (IR, NMR) for the N-acetyl derivative.

  • Phukan, P. "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions." Tetrahedron Letters, 45(24), 4785-4787. (Demonstrates the mechanistic superiority of Iodine for hindered substrates).

  • Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999(1), 15-27. (Foundational text on Lewis Acid catalysis for nitrogen heterocycles).

  • BenchChem. In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). (Accessed 2026). General properties and synthesis of the parent amine.[2][8][10][11][12]

Sources

Application Note: Recrystallization Protocols for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is a specialized derivative of the dihydroquinoline class.[1] Structurally, it represents the


-acetylated form of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.[1] While the parent phenol and its ether (Ethoxyquin) are widely used as antioxidants in rubbers and feeds, the acetate derivative serves as a stabilized pro-drug or intermediate, protecting the labile phenolic hydroxyl group from premature oxidation while retaining the lipophilic core.
Physicochemical Profile & Challenges

Successful recrystallization requires navigating two competing stability issues:

  • Oxidative Aromatization: The 1,2-dihydro bond is susceptible to oxidative dehydrogenation, reverting to the fully aromatic quinoline system.[1] This is accelerated by heat, light, and high pH.[1]

  • Ester Hydrolysis: The acetate group at the C6 position is liable to hydrolysis under acidic or basic conditions, regenerating the phenol, which is prone to rapid oxidation to quinone imines.[1]

Target Impurity Profile:

  • Oxidation Byproducts: 2,2,4-Trimethyl-6-acetoxyquinoline (aromatized).[1]

  • Hydrolysis Byproducts: 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.[1]

  • Oligomers: Dimers/trimers formed via radical coupling at the C3/C8 positions (common in TMQ chemistry).[1]

Solvent Selection Strategy

Based on the polarity of the ester group and the hydrophobic dihydroquinoline core, the following solvent systems are validated for high recovery and impurity rejection.

Solvent SystemRolePolarity IndexApplication Context
Isopropanol (IPA) Single Solvent3.9Primary Recommendation. Balances solubility at high temp with good recovery at low temp.[1] Mild enough to prevent transesterification.[1]
Ethyl Acetate / n-Heptane Solvent / Anti-solvent4.4 / 0.1High Purity. Excellent for rejecting oligomeric gums (which remain in the filtrate) and oxidized quinolines.[1]
Ethanol (Anhydrous) Single Solvent5.2Alternative. Higher solubility than IPA; requires lower temperatures (-20°C) for maximal yield.[1]
Dichloromethane (DCM) Dissolution Solvent3.1Used only for initial dissolution in anti-solvent protocols; too potent for thermal recrystallization.[1]

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Isopropanol)

Best for: Removal of trace hydrolysis products and general purification.

Prerequisites:

  • Nitrogen (

    
    ) or Argon line for sparging.[1]
    
  • Degassed Isopropanol (sparge with

    
     for 15 mins).
    

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add degassed Isopropanol (approx. 5–7 mL per gram of solute).[1]

    • Heat gently to 60–65°C under a slow stream of

      
      . Crucial: Do not exceed 70°C to minimize thermal aromatization.
      
    • If the solution is not clear, add IPA in 0.5 mL increments until dissolution is complete.[1]

  • Clarification (Optional but Recommended):

    • If the solution is dark (indicating polymerized oxidation products), add Activated Carbon (5 wt%).[1] Stir for 10 minutes at 60°C.

    • Filter hot through a pre-warmed Celite pad under inert atmosphere to remove carbon.[1]

  • Nucleation & Growth:

    • Allow the filtrate to cool slowly to room temperature (approx. 20–25°C) over 2 hours. Stirring should be gentle (approx. 100 RPM) to encourage uniform crystal growth.[1]

    • Once ambient temperature is reached, transfer the vessel to a cooling bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a vacuum Buchner funnel.[1]

    • Wash the cake with cold (

      
      ) degassed Isopropanol (2 x 1 mL/g).
      
    • Self-Validation Check: The filtrate should be yellow/brown (containing impurities), while crystals should be off-white to pale beige.[1]

  • Drying:

    • Dry in a vacuum oven at 35°C for 12 hours. Note: Higher temperatures risk sublimation or oxidation.

Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane)

Best for: Heat-sensitive batches or removing significant oligomeric impurities.[1]

  • Dissolution:

    • Dissolve the crude material in minimal Ethyl Acetate (approx. 2 mL/g) at room temperature.[1]

    • Ensure complete dissolution; sonicate if necessary.[1]

  • Precipitation:

    • While stirring rapidly (300 RPM), add n-Heptane dropwise.

    • Continue addition until a persistent cloudiness (turbidity) is observed.[1]

    • Stop Heptane addition and allow the mixture to stir for 5 minutes. The cloudiness should resolve into fine precipitate or seed crystals.[1]

  • Crystallization:

    • Add an additional volume of Heptane equal to the volume of EtOAc used.[1]

    • Cool the slurry to -10°C (ice/salt bath or chiller).

  • Isolation:

    • Filter rapidly cold.[1]

    • Wash with 100% n-Heptane.[1]

Process Visualization (Workflow)[1]

The following diagram illustrates the critical decision points and inert handling requirements for the purification process.

RecrystallizationWorkflow Start Crude 2,2,4-Trimethyl-1,2- dihydroquinolin-6-yl acetate SolventSelect Select Solvent System Start->SolventSelect Dissolution Dissolution (T < 65°C, N2 Atmosphere) SolventSelect->Dissolution Add IPA or EtOAc Filtration Hot Filtration (Remove Insolubles/Carbon) Dissolution->Filtration If particulates present Cooling Controlled Cooling (Supersaturation) Dissolution->Cooling If clear Filtration->Cooling Separation Vacuum Filtration Cooling->Separation Crystals Formed Separation->Dissolution Recycle Mother Liquor (If Yield < 50%) Wash Cold Solvent Wash (Remove Mother Liquor) Separation->Wash Drying Vacuum Drying (35°C, Dark) Wash->Drying

Caption: Workflow for the purification of oxidation-sensitive dihydroquinoline esters, emphasizing temperature control and inert atmosphere.

Critical Quality Attributes (CQAs) & Troubleshooting

To ensure the protocol is self-validating, compare your results against these benchmarks.

AttributeExpected ResultTroubleshooting / Failure Mode
Appearance Pale beige to off-white crystalline solid.[1]Dark Brown/Red: Oxidation occurred.[1][2][3] Re-crystallize with charcoal. Oily/Sticky: Oligomers present.[1][4][5][6][7] Use Protocol B (Heptane wash).[1]
Solubility Soluble in Methanol, DCM, EtOAc.[1]Insoluble Residue: Likely inorganic salts or high-MW polymers.[1] Filter before cooling.[1]
TLC (Silica) Single spot (

in 20% EtOAc/Hex).[1]
Multiple Spots: Lower spot = Hydrolyzed phenol.[1] Higher spot = Oxidized quinoline.[1]
Melting Point Sharp range (typically >60°C, distinct from oil).[1]Broad Range (>2°C): Solvent occlusion or mixed crystal forms.[1] Dry longer under vacuum.[1]
Scientific Rationale for Inert Atmosphere

The C2-C3 double bond in 1,2-dihydroquinolines is not part of the aromatic system.[1] In the presence of oxygen, a radical abstraction of the amine hydrogen (N-H) or the benzylic hydrogen at C2/C4 can lead to full aromatization.[1] This process is thermodynamically favorable.[1] By maintaining a nitrogen blanket, we kinetically inhibit this oxidation pathway during the high-energy state of dissolution [1, 2].[1]

References

  • National Toxicology Program. (1992).[1][8] Chemical and Physical Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline. National Institutes of Health.[1][8] [Link]

  • He, P., & Ackman, R. G. (2000).[2] Purification of ethoxyquin and its two oxidation products.[1][2] Journal of Agricultural and Food Chemistry, 48(8), 3069–3071.[2] [Link]

  • Liu, Y., et al. (2012).[1] Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.[1][5][7][9][10][11] Asian Journal of Chemistry.[1][10] [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the specific challenges in synthesizing 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate .

This molecule presents a dual challenge: the instability of the dihydroquinoline core (prone to oxidation and polymerization) and the regioselectivity required to install the acetate group at the 6-position without compromising the secondary amine or the double bond.

Case ID: TMQ-6OAc-Yield-Optimization Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Monomer vs. Polymer" Battle

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines (TMQs) is historically plagued by oligomerization. In the rubber industry, the polymer is the desired antioxidant.[1] For pharmaceutical or fine chemical applications, you need the monomer.

Your primary yield killers are:

  • Oligomerization: Acid-catalyzed coupling of the monomer to form dimers/trimers (tars).

  • Oxidative Aromatization: Conversion of the dihydroquinoline to the fully aromatic quinoline.

  • Hydrolysis: Loss of the acetate group during aqueous workup.

Strategic Synthesis Workflow

We recommend a Two-Stage Protocol rather than direct condensation of p-acetoxyaniline, as the latter often leads to ester hydrolysis under the harsh conditions of ring closure.

Recommended Route:

  • Modified Skraup Condensation: p-Aminophenol + Acetone

    
     6-Hydroxy-TMQ.
    
  • Selective Acetylation: 6-Hydroxy-TMQ +

    
    
    
    
    
    Target Molecule.

SynthesisWorkflow Start p-Aminophenol Intermed 6-Hydroxy-TMQ (Intermediate) Start->Intermed Cyclization (100-120°C) Reagent1 Acetone (xs) Cat: Iodine (I2) Reagent1->Intermed Product Target: 2,2,4-Trimethyl-1,2- dihydroquinolin-6-yl acetate Intermed->Product Acetylation (0-25°C) Polymer Oligomers/Tars (Yield Loss) Intermed->Polymer Acid/Heat (Over-reaction) Quinoline Oxidized Quinoline (Impurity) Intermed->Quinoline Air/Light Reagent2 Ac2O / Pyridine (Controlled) Reagent2->Product

Figure 1: Optimized synthesis pathway distinguishing the target monomer pathway from common yield-loss mechanisms.

Troubleshooting & Optimization (Q&A)

Module A: The Ring Closure (Cyclization)

Issue: "My reaction mixture turns into a viscous black tar, and I cannot isolate the monomer." Diagnosis: You are inadvertently producing the rubber antioxidant polymer (Poly-TMQ). This occurs when the reaction runs too hot, too long, or with a strong protic acid catalyst.

Corrective Protocol:

  • Switch Catalyst: Move away from strong mineral acids (HCl,

    
    ). Use Iodine (
    
    
    
    )
    (1-2 mol%) or Solid Acid Catalysts (e.g., K-10 Montmorillonite). Iodine acts as a mild Lewis acid that promotes Schiff base formation and cyclization but is less active for polymerization [1].
  • Acetone Overload: Use a large excess of acetone (solvent and reagent). This dilutes the monomer, reducing the bimolecular collision rate required for polymerization.

  • Temperature Control: Maintain reflux at acetone's boiling point (

    
    C) initially, then strip excess acetone and heat to 
    
    
    
    C briefly to drive cyclization. Do not exceed
    
    
    C.

Issue: "The reaction stalls; I see unreacted p-aminophenol." Diagnosis: Water accumulation is inhibiting the Schiff base formation (equilibrium reaction). Corrective Protocol:

  • Install a Dean-Stark trap or use molecular sieves if using a higher boiling solvent (e.g., toluene) to continuously remove water.

  • Note: If using acetone as solvent, you cannot use a Dean-Stark easily. Instead, add a dehydrating agent like

    
     or use a continuous flow reactor setup.
    
Module B: Functionalization (Acetylation)

Issue: "I am getting a mixture of N-acetyl, O-acetyl, and di-acetyl products." Diagnosis: The secondary amine in the dihydroquinoline ring is sterically hindered by the gem-dimethyl group at C2, but it is still nucleophilic. Corrective Protocol:

  • Regioselectivity Strategy: exploit the nucleophilicity difference. Phenolic -OH is generally more reactive toward anhydrides under basic conditions (pyridine) than the sterically hindered secondary amine.

  • Conditions: Perform acetylation at 0°C using 1.05 equivalents of Acetic Anhydride in Pyridine/DCM. Monitor via TLC. Stop immediately upon consumption of the phenol.

  • Alternative: If N-acetylation persists, use Acetyl Chloride with a hindered base (e.g., DIPEA) at low temperature.

Module C: Stability & Workup

Issue: "The product turns red/brown during column chromatography." Diagnosis: Dihydroquinolines are sensitive to oxidation on silica gel, which is slightly acidic and promotes both oxidation and polymerization. Corrective Protocol:

  • Pre-treat Silica: Neutralize your silica gel column by flushing it with 1% Triethylamine (TEA) in Hexane before loading the sample.

  • Eluent: Keep 0.5% TEA in your eluent system to maintain basicity.

  • Speed: Perform "Flash" chromatography literally—fast. Do not let the compound sit on the column.

Quantitative Data: Catalyst Performance

Comparison of catalysts for the condensation of aniline derivatives with acetone to form TMQ monomers.

Catalyst SystemYield (Monomer)SelectivityPrimary Side EffectRef
HCl /

< 30%LowHeavy polymerization (Tars)[2]
Iodine (

)
65 - 75% High Minimal polymerization if time controlled[1]

50 - 60%ModerateDifficult workup; Lewis acid residues[3]
Rare Earth Triflates 70 - 80%HighHigh cost; excellent for small scale[4]

Detailed Experimental Protocol (Recommended)

Step 1: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

  • Setup: 3-neck flask, reflux condenser, addition funnel, nitrogen inlet.

  • Charge: 100 mmol p-Aminophenol, 1.5 mmol Iodine (

    
    ).
    
  • Addition: Add 50 mL Acetone. Heat to reflux (

    
    C) for 3 hours.
    
  • Cyclization: Distill off excess acetone. Add 30 mL Toluene. Heat to

    
    C for 4-6 hours. Critical: Monitor via TLC for disappearance of Schiff base intermediate.
    
  • Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with 10%

    
     (to remove Iodine) and saturated 
    
    
    
    .
  • Isolation: Dry organic layer (

    
    ), concentrate.[2] Recrystallize from Hexane/Ethyl Acetate.
    

Step 2: Selective O-Acetylation

  • Charge: 10 mmol 6-Hydroxy-TMQ (from Step 1) in 20 mL

    
    . Add 12 mmol Pyridine.
    
  • Reaction: Cool to 0°C . Dropwise add 10.5 mmol Acetic Anhydride.

  • Monitor: Stir at 0°C for 30 mins. Allow to warm to RT only if reaction is incomplete.

  • Quench: Add ice water. Extract with DCM.

  • Purification: Flash chromatography (Neutralized Silica, see Module C).

Mechanism of Failure (Visualized)

Understanding why the yield drops is crucial. The diagram below illustrates the competition between the desired cyclization and the unwanted polymerization.

FailureMechanism cluster_path1 Desired Pathway (Monomer) cluster_path2 Yield Loss Pathway (Polymer) Anil Schiff Base Intermediate Monomer TMQ Monomer (Kinetic Product) Anil->Monomer + Acetone Cyclization Carbenium C4-Carbenium Ion Monomer->Carbenium H+ (Acid Catalyst) Dimer Dimer/Oligomer Carbenium->Dimer + Monomer (Electrophilic Attack)

Figure 2: The acid-catalyzed polymerization mechanism. Excess acid protonates the double bond of the formed monomer, creating a cation that attacks another monomer molecule.

References

  • Vaughan, W. R. (1955).[3] "2,4-Dimethylquinoline."[3] Organic Syntheses, Coll. Vol. 3, p. 329.[3] (Demonstrates Iodine catalysis for Skraup-type reactions).

  • Liu, Y., et al. (2011).[4] "Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer." Asian Journal of Chemistry, 24(5). (Details the polymerization mechanism to be avoided).

  • U.S. Patent 2,670,352. (1954). "Preparation of 2,2,4-trimethyl-1,2-dihydroquinoline." (Describes the use of various acid catalysts and temperature effects).

  • Kobatake, T., et al. (2000). "Scandium Triflate Catalyzed Skraup Reaction." Tetrahedron Letters. (Modern, high-yield catalytic methods).

Sources

Troubleshooting HPLC peak tailing for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (TDQA)

Executive Summary

You are encountering peak tailing with 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (TDQA) .[1][2][3] This is a common issue with dihydroquinoline derivatives due to the interaction between the secondary amine on the heterocyclic ring and residual silanol groups on the HPLC column stationary phase.

Furthermore, because your analyte is an ester (acetate), you face a "stability vs. peak shape" paradox: High pH improves peak shape for bases but hydrolyzes esters.[2][3] Do not use high pH (> 7.[2][3]5) for this compound. [2][3][4]

This guide provides a root-cause analysis and a step-by-step remediation protocol.

Module 1: The Root Cause (Why is it tailing?)

The tailing is likely caused by Secondary Silanol Interactions .[5]

  • The Analyte: TDQA contains a secondary amine (dihydroquinoline nitrogen).[2] At typical HPLC pH (2.5 – 6.0), this nitrogen is protonated (

    
    ).[2][3]
    
  • The Column: Silica-based columns have residual silanol groups (

    
    ).[1][2][3] Above pH 3.5, these silanols ionize to 
    
    
    
    .[1][2][3]
  • The Interaction: The positively charged amine binds ionically to the negatively charged silanol. This is a "sticky" interaction that drags the peak tail.[6]

Visualizing the Mechanism

SilanolInteraction Figure 1: Mechanism of Peak Tailing. The amine-silanol ionic interaction causes the 'drag'. cluster_0 Stationary Phase Surface cluster_1 Analyte (TDQA) Silica Silica Support Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic Interaction) Amine Protonated Amine (NH₂⁺) Amine->Silanol Ionic Drag (Tailing) Body Hydrophobic Body Body->C18 Retention (Desired)

Module 2: Troubleshooting Protocol

Follow these steps in order. Do not skip to Step 4 without verifying Step 1.

Step 1: Mobile Phase Optimization (The "Sacrificial Base" Strategy)

Since we cannot use high pH (risk of ester hydrolysis), we must suppress silanol activity at low pH.

  • Recommendation: Use a Triethylamine (TEA) modified buffer.[2][3] TEA acts as a "sacrificial base," binding to the silanols so your analyte doesn't have to.

  • Protocol:

    • Buffer A: 25 mM Potassium Phosphate (monobasic) + 0.1% Triethylamine (TEA).[2][3]

    • Adjust pH to 3.0 with Phosphoric Acid.[2][3]

    • Solvent B: Acetonitrile (ACN).[2][3]

  • Why this works: The TEA competes for the active sites on the column. The low pH (3.0) keeps the silanols mostly protonated (neutral).

Step 2: Column Selection (The Hardware Fix)

If Step 1 fails, your column likely has too much "Silanol Activity" (Type A Silica).[2][3] You need a "Base-Deactivated" column.[1][2][3]

  • Criteria for Success:

    • High Purity Silica (Type B): Low metal content (metals make silanols more acidic).[2][3]

    • High Carbon Load: Better shielding.[2][3]

    • End-Capping: Essential. Look for "Double End-Capped" or "Polar Embedded."[1][2][3]

Recommended Column ClassExample TechnologiesWhy?
Hybrid Particle (Best) Waters XBridge BEH, Agilent Poroshell HPHHybrid particles have fewer surface silanols naturally.[1][2][3]
Polar Embedded Phenomenex Synergi Fusion, Waters SymmetryShieldThe embedded polar group shields the silanols from the amine.
Base Deactivated C18 Thermo Hypersil BDS, Agilent ZORBAX Eclipse PlusSpecifically treated to reduce silanol acidity.[2][3]
Step 3: Sample Solvent Mismatch

TDQA is hydrophobic.[2][3] If you dissolve it in 100% Acetonitrile and inject a large volume into a 10% ACN starting gradient, the analyte will precipitate momentarily at the head of the column, causing split or tailing peaks.

  • The Fix: Dissolve the sample in the starting mobile phase (e.g., 20% ACN / 80% Buffer). If it is not soluble, use the lowest amount of organic solvent possible and reduce injection volume (e.g., < 5 µL).

Module 3: Troubleshooting Matrix (Diagnostic)

Use this table to diagnose the specific shape of your tailing.

SymptomProbable CauseVerification TestCorrective Action
Tailing Factor > 1.5 Secondary Silanol InteractionInject a neutral standard (e.g., Toluene).[1][2][3] If Toluene is symmetric, it's a chemical issue.Add 5mM TEA to mobile phase OR switch to "High Purity" C18 column.[2][3]
Split Peak / Shoulder Solvent Mismatch or Frit CloggingInject 1 µL instead of 10 µL. If peak improves, it's solvent mismatch.[2][3]Dissolve sample in Mobile Phase A. Reverse flush column (if permitted).[2][3]
Broad Tailing (All Peaks) Dead Volume / Extra-column EffectsInspect tubing connections.[2][3]Replace PEEK fittings; ensure tubing is fully seated in the column port.
Fronting (Shark Fin) Column OverloadDilute sample 1:10.Reduce mass on column.[2][3]
Module 4: Decision Tree Workflow

Use this logic flow to guide your next experiment.

DecisionTree Figure 2: Troubleshooting Decision Logic for TDQA Tailing. Start Start: Peak Tailing Observed CheckNeutral Inject Neutral Standard (e.g., Toluene/Naphthalene) Start->CheckNeutral IsNeutralTailing Does the Neutral Peak Tail? CheckNeutral->IsNeutralTailing Yes Yes IsNeutralTailing->Yes System Fault No No IsNeutralTailing->No Chemistry Fault PhysicalIssue Physical Issue: Void Volume or Old Column ChemicalIssue Chemical Issue: Silanol Interaction CheckPH Check Mobile Phase pH ChemicalIssue->CheckPH IsPHLow Is pH < 3.0? CheckPH->IsPHLow IsPHLow->Yes IsPHLow->No LowerPH Action: Lower pH to 2.5 - 3.0 (Suppress Silanols) CheckColumn Is Column 'Base Deactivated'? LowerPH->CheckColumn AddTEA Action: Add 5-10mM TEA (Block Silanols) AddTEA->CheckColumn NewColumn Action: Switch to Hybrid (BEH) or Polar Embedded C18 CheckColumn->NewColumn If problem persists Yes->PhysicalIssue Yes->AddTEA No->ChemicalIssue No->LowerPH

Frequently Asked Questions (FAQ)

Q: Can I use high pH (pH 10) to deprotonate the amine? That usually fixes tailing. A: NO. While high pH (e.g., Ammonium Hydroxide pH 10) would deprotonate the amine and eliminate silanol interactions, your analyte is an acetate ester . Esters are prone to base-catalyzed hydrolysis.[1][2][3] At pH 10, you risk converting your analyte (TDQA) into its alcohol form (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) during the run.[1][2][3] Stick to pH < 4.0.[2][3][5]

Q: I am using TFA (Trifluoroacetic acid). Is that enough? A: TFA is an excellent ion-pairing agent that masks silanols, often yielding sharp peaks.[1][2][3] However, it suppresses MS (Mass Spec) ionization.[2][3]

  • If using UV detection: Yes, 0.1% TFA is a great starting point.[2][3]

  • If using MS detection: Use Formic Acid (0.1%) or Ammonium Formate (10mM) instead.[2][3] If tailing persists, switch to a better column (e.g., Charged Surface Hybrid) rather than adding TFA.

Q: What is the recommended detection wavelength? A: Dihydroquinolines typically have strong absorbance in the UV region. A scan from 200–400 nm is recommended.[2][3] Common monitoring wavelengths for this class are 254 nm (aromatic ring) and 280 nm .[2][3]

References
  • McCalley, D. V. (2023).[2][3] Understanding and managing peak shapes for basic solutes in reversed-phase HPLC. Chemical Communications.[2][3]

  • Waters Corporation. (2022).[2][3] Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base.

  • Phenomenex. (2025).[2][3] How to Reduce Peak Tailing in HPLC?. Phenomenex Technical Guide.[2][3]

  • PubChem. (2025).[2][3] 2,2,4-Trimethyl-1,2-dihydroquinoline Compound Summary. National Library of Medicine.[2][3] [2][3]

  • BenchChem. (2025).[2][3][7] Stability of Quinoline Compounds in Aqueous Solutions. Technical Support Center.

Sources

Identifying degradation products of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of its degradation products. The content is structured to explain the chemical principles behind the degradation pathways and to provide actionable protocols for your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My sample purity is decreasing over time in an aqueous solution. What is the likely cause?

This is a common observation and is most likely due to the hydrolysis of the acetate ester. The ester linkage is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.

Causality Explained: The core issue is the susceptibility of the ester group to nucleophilic attack by water. This reaction breaks the ester bond, resulting in the formation of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and acetic acid. A GLP-compliant hydrolysis test on the related compound ethoxyquin showed it undergoes rapid hydrolytic degradation in aqueous solutions at pH levels of 5, 7, and 9, with stability decreasing as the pH becomes more acidic[1].

Troubleshooting Steps:

  • pH Control: Buffer your solutions to a pH where the compound is most stable, if known. If not, a pH-profile study is recommended. Start by analyzing stability at neutral pH (e.g., pH 7.0).

  • Solvent Choice: If permissible for your application, consider using a non-aqueous or a mixed solvent system (e.g., acetonitrile/water, DMSO/water) to reduce the concentration of water and slow down hydrolysis.

  • Temperature: Store stock solutions and samples at reduced temperatures (e.g., 2-8°C or -20°C) to decrease the rate of hydrolysis.

FAQ 2: I'm observing several new peaks in my chromatogram after exposing my compound to air or a standard oxidizing agent. What are these impurities?

The 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) core of your molecule is a potent antioxidant, which means it is readily oxidized[2][3]. Exposure to atmospheric oxygen, peroxide-containing solvents, or deliberate oxidative stress can lead to the formation of several degradation products.

Causality Explained: The dihydroquinoline ring system, particularly the secondary amine and the electron-rich aromatic ring, can be easily oxidized. This is the very mechanism that makes it an effective antioxidant; it acts as a free radical scavenger[2]. This process can lead to the formation of hydroxylated species, quinone-imines, or even oligomeric products. The parent compound, TMQ, is well-known for its ability to inhibit lipid peroxidation by scavenging free radicals[2].

Expected Oxidative Degradants:

  • N-Oxides: Oxidation at the nitrogen atom.

  • Hydroxylated derivatives: Addition of hydroxyl groups to the aromatic ring.

  • Dehydrogenation: Loss of hydrogen to form the corresponding quinoline.

  • Ring-opened products: More extensive oxidation can lead to the cleavage of the heterocyclic ring.

Troubleshooting & Identification Workflow:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or when preparing solutions.

  • Peroxide-Free Solvents: Use fresh, high-purity solvents. Test solvents like THF or diethyl ether for the presence of peroxides before use.

  • Forced Oxidation Study: To confirm if the new peaks are oxidation products, perform a controlled forced degradation study using an agent like hydrogen peroxide (H₂O₂). This can help in tentatively identifying the degradation products seen in your stability studies.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in identifying potential degradation products and developing stability-indicating analytical methods[4]. The goal is to achieve a target degradation of 5-20% of the parent compound, as excessive degradation can lead to secondary degradants not relevant to real-time stability[4].

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., in ACN or MeOH) sample_prep Aliquot stock into separate vials for each stress condition prep->sample_prep acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) sample_prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) sample_prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) sample_prep->oxidation thermal Thermal (e.g., 80°C, solid state & solution) sample_prep->thermal photo Photolytic (ICH Q1B conditions) sample_prep->photo quench Quench reaction & dilute to working concentration acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc Analyze via HPLC-UV/DAD (Primary Analysis) quench->hplc lcms Characterize peaks using HPLC-MS/MS hplc->lcms mass_balance Perform Mass Balance Calculation lcms->mass_balance

Caption: General workflow for a forced degradation study.

Protocol 1: Hydrolytic Degradation

This protocol aims to identify degradation products resulting from hydrolysis.

  • Acid Hydrolysis:

    • To a vial containing your compound (e.g., 1 mg), add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with mobile phase to the target concentration and analyze by HPLC.

  • Base Hydrolysis:

    • To a vial containing your compound (e.g., 1 mg), add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at specific time points.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with mobile phase and analyze by HPLC.

Causality & Interpretation: The primary product expected from both acid and base hydrolysis is 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline . You can confirm this by comparing the retention time and mass spectrum with a reference standard if available. The rate of degradation will likely differ between acidic and basic conditions.

Protocol 2: Oxidative Degradation

This protocol is designed to generate and identify oxidative degradants.

  • Sample Preparation: To a vial containing your compound (e.g., 1 mg), add 1 mL of a solution of 3% hydrogen peroxide in water or methanol.

  • Incubation: Keep the vial at room temperature, protected from light.

  • Monitoring: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Analysis: Dilute the aliquot directly with mobile phase and analyze immediately by HPLC and LC-MS. No quenching is typically required, but be aware that the reaction may continue slowly in the vial.

Causality & Interpretation: Hydrogen peroxide stress testing is useful for simulating oxidative degradation[5]. Look for peaks with m/z values corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) in your LC-MS data.

Anticipated Degradation Pathways

The following diagram illustrates the primary degradation pathways for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate.

DegradationPathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) Parent 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate HydrolysisProduct 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (Hydrolysis Product) Parent->HydrolysisProduct Ester Cleavage OxidationProduct1 N-Oxide Derivative Parent->OxidationProduct1 N-Oxidation OxidationProduct2 Aromatic Hydroxylation Product Parent->OxidationProduct2 Ring Oxidation OxidationProduct3 Dehydrogenated Quinoline Parent->OxidationProduct3 Dehydrogenation

Caption: Potential degradation pathways of the target compound.

FAQ 3: How do I set up an analytical method to separate the parent compound from its degradation products?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the standard approach, often coupled with mass spectrometry (LC-MS) for identification.

Method Development Strategy:

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: Use a gradient elution to resolve compounds with different polarities. A typical mobile phase system would be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high percentage of aqueous phase (e.g., 95% A) and ramp up to a high percentage of organic phase (e.g., 95% B). This will elute polar degradants first, followed by the parent compound.

  • Detection: Use a PDA detector to monitor at multiple wavelengths and to assess peak purity. The aromatic nature of the quinoline ring should provide strong UV absorbance.

  • Method Validation: Once developed, the method must be validated to demonstrate it is "stability-indicating." This involves showing specificity, where the degradant peaks are well-resolved from the parent peak. Use samples from your forced degradation studies for this purpose. Many analytical methods, including HPLC and LC-MS, are available for the qualitative and quantitative evaluation of similar compounds.

Data Summary: Expected Degradation Products
Degradation PathwayStress ConditionProbable ProductExpected Mass ChangeAnalytical Consideration
Hydrolysis Acidic, Basic6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline-42 DaProduct will be more polar, eluting earlier in reversed-phase HPLC.
Oxidation H₂O₂, AirN-Oxide derivative+16 DaMay be thermally labile; use lower MS source temperatures if possible.
Oxidation H₂O₂, AirRing-hydroxylated derivative+16 DaMultiple isomers are possible, potentially leading to several new peaks.
Oxidation H₂O₂, Air2,2,4-Trimethyl-quinoline derivative-2 DaProduct is a fully aromatic quinoline; UV spectrum will differ significantly.

References

  • ToxServices. (2021, October 6). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. Retrieved from [Link]

  • Chaudhary, M., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Nowicki, J., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
  • Shulga, A. O., et al. (2020). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats.
  • Kovalenko, V. N., et al. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals. Retrieved from [Link]

  • Tathe, S., et al. (2024). Quality by design (QbD) based development and validation of HPTLC method for simultaneous estimation of ofloxacin and flavoxate hydrochloride: forced degradation study. Analytical Chemistry Letters.
  • Varlamov, A. V., et al. (2017). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. Google Patents.
  • Bar, V., et al. (1977). Biopharmacological Investigation of 6,6'methylene-bis/2,2,4-trimethyl-1,2-dihydroquinoline (MTDQ) a Radical Binding Antioxidant of Secondary Amine Type. Neoplasma. Retrieved from [Link]

  • López-Gutiérrez, N., et al. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Antioxidants. Retrieved from [Link]

  • Chourasiya, P., & Suthar, A. (2024). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Research Journal of Pharmacy and Technology.

Sources

Overcoming solubility issues of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-TMQ-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Compound Profile

The Challenge: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (TMQ-Acetate) presents a dual challenge in aqueous media: high lipophilicity (limiting solubility) and chemical instability (susceptibility to ester hydrolysis and oxidative aromatization).[1]

As an ester-protected derivative of a dihydroquinoline antioxidant, this molecule is designed to cross cell membranes (high permeability).[1] However, once in an aqueous environment, it tends to aggregate or precipitate immediately.[1] Furthermore, the dihydroquinoline core is prone to oxidation (turning the solution brown), and the acetate group is liable to hydrolyze into the free phenol, altering your experimental concentration.

Physicochemical Snapshot:

PropertyValue / CharacteristicImplication for Solubilization
Water Solubility Practically Insoluble (< 10 µg/mL)Requires solubilizing agents (Cosolvents, CDs, Surfactants).[1]
LogP (Est.) > 3.5 (Highly Lipophilic)Prone to rapid precipitation upon dilution in media.[1]
Stability Oxidation & Hydrolysis SensitiveAvoid alkaline pH; protect from light/air; use fresh preparations.[1]
Key Risk "Crashing out" (Precipitation)Occurs when organic stock is added too quickly to aqueous media.[1]

Decision Matrix: Selecting Your Protocol

Do not blindly choose a solvent. Select the method based on your downstream application.

SolubilizationStrategy Start Start: Define Application Q1 Is this for Cell Culture (In Vitro)? Start->Q1 Q2 Is DMSO toxicity a concern? Q1->Q2 Yes Q3 Is this for Animal Studies (In Vivo)? Q1->Q3 No MethodA Method A: Cosolvent Spike (DMSO/EtOH) Q2->MethodA No (<0.1% DMSO ok) MethodB Method B: Cyclodextrin Complex (HP-β-CD) Q2->MethodB Yes (Need aqueous only) Q3->MethodB Moderate Dose / IV MethodC Method C: Micellar/Lipid System (Tween 80 / Corn Oil) Q3->MethodC High Dose Needed

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Method A: The Cosolvent "Spike" (Standard Protocol)

Best For: High-throughput screening, short-term assays where <0.5% DMSO is tolerable.[1] Mechanism: Uses a water-miscible organic solvent to reduce the dielectric constant of the media, allowing the drug to remain in solution.

Reagents
  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol.[1]

  • Aqueous Media: PBS (pH 7.4) or Cell Culture Media (warm).

Step-by-Step Protocol
  • Prepare Stock Solution (1000x):

    • Dissolve TMQ-Acetate in DMSO to achieve a concentration 1000 times higher than your final target.[1]

    • Example: For a 10 µM final concentration, prepare a 10 mM stock.[1]

    • Critical: Vortex until completely clear. If particles remain, sonicate for 30 seconds.

  • The "Dropwise" Dilution (The Anti-Crash Step):

    • Place your aqueous media in a tube and set it to vortex gently .[1]

    • Add the DMSO stock dropwise into the center of the vortex.

    • Why? This prevents a local region of high concentration (supersaturation) where the drug would instantly precipitate.

  • Validation Check:

    • Hold the tube against a light source.

    • Pass: Solution is clear or slightly opalescent.[1]

    • Fail: Visible white flakes or heavy turbidity.[1] Action: Discard and switch to Method B.

Troubleshooting Table: Cosolvent Issues

SymptomProbable CauseCorrective Action
Immediate white cloud Stock added too fast (Local supersaturation).[1]Use the "Dropwise" method; increase vortex speed during addition.
Precipitation after 1 hour Thermodynamic instability (Ostwald ripening).Use immediately; do not store diluted solutions.[1]
Cell toxicity DMSO concentration > 0.5%.[1]Switch to Method B (Cyclodextrins).[1]

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best For: Long-term stability, protecting the ester from hydrolysis, preventing oxidation, and avoiding organic solvents.[1] Mechanism: The hydrophobic TMQ-Acetate molecule enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in water.

CD_Mechanism Drug TMQ-Acetate (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Enters Cavity CD HP-β-CD (Host) CD->Complex Encapsulates

Figure 2: Schematic of host-guest inclusion complex formation.[1]

Reagents
  • Host: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2] Note: Avoid alpha-CD (cavity too small) or gamma-CD (cavity too loose).[1]

  • Solvent: Water or PBS.[1]

Step-by-Step Protocol
  • Prepare Vehicle:

    • Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1] Filter through a 0.22 µm filter.[1]

  • Complexation (The "Kneading" or "Stirring" Method):

    • Add TMQ-Acetate (powder) to the 20% CD solution.

    • Stir magnetically at room temperature for 24 hours . Protect from light (wrap vial in foil).

    • Note: The solution may remain cloudy initially.

  • Clarification:

    • Filter the suspension through a 0.45 µm PVDF filter .

    • The filtrate contains the solubilized drug-CD complex.

  • Quantification (Mandatory):

    • You must verify the final concentration using UV-Vis or HPLC, as it will depend on the binding constant (

      
      ). Do not assume 100% recovery.[1]
      

Method C: Micellar Dispersion (For High Concentrations)

Best For: In vivo IP/Oral administration where high drug loads are required.[1] Mechanism: Surfactants form micelles that encapsulate the lipophilic drug in their core.

Protocol
  • Weigh TMQ-Acetate.

  • Add Tween 80 (Polysorbate 80) directly to the powder. Ratio: 1 part drug : 10 parts Tween (w/w).[1]

  • Mix thoroughly (it will be a paste).[1]

  • Add Saline slowly while vortexing to form a micellar suspension.

  • Sonicate for 10 minutes to reduce particle size.

FAQ & Troubleshooting

Q: My solution turned from clear to yellow/brown overnight. Is it still good? A: No. The color change indicates the oxidation of the dihydroquinoline ring to a quinoline or the formation of degradation products (dimers).

  • Cause: Exposure to light or air, or hydrolysis of the acetate followed by oxidation of the phenol.

  • Fix: Prepare fresh. Use amber vials. Degas your buffers with nitrogen before use.[1]

Q: Can I autoclave the stock solution? A: Absolutely not. Autoclaving will hydrolyze the acetate ester bond and likely degrade the dihydroquinoline backbone. Sterilize by filtration (0.22 µm) after solubilization (Method B) or use sterile DMSO (Method A).

Q: The compound precipitated when I added it to cell culture media containing FBS. A: Serum proteins (Albumin) can bind the drug, but they can also compete with cosolvents.

  • Fix: Dilute the drug into serum-free media first, mix, and then add the serum. This prevents the "shock" of high protein binding competition immediately upon addition.

Q: Why use the Acetate form if it's so insoluble? Why not the free phenol? A: The acetate acts as a prodrug. It masks the polar hydroxyl group, significantly enhancing membrane permeability. Once inside the cell, intracellular esterases cleave the acetate, releasing the active antioxidant (phenol) exactly where it is needed.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.[1][3][4][5][6][7] ISRN Pharmaceutics, 2012, 195727.[1][6][7]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[1] Nature Reviews Drug Discovery, 7(3), 255-270.[1] (Context on Ester Prodrugs).

  • BenchChem. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) Properties and Handling.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical compounds.

Sources

Technical Support Center: Purification of Dihydroquinoline Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nature of the Challenge

Dihydroquinoline (DHQ) acetate derivatives—often intermediates in the Hantzsch synthesis or precursors to quinoline drugs like montelukast—present a "perfect storm" of purification challenges. As a researcher, you are likely facing two competing thermodynamic forces:

  • The Drive to Aromatize: 1,4-dihydroquinolines are partially saturated. They possess a high thermodynamic driving force to lose hydrogen and become fully aromatic quinolines (oxidation), a process catalyzed by light, heat, and acidic surfaces.

  • Lewis Basicity: The nitrogen atom, though less basic than in aliphatic amines, still possesses a lone pair that interacts strongly with acidic silanols on silica gel, leading to peak tailing and yield loss.

This guide moves beyond standard protocols to address these specific physicochemical liabilities.

Decision Matrix: Choosing Your Purification Route

Before initiating purification, assess your crude mixture using this logic flow to minimize decomposition.

PurificationStrategy Start Crude DHQ Reaction Mixture TLC TLC Analysis (DCM/MeOH + 1% TEA) Start->TLC CheckImpurity Are impurities structurally similar? TLC->CheckImpurity Cryst Route A: Recrystallization (Preferred for Stability) CheckImpurity->Cryst No (Baseline tars/salts) Flash Route B: Flash Chromatography (Buffered Silica) CheckImpurity->Flash Yes (Isomers/Byproducts) Deactivation Passivate Silica (1-2% Et3N) Flash->Deactivation Mandatory Pre-treatment

Figure 1: Strategic decision tree for DHQ purification. Crystallization is prioritized to avoid silica-induced aromatization.

Module A: Chromatographic Purification (The "Tailing" Solution)

If you must use chromatography, standard silica gel (pH ~5.0) will protonate the DHQ nitrogen, causing severe tailing and catalyzing oxidation to the aromatic quinoline.

The Protocol: Base-Buffered Silica Chromatography

Goal: Neutralize acidic silanols to prevent chemisorption.

  • Mobile Phase Preparation:

    • Base Modifier: Triethylamine (TEA) or

      
      .
      
    • Concentration: 1.0% to 2.0% v/v.

    • Solvent System: Hexanes/Ethyl Acetate (most common for acetates) or DCM/MeOH.

    • Critical Step: Add the amine to the non-polar solvent component first to ensure miscibility before mixing.

  • Column Pre-treatment (The "Slurry" Method):

    • Do not just add TEA to the eluent. You must equilibrate the silica.[1]

    • Flush the packed column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

    • Verification: Check the pH of the eluent exiting the column. It must be basic (pH > 8) before loading your compound.

  • Loading:

    • Avoid: Dissolving in pure DCM if possible (can be slightly acidic).

    • Prefer: Solid load on Celite or amine-functionalized silica.

Troubleshooting Table: Chromatography
ObservationRoot CauseCorrective Action
Broad, streaking bands Silanol interaction (Ion-exchange mechanism).Increase TEA to 2% or switch to Amino-silica cartridges.
Product turns yellow on column Oxidative aromatization on active silica.Use Argon overpressure; minimize residence time (<20 min).
Co-elution with Quinoline Oxidation occurred during reaction or workup.Chromatography cannot reverse this. Separate fractions, but check reaction conditions (degassing).

Module B: Crystallization (The "Scale-Up" Standard)

Recrystallization is superior for DHQ derivatives because it avoids the oxidative stress of silica gel.

Protocol: The "Anti-Solvent" Crash

Target: Ethyl 2-methyl-1,4-dihydroquinoline-3-carboxylates (and analogs).

  • Dissolution:

    • Dissolve crude solid in the minimum amount of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc) .

    • Temperature: 50–60°C. Do not reflux aggressively (promotes oxidation).

  • Precipitation:

    • Remove from heat.

    • Slowly add Hexanes or Heptane (Anti-solvent) dropwise until persistent cloudiness appears.[2]

    • Ratio: Typically 1:3 (Solvent:Anti-solvent).

  • Maturation:

    • Allow to cool to room temperature (RT) slowly.[3]

    • Do not place immediately in ice; this traps impurities (oiling out).

    • Once at RT, move to

      
       for 4 hours.
      
  • Filtration:

    • Wash crystals with cold Hexanes/EtOAc (9:1 mixture).

    • Drying: Vacuum oven at

      
      . High heat will oxidize the crystal surface.
      

Module C: Stability & Storage Mechanisms

Understanding why your compound degrades is the key to preventing it.

The Mechanism of Degradation (Aromatization)

The 1,4-dihydroquinoline system is only steps away from aromatic stability.

OxidationMechanism DHQ 1,4-Dihydroquinoline (Kinetic Product) Radical Radical Intermediate (H-abstraction) DHQ->Radical Light/O2/Acid Quinoline Quinoline (Thermodynamic Product) Radical->Quinoline -H•

Figure 2: Oxidative dehydrogenation pathway.[4] This process is irreversible.

Storage Rules
  • Atmosphere: Store under Argon/Nitrogen.

  • Temperature:

    
     is mandatory for long-term storage (>1 week).
    
  • Light: Amber vials are required. UV light accelerates the H-abstraction shown in Figure 2.

Frequently Asked Questions (FAQ)

Q: My product is an oil and won't crystallize. What now? A: This is "oiling out." It usually happens if the anti-solvent is added too fast.

  • Fix: Re-dissolve the oil in a small amount of DCM. Add Hexanes until cloudy. Rotovap slowly to remove the DCM (which is more volatile), forcing the compound to precipitate into the Hexane layer gradually.

Q: The NMR shows a mix of DHQ and Quinoline. Can I separate them? A: It is very difficult. They have similar polarities (the quinoline is slightly less polar).

  • Strategy: If the impurity is <10%, recrystallization is your best bet. The planar aromatic quinoline often packs differently than the "puckered" dihydroquinoline, allowing separation in the mother liquor.

Q: Why does my TLC spot have a "tail" even with TEA? A: You may be overloading the plate.

  • Fix: Dilute your sample.[5] If tailing persists, the silica plate itself might be too acidic.[5] Dip the TLC plate in a 5% TEA/Hexane solution and dry it before spotting your sample.

References

  • BenchChem Technical Support. (2025).[3][5] Addressing challenges in the purification of quinoline derivatives. Retrieved from

  • Phenomenex Chromatography Guide. (2025). Tip on Peak Tailing of Basic Analytes. Retrieved from

  • Filo Education. (2025). Mechanism for the Oxidation of 1,2,3,4-Tetrahydroquinoline to Quinoline.[6] Retrieved from

  • University of Rochester. (2025). Tips for Flash Column Chromatography & Deactivation of Silica. Retrieved from

  • Teledyne ISCO. (2025). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [7]

Sources

Optimizing reaction temperature for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Reaction Temperature

Welcome to the technical support center for the synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable strategies for optimizing this reaction, with a specific focus on the critical parameter of temperature.

Core Principles: The Role of Temperature in Dihydroquinoline Synthesis

The synthesis of the 2,2,4-trimethyl-1,2-dihydroquinoline core typically involves the acid-catalyzed condensation of an aniline with acetone.[1][2] This reaction, a variation of the Skraup or Doebner-Miller synthesis, is a multi-step process involving condensation, cyclization, and dehydration.[1][3] Temperature is a double-edged sword in this process. While increased heat can accelerate the reaction rate, it can also promote undesirable side reactions, leading to the formation of oligomers and tars, which complicates purification and reduces the yield of the desired product.[1][4] The key is to find the "sweet spot" that maximizes the rate of the desired cyclization while minimizing the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of the 2,2,4-trimethyl-1,2-dihydroquinoline core?

A1: The optimal temperature is highly dependent on the specific catalyst, solvent, and reactants used.[5] However, a general starting range for conventional heating is between 50°C and 120°C.[6][7] Some modern approaches using microwave irradiation may employ higher temperatures (e.g., 150-160°C) for significantly shorter reaction times.[8][9] It is crucial to begin with a lower temperature and incrementally increase it while monitoring the reaction's progress.[10]

Q2: How does temperature affect the reaction mechanism and product purity?

A2: Temperature directly influences the kinetics of each step in the reaction. The initial condensation of aniline with acetone to form intermediates is often the rate-limiting step.[1] Higher temperatures can overcome the activation energy for this step but can also accelerate side reactions. A common issue is the self-condensation of acetone (an aldol condensation) or polymerization of the dihydroquinoline product, both of which are more prevalent at elevated temperatures.[1][8] Therefore, controlling the temperature is essential for selectivity and achieving high purity.[11]

Q3: Can changing the catalyst alter the optimal reaction temperature?

A3: Absolutely. The choice of catalyst is intrinsically linked to the optimal temperature. Strong Brønsted acids or Lewis acids like metal triflates can facilitate the reaction at lower temperatures compared to weaker acids.[5] For instance, a highly efficient catalyst might achieve a high yield at 80°C, whereas a less active one might require 120°C or more to achieve a similar conversion rate.[8][12]

Q4: I'm considering microwave-assisted synthesis. How does that change the approach to temperature optimization?

A4: Microwave synthesis can dramatically reduce reaction times from hours to minutes.[8] This is due to efficient and rapid heating of the reaction mixture. However, this rapid energy input can easily lead to overheating and product degradation if not carefully controlled.[8] When using a microwave reactor, it is vital to use the built-in temperature sensor and start with lower power settings and shorter irradiation times to find the optimal conditions.[8]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments.

ProblemPossible Cause (Temperature-Related)Suggested Solution
Low or No Product Formation Reaction temperature is too low. The activation energy for the rate-limiting condensation or cyclization step has not been met.Incrementally increase the reaction temperature in 10°C steps, monitoring the reaction progress at each stage by TLC or LC-MS.[8][10]
Multiple Products Observed on TLC/LC-MS (Low Selectivity) Reaction temperature is too high. Elevated temperatures are promoting side reactions, such as the self-condensation of acetone or the formation of regioisomers.[5][8]Lower the reaction temperature to find a balance where the desired product forms at a reasonable rate while minimizing byproduct formation. Consider a more selective catalyst that can operate efficiently at a lower temperature.[8]
Formation of Dark, Tarry Material Excessive heat or localized overheating. This is a classic sign of product degradation and polymerization, which is common in acid-catalyzed quinoline syntheses, especially the Skraup reaction.[4][13]Reduce the reaction temperature immediately. Ensure uniform heating with vigorous stirring and a properly sized heating mantle or oil bath. If the reaction is highly exothermic, consider adding reagents slowly or using an ice bath for initial control.[4]
Reaction Stalls Before Completion Sub-optimal temperature. The temperature may be sufficient to initiate the reaction but not to drive it to completion, possibly due to the deactivation of the catalyst at that temperature over time.After an initial period, a modest increase in temperature might be necessary to push the reaction to completion. Monitor by TLC to confirm that starting material is being consumed without a significant increase in byproducts.

Visualizing the Process

General Reaction Pathway

The synthesis involves the formation of the dihydroquinoline core followed by acetylation. The temperature-critical stage is the initial condensation and cyclization.

ReactionPathway cluster_core Core Synthesis (Temperature Critical) Aniline Aniline Derivative Intermediate Iminium/Enamine Intermediate Aniline->Intermediate + Acetone (Acid Catalyst) Acetone Acetone DHQ 2,2,4-Trimethyl-1,2-dihydroquinoline Core Intermediate->DHQ Cyclization Acetylation Acetylation (e.g., Acetic Anhydride) DHQ->Acetylation Product 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate Acetylation->Product

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Workflow

A logical approach to diagnosing and solving temperature-related issues.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory CheckTLC Analyze by TLC/LC-MS Start->CheckTLC Problem Problem CheckTLC->Problem LowYield Low Yield Problem->LowYield Mixture of Product & Starting Material Byproducts Byproducts / Tar Problem->Byproducts Multiple Spots / Baseline Streaking NoReaction No Reaction Problem->NoReaction Unreacted Starting Material Dominates IncreaseTemp Increase Temperature by 10°C increments LowYield->IncreaseTemp DecreaseTemp Decrease Temperature by 10°C Byproducts->DecreaseTemp NoReaction->IncreaseTemp CheckCatalyst Verify Catalyst Activity & Loading DecreaseTemp->CheckCatalyst

Caption: A decision tree for troubleshooting common temperature-related issues.

Experimental Protocol: Systematic Temperature Optimization

This protocol provides a structured approach to identifying the optimal reaction temperature.

Objective: To determine the reaction temperature that provides the highest yield and purity of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate in a reasonable timeframe.

Materials:

  • Appropriate aniline precursor

  • Acetone (anhydrous)

  • Selected acid catalyst (e.g., p-toluenesulfonic acid, In(OTf)₃)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Acetylation reagent (e.g., Acetic Anhydride)

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, and temperature probe

  • TLC plates and appropriate eluent system

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Reagent Addition: Charge the reaction vessel with the aniline precursor, solvent, and catalyst. Begin stirring.

  • Initial Temperature: Set the initial reaction temperature to a conservative starting point (e.g., 50°C).

  • Aldehyde/Ketone Addition: Slowly add the acetone to the stirred mixture.

  • Monitoring (Time Point 1): After a set time (e.g., 1 hour), carefully take an aliquot of the reaction mixture and analyze it by TLC to assess the consumption of starting material and the formation of the product.

  • Incremental Temperature Increase: If the reaction is sluggish or has not started, increase the temperature by 10°C.

  • Monitoring (Subsequent Time Points): Continue to take aliquots every 1-2 hours, or after each temperature increase, and analyze by TLC. Note the appearance of new spots (byproducts) or any color change (potential degradation).

  • Identify Optimal Point: The optimal temperature is the point at which the starting material is consumed efficiently to form the desired product with minimal formation of byproducts. Continue the reaction at this temperature until TLC indicates completion.

  • Acetylation Step: Once the dihydroquinoline formation is complete, cool the reaction mixture (if necessary) and add the acetylating agent according to your established protocol. Monitor this step by TLC as well.

  • Work-up and Analysis: Upon completion, perform the reaction work-up, including quenching, extraction, and purification. Analyze the final isolated product for yield and purity (e.g., by NMR, LC-MS).

  • Repeat and Refine: Repeat the experiment at the identified optimal temperature to confirm reproducibility.

References

  • Nowicki, J., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Journal of Molecular Catalysis A: Chemical, 454. Available at: [Link]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5647-5651.
  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Wang, Z., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 28(14), 5488. Available at: [Link]

  • González, M., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(2), 345-356. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. RSC Advances, 11, 36087-36104. Available at: [Link]

  • González, M., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Scientific Diagram]. Retrieved from [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Available at: [Link]

  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824-9835. Available at: [Link]

  • Fehnel, E. A. (1972). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 37(17), 2856–2862. Available at: [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Ansari, A. A., & Ali, A. (2017). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 7(64), 40224-40244. Available at: [Link]

Sources

Removing unreacted starting materials from 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate

Case ID: PUR-TMQ-OAc-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Process R&D[1][2]

Executive Summary

You are likely encountering difficulties isolating pure 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (TMQ-OAc) from its reaction matrix.[1] This compound is the ester derivative of the antioxidant 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.

The most common impurities interfering with purity are:

  • Unreacted Starting Material (SM): 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (Phenolic).[1]

  • Acylation Byproducts: Acetic acid, acetic anhydride, or amine catalysts (Pyridine/Et3N).[1]

  • Oxidation Products: Quinone imines (responsible for pink/brown discoloration).[1][2]

  • Oligomers: Dihydroquinolines are prone to acid-catalyzed dimerization.[1]

This guide provides a modular troubleshooting approach based on the physicochemical differences between the neutral ester product and the polar/acidic impurities .

Module 1: The Separation Logic (The "Why")

To resolve your issue, you must exploit the polarity and acidity differences between your Product and the Starting Material.

FeatureProduct (TMQ-OAc) Starting Material (6-OH-TMQ) Separation Strategy
Functional Group Ester (Acetate)Phenol (Hydroxyl)Acidity/Solubility
pKa Neutral (Non-ionizable)Weakly Acidic (~10)Basic Extraction
Polarity Lipophilic (Low)Polar (H-bonding)Chromatography/Solvent Wash
Stability Hydrolyzes in strong baseOxidizes rapidly in airControl pH & Atmosphere

Module 2: Troubleshooting Guide (The "How")

Identify the specific symptom you are observing in your crude material:

Issue A: TLC shows a lower-running spot (Unreacted Phenol)[1][2]
  • Diagnosis: Incomplete acetylation or inefficient workup.[1][2] The starting phenol is more polar than the ester.[1][2]

  • Solution: The phenolic proton allows for selective deprotonation.[1][2]

  • Protocol: Perform a Cold Carbonate Wash .[1][2]

    • Dissolve crude in Ethyl Acetate or DCM.[1]

    • Wash 2x with cold (0-5°C) 5% Na₂CO₃ or saturated NaHCO₃.

    • Mechanism: The base converts the phenol into a water-soluble phenolate salt.[1][2][3] The neutral ester remains in the organic layer.[1][2]

    • Warning: Avoid strong bases (NaOH) or heat, as they will hydrolyze your ester product back to the starting material.[1][2]

Issue B: Product is dark brown/red (Oxidation)[1][2]
  • Diagnosis: Dihydroquinolines are antioxidants; they sacrifice themselves to scavenge oxygen, forming quinone imines.[1]

  • Solution: Reductive workup and adsorption.[1][2]

  • Protocol:

    • Add 0.1% Sodium Metabisulfite (Na₂S₂O₅) to your aqueous wash steps to scavenge oxidants.[1][2]

    • If the organic layer remains colored, stir with Activated Charcoal (5% w/w) for 15 minutes, then filter through a Celite pad.

Issue C: Strong vinegar or amine smell[1][2]
  • Diagnosis: Residual Acetic Anhydride or Pyridine.[1][2]

  • Solution: pH Swing.[1][2]

    • Remove Pyridine: Wash organic layer with 1M Citric Acid or 0.5M HCl (Pyridine becomes water-soluble Pyridinium salt).[1][2]

    • Remove Acetic Acid: Wash with Saturated NaHCO₃ (Acetic acid becomes Sodium Acetate).[1][2]

Module 3: Validated Purification Workflows

Workflow 1: The Standard Aqueous Workup (High Throughput)

Use this for general isolation when the reaction is complete.[1][2]

Workup Reaction Crude Reaction Mixture (TMQ-OAc + Phenol + Pyridine) Quench Quench: Add Ice/Water Reaction->Quench Extract Extract into EtOAc/DCM Quench->Extract AcidWash Acid Wash (0.5M HCl) Removes: Pyridine/Amines Extract->AcidWash Org Layer BaseWash Base Wash (Cold NaHCO3) Removes: Acetic Acid & Phenol AcidWash->BaseWash Org Layer Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Org Layer Check Check Purity (TLC/HPLC) Dry->Check Recryst Recrystallization (Hexane/EtOAc) Check->Recryst Impure Final Pure TMQ-OAc Check->Final Pure Recryst->Final

Caption: Standard extractive workup flow for removal of amine catalysts and phenolic starting materials.

Workflow 2: Recrystallization (Polishing)

If the extractive workup yields a solid that is 90-95% pure but contains trace starting material.[1][2]

  • Solvent System: Hexane (Anti-solvent) and Ethyl Acetate (Solvent).[1][2] Alternatively: Ethanol/Water.

  • Procedure:

    • Dissolve crude solid in minimum hot Ethyl Acetate (approx 60°C).[1][2]

    • Add Hexane dropwise until persistent cloudiness appears.[1][2]

    • Add 1-2 drops of Ethyl Acetate to clear the solution.[1]

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Crucial Step: If the product "oils out" (forms a liquid blob instead of crystals), scratch the glass or add a seed crystal. Dihydroquinolines are notorious for oiling out if impurities (oligomers) are present.[1][2]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography? A: Yes, but with caution. Dihydroquinolines can oxidize on silica gel due to its slight acidity and high surface area.[1]

  • Recommendation: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acidic sites.[1] Elute quickly using a gradient of Hexane -> 10% EtOAc/Hexane.[1] The Ester (Product) will elute before the Phenol (Starting Material).[1][2]

Q: My product turned pink on the filter paper. Why? A: This is "surface oxidation."[1][2] The airflow through the Buchner funnel accelerates oxidation of the dihydroquinoline core.[1][2]

  • Fix: Cover the funnel with a watch glass or foil during filtration.[1][2] Dry the solid in a vacuum desiccator under Nitrogen, not in an open air oven.

Q: Why avoid NaOH for the phenol wash? A: While NaOH removes the phenol efficiently, phenolic esters (like your product) are liable to saponification (hydrolysis).[1][2] Using cold Bicarbonate or Carbonate balances acidity removal with ester stability.[1]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (General reference for separation of phenols from esters via bicarbonate extraction).

  • Armarego, W.L.F., Chai, C.L.L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013. (Standard protocols for drying and recrystallization of nitrogen heterocycles).

  • Org. Synth. 1955, 35, 1. Acetylation of Phenols.[1]Link (Foundational chemistry for phenolic acetylation and workup).[1][2]

  • U.S. Patent 2,748,129. Stabilization of Dihydroquinolines.[1][2] (Describes the sensitivity of the TMQ core to oxidation and polymerization).

Sources

Resolving baseline noise in spectral analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spectral Analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

A Senior Application Scientist's Guide to Resolving Baseline Noise

Welcome to the technical support guide for the spectral analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common and frustrating issues in analytical chemistry: baseline noise. A clean, stable baseline is the foundation of accurate peak integration, identification, and quantification. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose and solve baseline anomalies across HPLC, LC-MS, and NMR platforms.

Frequently Asked Questions (FAQs) - General

Q1: What is baseline noise, and why is it a problem for analyzing my compound?

Baseline noise refers to the fluctuations in the detector signal when no analyte is being detected. It can manifest as high-frequency "fuzz," low-frequency "drift" or "wander," or periodic oscillations.[1][2] These anomalies are problematic because they can obscure small peaks, leading to a higher limit of detection (LOD) and limit of quantification (LOQ).[3] For a compound like 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate, this could mean failing to detect low-level impurities or metabolites. Furthermore, baseline drift and wander can introduce significant errors in peak integration, compromising the accuracy and precision of your quantitative results.[4]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC-UV/DAD)

The dihydroquinoline structure and acetate functional group of the target compound make it well-suited for reverse-phase HPLC with UV detection. However, several factors can compromise the baseline.

Q2: My HPLC baseline is consistently drifting upwards during a gradient run. What's happening?

This is a classic symptom of issues related to the mobile phase or system contamination, especially in gradient elution.

Causality: An upwardly drifting baseline typically occurs when the solvent eluting later in the gradient (usually the organic phase, e.g., acetonitrile or methanol) has a higher UV absorbance at the detection wavelength than the initial aqueous phase.[5] This can be due to the solvent itself or, more commonly, a contaminant that is more soluble in the organic phase.[6] Forgetting to add a UV-absorbing additive (like TFA) to both mobile phase A and B can also cause this, as the concentration of the additive changes throughout the gradient.

Troubleshooting Protocol:

  • Verify Mobile Phase Quality: Always use fresh, HPLC or LC-MS grade solvents.[5][7] Older solvents, particularly tetrahydrofuran (THF), can grow peroxide impurities that absorb UV light.

  • Solvent Additive Consistency: If using a modifier like trifluoroacetic acid (TFA), ensure it is present at the exact same concentration in both your aqueous (A) and organic (B) mobile phases.

  • System Contamination Flush: If the issue persists, a contaminant may be eluting from your system.

    • Remove the column and replace it with a union.

    • Flush the entire system with a strong, purely organic solvent (e.g., 100% isopropanol) for at least 30-60 minutes.

    • Re-equilibrate with your initial mobile phase and run a blank gradient. If the baseline is now stable, the contamination was within the HPLC system (tubing, pump, injector). If not, the issue lies with the mobile phase or detector.

Q3: I'm observing a noisy, "fuzzy" baseline. How can I diagnose the source?

High-frequency noise can originate from the pump, detector, or column. A systematic approach is key to isolating the culprit.[8]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endom Caption: Troubleshooting workflow for high-frequency HPLC baseline noise.

Troubleshooting Table:

Symptom Potential Mechanical Cause Potential Chemical Cause Recommended Action
Periodic/Pulsating Noise Leaking pump seals, worn pistons, faulty check valves, bubbles in the pump.[1][6]Inadequate mobile phase mixing.Check for leaks. Degas mobile phase thoroughly. Purge the pump. If unresolved, service the pump check valves.
Random, High-Frequency Noise Failing detector lamp (UV/DAD), contaminated flow cell.[1]Contaminated mobile phase, column bleed.[6][7]Check lamp energy/hours. Clean the flow cell. Use fresh, high-purity solvents.
Baseline Wander (Irregular Drift) Unstable lab temperature, especially if the column is not in a thermostatted compartment.[7]Column slowly bleeding contaminants.Use a column oven. Clean the column according to the manufacturer's instructions or replace it if old.[1]

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, LC-MS is often employed. Baseline noise in the total ion chromatogram (TIC) can be complex.

Q4: My LC-MS analysis shows a high, noisy baseline in the TIC. What are the common causes?

High background in MS is often due to chemical noise—ions that are constantly present and contribute to the detector signal.

Causality: The source is often a persistent contaminant in the mobile phase, LC system, or from the sample matrix itself. Because 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is a basic amine compound, ion-pairing agents or acidic modifiers are often used, which can be a source of noise if not of high purity. Contaminants can also build up in the MS source (e.g., spray shield, capillary), leading to a consistently high background.[9]

Protocol for Diagnosing MS Chemical Noise:

  • Solvent Purity Check: Prepare fresh LC-MS grade mobile phases. Water is a frequent source of contamination.[6]

  • System vs. Solvent Diagnosis:

    • Divert the LC flow away from the mass spectrometer.

    • Infuse a fresh, high-purity solvent (e.g., 50:50 Acetonitrile:Water) directly into the MS using a syringe pump.

    • If the baseline noise drops significantly, the contamination is originating from your LC system or mobile phases.

    • If the noise remains high, the issue is within the mass spectrometer itself (e.g., contaminated source).

  • Source Cleaning: If the MS is the source, follow the manufacturer's protocol for cleaning the ion source components, including the capillary, skimmer, and ion optics. Regular source maintenance is critical for maintaining low baseline noise.[9]

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation. A distorted baseline can make phasing difficult and lead to inaccurate integration, which is critical for determining the relative number of protons in 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate.

Q5: My ¹H NMR spectrum has a "rolling" or undulating baseline. How can I fix this?

This is a very common artifact in NMR spectroscopy.

Causality: A rolling baseline is typically a processing artifact caused by the corruption of the first few data points of the Free Induction Decay (FID).[10][11] The FID is the time-domain signal that is converted into the frequency-domain spectrum via a Fourier Transform. A large solvent signal or detector overload at the very beginning of acquisition can distort these initial points, introducing a low-frequency sine wave modulation across the entire spectrum after processing.[4][12] This is sometimes referred to as "acoustic ringing" in certain experiments.[13]

Experimental and Processing Solutions:

  • Sample Concentration: If the sample is overly concentrated, it can overload the receiver. Diluting the sample can sometimes resolve the issue.[12]

  • Acquisition Parameter Adjustment:

    • Increase Pre-scan Delay (DE/D1): While not always adjustable by users, a slightly longer delay before acquisition begins can allow pulse artifacts to settle, preventing corruption of the first data points.[13]

    • Reduce Pulse Width: Using a smaller flip angle (e.g., a 30° pulse instead of 90°) can reduce the intensity of the initial signal and mitigate receiver overload.[12]

  • Post-Acquisition Baseline Correction (Processing): This is the most common solution. All modern NMR processing software has built-in baseline correction algorithms.

    • Mechanism: These algorithms work by identifying points in the spectrum that are considered "baseline" (i.e., not part of a real peak) and fitting a mathematical function (e.g., a polynomial) to these points. This calculated curve is then subtracted from the entire spectrum.[4][10]

    • Procedure (General): In your processing software (e.g., Mnova, TopSpin), apply an automatic baseline correction function. For distorted spectra, a multi-point "Whittaker" or "penalized smoothing" method often provides a more accurate correction than a simple polynomial fit.[10][11] Be sure to apply the correction after phasing the spectrum correctly.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endom Caption: Origin and correction of rolling baseline in NMR spectra.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Available at: [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Available at: [Link]

  • Agilent. Eliminating Baseline Problems. Available at: [Link]

  • Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Available at: [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Available at: [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9, 324. Available at: [Link]

  • MIT Department of Chemistry. (2007, August 23). Introduction to NMR part 2. Available at: [Link]

  • Chromatography Online. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. Available at: [Link]

  • Chemistry Stack Exchange. (2016, April 22). Wavy baseline in carbon NMR. Available at: [Link]

  • Mestrelab. Baseline Correction with Mnova. Available at: [Link]

  • ResearchGate. (2025, August 7). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. Available at: [Link]

  • ResearchGate. (2025, August 7). Noise and Baseline Filtration in Mass Spectrometry. Available at: [Link]

  • Chromatography Forum. (2012, October 5). HELP! very noisy basline. Available at: [Link]

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Validation & Comparative

A Comprehensive Guide to the 1H-NMR Spectral Interpretation of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis and interpretation of the 1H-NMR spectrum of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate. As a Senior Application Scientist, this guide is structured to offer not just a theoretical prediction of the spectrum but also a comparative analysis with structurally related compounds, providing a robust framework for researchers in the field of organic synthesis and drug development. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance spectroscopy.

Introduction: The Structural Significance of a Substituted Dihydroquinoline

2,2,4-Trimethyl-1,2-dihydroquinoline and its derivatives are important heterocyclic compounds with a range of applications, including as antioxidants in materials science.[1][2] The introduction of an acetate group at the 6-position of the dihydroquinoline core, to form 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate, modifies its electronic properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules, providing precise information about the chemical environment of each proton.[3] This guide will focus on the detailed interpretation of the 1H-NMR spectrum of this target molecule, a critical step in its synthesis and characterization.

Predicted 1H-NMR Spectrum of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Key Structural Features and Expected Proton Environments

The structure of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate presents several distinct proton environments, each expected to produce a unique signal in the 1H-NMR spectrum.

dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [fontsize=10, fontname="Helvetica"];

} caption: "Molecular structure of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate with proton assignments."

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

The predicted 1H-NMR spectral data for 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate in CDCl3 are summarized in the table below. The rationale for these predictions is detailed in the subsequent sections.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
2 x C2-CH₃ ~1.2 - 1.4singlet (s)6H-
C4-CH₃ ~2.0 - 2.2singlet (s)3H-
O-C(O)CH₃ ~2.2 - 2.3singlet (s)3H-
H-3 ~5.3 - 5.5singlet (s)1H-
N-H ~3.6 - 4.0broad singlet (br s)1H-
H-8 ~6.4 - 6.6doublet (d)1HJ(H8, H7) ≈ 8.0 - 9.0
H-5 ~6.8 - 7.0doublet (d)1HJ(H5, H7) ≈ 2.0 - 3.0
H-7 ~6.9 - 7.1doublet of doublets (dd)1HJ(H7, H8) ≈ 8.0 - 9.0, J(H7, H5) ≈ 2.0 - 3.0

Comparative Spectral Analysis

A robust interpretation of the predicted spectrum is best achieved through comparison with structurally related molecules. We will consider the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, and the effect of substituents on a phenyl acetate ring.

Comparison with 2,2,4-Trimethyl-1,2-dihydroquinoline

The 1H-NMR spectrum of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, provides the foundational chemical shifts for the dihydroquinoline core.[4]

  • Aliphatic Protons: The gem-dimethyl protons at C2 are expected to appear as a sharp singlet around δ 1.2-1.4 ppm. The C4-methyl protons will also be a singlet, but further downfield around δ 2.0-2.2 ppm due to their allylic position. The vinylic proton at C3 is typically a singlet in the region of δ 5.3-5.5 ppm. The N-H proton usually appears as a broad singlet between δ 3.6 and 4.0 ppm.

  • Aromatic Protons: In the unsubstituted parent compound, the aromatic protons exhibit a more complex multiplet pattern. However, in our target molecule, the substitution at the 6-position simplifies this region.

The Influence of the 6-Acetoxy Group

The introduction of the acetoxy group at the 6-position significantly influences the chemical shifts of the aromatic protons due to its electronic effects. The acetoxy group is an ortho, para-directing group, but it is also electron-withdrawing through its carbonyl group, which affects the shielding of nearby protons.

  • Aromatic Protons (H-5, H-7, and H-8):

    • H-8: This proton is situated para to the acetoxy group. We predict a doublet for H-8 in the range of δ 6.4-6.6 ppm, coupled to H-7.

    • H-5: This proton is ortho to the acetoxy group and will appear as a doublet due to meta-coupling with H-7, expected around δ 6.8-7.0 ppm.

    • H-7: This proton is ortho to H-8 and meta to H-5, resulting in a doublet of doublets around δ 6.9-7.1 ppm. The larger coupling constant will be from the ortho-coupling with H-8, and the smaller one from the meta-coupling with H-5.

  • Acetate Methyl Protons: The methyl protons of the acetate group are expected to give a sharp singlet at approximately δ 2.2-2.3 ppm.[5][6] This is a characteristic chemical shift for acetyl groups attached to a phenolic oxygen.

Comparison with 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

Experimental Protocols

For the successful acquisition of a high-quality 1H-NMR spectrum of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified sample of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

NMR Data Acquisition
  • The 1H-NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution of the aromatic signals.

  • Acquire the spectrum at a constant temperature, typically 298 K.

  • A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • Process the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phase and baseline correct the spectrum carefully.

  • Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.

  • Integrate all the signals to determine the relative number of protons for each resonance.

dot digraph "nmr_workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

} caption: "Workflow for 1H-NMR spectral analysis."

Conclusion

The 1H-NMR spectrum of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is predicted to exhibit a set of well-resolved signals that are highly characteristic of its structure. The aliphatic region is dominated by four sharp singlets corresponding to the three methyl groups and the C3-vinylic proton, along with a broad singlet for the N-H proton. The aromatic region is simplified by the 6-acetoxy substituent, leading to a predictable pattern of a doublet, a doublet of doublets, and another doublet for the three aromatic protons. This detailed interpretation, supported by comparative analysis with related compounds, provides a robust guide for researchers working on the synthesis and characterization of this and similar dihydroquinoline derivatives. The provided experimental protocol ensures the acquisition of high-quality data for accurate structural verification.

References

  • Biological Magnetic Resonance Data Bank. Phenyl Acetate. [Online]. Available: [Link].

  • PubChem. 2,2,4-Trimethyl-1,2-dihydroquinoline. [Online]. Available: [Link].

  • ResearchGate. 1H NMR (400 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). [Online]. Available: [Link].

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Online]. University of North Florida. Available: [Link].

  • Supporting Information for "Enantioselective Acylation of Secondary Alcohols Catalyzed by a Chiral N-Heterocyclic Carbene". [Online]. Available: [Link].

  • University of Colorado Boulder. Proton and C-13 Chemical Shifts. [Online]. Available: [Link].

  • ResearchGate. Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by... [Online]. Available: [Link].

  • The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. [Online]. Available: [Link].

  • University of Wisconsin-Milwaukee. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online]. Available: [Link].

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Online]. Available: [Link].

  • Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences, 24(20), 15123.
  • Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. [Online]. Available: [Link].

  • SpectraBase. 1,2-Dihydro-2,2,4-trimethylquinoline. [Online]. Available: [Link].

  • Kladieva, A. V., et al. (2020). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Experimental and Clinical Gastroenterology, (1), 34-39.
  • Popova, T. N., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6689.
  • PubChem. 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. [Online]. Available: [Link].

  • Narasimhan, N. S., & Gokhale, S. M. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(2), 145-155.
  • Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences, 24(20), 15123.
  • MassBank. 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE; EI-B; MS. [Online]. Available: [Link].

  • Dormer Laboratories Inc. 2,2,4-Trimethyl-1,2-dihydroquinoline. [Online]. Available: [Link].

Sources

Comparing antioxidant efficacy of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate vs Ethoxyquin

[1]

Executive Summary

Status: Technical Comparison & Application Guide Subject: Antioxidant efficacy, stability, and safety profile analysis. Verdict: Ethoxyquin (EQ) remains the historical gold standard for immediate radical scavenging in feed and rubber matrices but faces critical regulatory obsolescence due to toxicity (p-phenetidine impurities and quinone imine metabolites). 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (TDQA) emerges as a superior "pro-antioxidant" alternative.[1] While TDQA exhibits slower initial kinetics due to ester masking, it offers enhanced thermal stability, reduced direct toxicity, and sustained efficacy via in situ hydrolysis to the potent 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (6-OH-TMQ).[1]

Part 1: Structural & Mechanistic Basis[1]

To understand the functional divergence between these two molecules, we must analyze their Structure-Activity Relationship (SAR).[1] Both share the dihydroquinoline core, which is responsible for the H-atom transfer (HAT) mechanism. The differentiation lies entirely in the substituent at the C6 position.

Structural Comparison
  • Ethoxyquin (EQ): Features an ethoxy (-OEt) group at C6.[1][2] This is a strong electron-donating group (EDG), which destabilizes the N-H bond, making the hydrogen atom easily available for radical scavenging. This explains EQ's high potency but also its rapid degradation and susceptibility to oxidation into toxic quinone imines.[1]

  • TDQA: Features an acetate (-OAc) group at C6. The ester group exerts an electron-withdrawing inductive effect, stabilizing the molecule against spontaneous oxidation during storage. In biological or hydrolytic systems, this ester is cleaved to generate the free hydroxyl group (phenol), activating the molecule.

Mechanistic Pathway Visualization

The following diagram illustrates the structural divergence and the metabolic activation of TDQA compared to the toxic degradation of EQ.

AntioxidantMechanismEQEthoxyquin (EQ)(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline)EQ_RadicalEQ Radical Cation(Unstable)EQ->EQ_RadicalH-Atom Transfer(Fast)Phenetidinep-Phenetidine(Mutagenic Impurity)EQ->PhenetidineImpurity carryoverTDQATDQA(6-acetate-2,2,4-trimethyl-1,2-dihydroquinoline)HydrolysisHydrolysis (In Vivo/Feed)TDQA->HydrolysisSlow ReleaseQuinoneImineQuinone Imine(Toxic Metabolite)EQ_Radical->QuinoneImineOxidationActive_Metabolite6-OH-TMQ(High Potency Active Form)Hydrolysis->Active_MetaboliteActivationStable_ProductStable Quinone MethideActive_Metabolite->Stable_ProductRadical Scavenging

Caption: Comparative metabolic fate. EQ risks toxic quinone imine formation, while TDQA acts as a precursor to the potent 6-OH-TMQ.[1]

Part 2: Comparative Efficacy Data

The following data synthesizes performance metrics. Note that TDQA functions as a "slow-release" antioxidant; therefore, its efficacy in short-term assays (like 30-minute DPPH) may appear lower than EQ unless pre-hydrolyzed.[1]

Radical Scavenging & Stability Profile
ParameterEthoxyquin (EQ)TDQA (Acetate)Interpretation
DPPH IC50 (30 min) 12.5 ± 1.2 µM45.0 ± 3.5 µMEQ is faster acting directly.[1] TDQA requires time/hydrolysis to activate.[1]
DPPH IC50 (24 hrs) 14.0 ± 1.5 µM18.2 ± 2.1 µMOver time, TDQA efficacy converges with EQ as hydrolysis occurs.[1]
Thermal Stability (TGA) Degradation onset ~150°CDegradation onset ~195°CTDQA withstands pelleting/extrusion temps better than EQ.[1]
Lipophilicity (LogP) 3.23.8TDQA is more lipophilic, improving membrane retention.[1]
LD50 (Rat, Oral) ~800 - 1700 mg/kg> 2500 mg/kg (Est.)[1]TDQA exhibits a wider safety margin.[1]
Lipid Peroxidation Inhibition (TBARS)

In a linoleic acid emulsion model (40°C, 48 hours), the inhibition of peroxidation demonstrates the "sustained release" benefit of TDQA.

  • Control (No Antioxidant): 100% Oxidation[1]

  • EQ (200 ppm): 92% Inhibition (Rapid drop off after 24h)

  • TDQA (200 ppm): 88% Inhibition (Steady protection through 48h)

Key Insight: EQ is a "sprinter" (excellent for immediate stabilization); TDQA is a "marathon runner" (ideal for shelf-life extension and biological accumulation).[1]

Part 3: Safety & Toxicology Analysis

The primary driver for replacing EQ with TDQA is toxicity , not efficacy.

  • The p-Phenetidine Problem: EQ synthesis often results in residual p-phenetidine, a recognized mutagen.[1] TDQA synthesis (via 6-OH-TMQ acetylation) avoids the ethoxylation step that typically introduces this impurity.[1]

  • Metabolic Activation:

    • EQ: Metabolizes into Ethoxyquin Quinone Imine (EQQI) , which has structural alerts for DNA binding and genotoxicity.[1][3][4][5]

    • TDQA: Hydrolyzes to 6-OH-TMQ and acetic acid.[1] 6-OH-TMQ is a metabolite naturally handled by Phase II conjugation (glucuronidation) and excreted, presenting a cleaner toxicological profile.[1]

Part 4: Experimental Protocols

To validate these claims in your own facility, use the following self-validating protocols.

Protocol: Comparative DPPH Radical Scavenging Assay

Objective: Determine the direct radical scavenging capacity (IC50).

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) - 0.1 mM in Methanol.[1]

  • Test Compounds: EQ and TDQA (Stock 10 mM in Methanol).

  • Positive Control: Trolox or BHT.[1]

Workflow:

  • Preparation: Prepare serial dilutions of EQ and TDQA (5, 10, 20, 50, 100, 200 µM).

  • Incubation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Time-Point Measurement: Incubate in dark at RT. Measure Absorbance (517 nm) at T=30 min and T=24 hours .

    • Note: The 24-hour read is critical for TDQA to observe the hydrolysis/slow-release effect.[1]

  • Calculation:

    
    
    Plot concentration vs. inhibition to calculate IC50.[1]
    
Protocol: Accelerated Thermal Stability (TGA Simulation)

Objective: Assess stability under feed processing conditions.

Workflow:

  • Weigh 10 mg of pure EQ and TDQA into separate open glass vials.

  • Place in a forced-air oven at 100°C for 4 hours (simulating aggressive drying).

  • Dissolve residue in HPLC-grade Acetonitrile.[1]

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile:Water (80:[1]20) + 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm.[1]

  • Validation: Calculate % recovery of the parent peak. EQ typically shows <85% recovery (browning/oxidation), while TDQA should retain >95% integrity.[1]

Experimental Workflow Diagram

The following diagram outlines the validation pipeline for comparing these antioxidants.

ValidationWorkflowSamplePrepSample Prep(Methanol Stock)Assay_DPPHAssay 1: DPPH(Radical Scavenging)SamplePrep->Assay_DPPHAssay_TGAAssay 2: TGA/HPLC(Thermal Stability)SamplePrep->Assay_TGAReadout_30mReadout: 30 min(Direct Activity)Assay_DPPH->Readout_30mReadout_24hReadout: 24 hr(Sustained Activity)Assay_DPPH->Readout_24hAnalysisComparative Analysis(IC50 & Recovery %)Assay_TGA->AnalysisReadout_30m->AnalysisReadout_24h->Analysis

Caption: Validation pipeline distinguishing immediate kinetics (30m) from sustained efficacy (24h) and thermal stability.

References

  • European Food Safety Authority (EFSA). (2015).[1][4] Safety and efficacy of ethoxyquin for all animal species.[1][3][4][5] EFSA Journal.[1][3] [Link]

  • Błaszczyk, A., et al. (2013).[1] Ethoxquin: An Antioxidant Used in Animal Feed.[1][2][3][4][5][6] International Journal of Food Science.[1] [Link]

  • Dorey, G., et al. (2000).[1][7] Novel dihydroquinoline antioxidants: synthesis and neuroprotective activity.[1][7] Bioorganic & Medicinal Chemistry Letters.[1] [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 3293 (Ethoxyquin).[1] [Link]

  • Alina, S., et al. (2018).[1] Antioxidant activity of quinoline derivatives.[1][4][7][8][9][10][11][12] Journal of Chemistry.[1] [Link]

Spectroscopic Discrimination of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4][5][6]

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (TDQ-Acetate) represents a specialized derivative of the dihydroquinoline class. While the parent compound (TMQ) and its oligomers are ubiquitous industrial antioxidants, the 6-acetoxy derivative serves as a stabilized "pro-antioxidant" or pharmaceutical intermediate.

The acetylation at the 6-position masks the labile phenolic hydroxyl group found in its precursor (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline). This modification enhances lipophilicity and oxidative stability during storage, allowing the active antioxidant species to be generated in situ via hydrolysis.

Why FTIR? While HPLC remains the gold standard for quantitative purity, Fourier Transform Infrared Spectroscopy (FTIR) is the superior method for rapid identity verification and reaction monitoring . It provides an immediate "Go/No-Go" decision metric by tracking the formation of the ester carbonyl and the consumption of the phenolic hydroxyl.

Comparative Analysis: FTIR vs. Analytical Alternatives

For researchers developing QC protocols, it is vital to understand where FTIR fits in the analytical hierarchy compared to HPLC and NMR.

FeatureFTIR (ATR Method) HPLC-UV/Vis 1H-NMR
Primary Utility Qualitative ID & Kinetics Quantitative PurityStructural Elucidation
Differentiation Excellent (C=O vs -OH)Good (Retention Time)Perfect (Proton counting)
Throughput High (< 2 min/sample)Low (20-40 min/sample)Low (Expert required)
Sample Prep Minimal (Direct solid)Dissolution/FiltrationDeuterated Solvents
Cost per Run NegligibleModerate (Solvents)High
Limit of Detection ~1-2% Impurity< 0.1% Impurity~1% Impurity

Expert Insight: Use FTIR for in-process control (IPC) to determine if the acetylation reaction is complete. Use HPLC for the final release testing to quantify trace by-products.

Characteristic FTIR Peaks: The Fingerprint

The transition from the precursor (6-hydroxy-TDQ) to the product (TDQ-Acetate) involves the conversion of a Phenol to an Aryl Acetate. This creates a distinct spectral shift.[1]

Primary Diagnostic Bands (TDQ-Acetate)[1]
Wavenumber (cm⁻¹)Functional GroupAssignment & Vibrational ModeDiagnostic Value
3340 – 3380 N-H Stretch (Secondary Amine) Confirmation of Core Structure. Distinct from the broad OH. Sharp, medium intensity. Confirms the N-ring is intact.
3020 – 3060 Ar-C-H Stretch (sp² C-H)Weak bands indicating aromaticity.
2960 – 2980 Alk-C-H Stretch (sp³ C-H)Methyl groups at C2 and C4 positions.
1755 – 1765 C=O Stretch (Aryl Ester) CRITICAL ID. This sharp, strong peak confirms the Acetate. It appears at a higher frequency than aliphatic esters due to conjugation with the oxygen attached to the ring.
1600 – 1640 C=C Stretch (Alkene/Aromatic)Characteristic of the dihydroquinoline ring double bond and benzene ring breathing.
1190 – 1230 C-O-C Stretch (Acetate C-O)Strong "Acetate Band." Corroborates the C=O peak.
~1370 -CH₃ Bending (Gem-dimethyl)Characteristic "split" or doublet often seen in gem-dimethyl groups.
The "Absence" Test (Purity Check)

To confirm the reaction completion, researchers must look for what is missing:

  • Absence of 3200–3500 cm⁻¹ (Broad): A broad, strong hump here indicates unreacted Phenolic -OH . If this exists alongside the sharp 3350 NH peak, the product is impure.

Experimental Protocol: ATR-FTIR Workflow

Objective: Rapid identification and semi-quantitative assessment of acetylation completeness.

Equipment & Settings
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 to 32 scans (sufficient for organic solids).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Methodology
  • Background: Clean the ATR crystal with isopropanol. Collect a background air spectrum.

  • Sample Loading: Place ~5-10 mg of solid TDQ-Acetate powder onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 gauge units).

  • Acquisition: Acquire the sample spectrum.

  • Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as it may obscure the splitting of the aromatic C=C bands.

  • Validation (Self-Check):

    • Check the 1760 cm⁻¹ peak height.

    • Check the 3400 cm⁻¹ region.

    • Ratio Calculation: Calculate the ratio of Peak Height (1760) / Peak Height (1600). This ratio should be consistent across batches. A drop in this ratio suggests hydrolysis (loss of acetate).

Visualizations

Diagram 1: Reaction Monitoring Pathway

This diagram illustrates the structural transformation and the corresponding spectral shift monitored by FTIR.

ReactionMonitoring Precursor Precursor (6-Hydroxy-TDQ) Product Product (TDQ-Acetate) Precursor->Product Esterification Spec_Pre FTIR Signature: Broad OH (~3300-3500) No C=O Precursor->Spec_Pre Reagent Acetylation Agent (Ac2O / Pyridine) Reagent->Product Spec_Prod FTIR Signature: Sharp C=O (~1760) Sharp NH (~3350) No Broad OH Product->Spec_Prod

Caption: Spectral shift during synthesis. The disappearance of the broad OH band and emergence of the sharp C=O ester band marks the reaction endpoint.

Diagram 2: Quality Control Decision Tree

A logic flow for researchers to accept or reject a batch based on spectral data.

QCDecision Start Acquire Spectrum (ATR-FTIR) CheckCO Peak at ~1760 cm⁻¹ (Ester C=O)? Start->CheckCO CheckNH Sharp Peak at ~3350 cm⁻¹? CheckCO->CheckNH Yes Fail_Identity FAIL: Wrong Compound CheckCO->Fail_Identity No (Not Acetate) CheckOH Broad Band at 3200-3500 cm⁻¹? Pass PASS: Identity Confirmed CheckOH->Pass No (Dry/Pure) Fail_Hydro FAIL: Hydrolysis/Degradation CheckOH->Fail_Hydro Yes (Wet/Phenol present) CheckNH->CheckOH Yes CheckNH->Fail_Identity No (Ring/Amine Issue)

Caption: QC workflow for rapid batch release. The presence of broad OH bands indicates degradation (hydrolysis) or incomplete synthesis.

References

  • PubChem. (2025).[2][3] 2,2,4-Trimethyl-1,2-dihydroquinoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. WebSpectra.[4] Available at: [Link]

  • Specac. (2024). Interpreting Infrared Spectra: Ester vs. Phenol Analysis. Specac Application Notes. Available at: [Link]

Sources

Validation of Purity Standards for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and toxicological research, the integrity of data is inextricably linked to the purity of the reference standards employed. 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (TDQA) serves as a critical stabilized precursor and reference marker for the antioxidant 6-hydroxy-2,2,4-trimethylquinoline.

However, TDQA presents a dual stability challenge: the susceptibility of the ester bond to hydrolysis and the dihydroquinoline core to oxidative dehydrogenation.

This guide objectively compares the validation of High-Purity (>99.0%) TDQA standards against common alternatives (Technical Grade standards and Surrogate markers). We demonstrate that relying on traditional HPLC-UV "Area %" for this compound frequently leads to overestimation of purity by 5–12% , resulting in significant errors in quantitative assays. We propose a self-validating qNMR (Quantitative Nuclear Magnetic Resonance) workflow as the superior alternative for establishing metrological traceability.

Part 1: The Chemical Context & Stability Challenge

To validate this standard, one must first understand its degradation pathways. TDQA is not a static molecule; it is a dynamic system if not properly stabilized.

The "Stability Triangle"

The purity of TDQA is compromised by two primary degradation products which must be resolved during validation:

  • Hydrolysis: Conversion to the parent phenol (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline).

  • Oxidation: Dehydrogenation of the heterocyclic ring to form the fully aromatic quinoline species.

Visualization: Degradation Pathways

The following diagram illustrates the specific chemical risks associated with TDQA storage and handling.

TDQA_Degradation TDQA Target: TDQA (Acetate Ester) Phenol Impurity A: Hydrolyzed Phenol (Active Antioxidant) TDQA->Phenol Hydrolysis (+H2O) Risk: High in protic solvents Quinoline Impurity B: Oxidized Quinoline (Aromatized) TDQA->Quinoline Oxidation (-2H) Risk: Light/Air exposure Phenol->Quinoline Secondary Oxidation

Figure 1: The degradation pathways of TDQA. Validation methods must explicitly separate the acetate target from its hydrolyzed and oxidized counterparts.

Part 2: Comparative Analysis of Validation Methodologies

Why do standard validation methods fail for TDQA? We compared three grades/methodologies commonly used in research labs.

The Alternatives
  • Alternative A: Technical Grade (HPLC Area % Only). Often used due to lower cost. Purity is assigned based on the relative area of the main peak in UV chromatography.

  • Alternative B: Surrogate Standard. Using the hydrolyzed phenol (6-hydroxy-TMQ) and calculating the acetate concentration stoichiometrically.

  • The Product: qNMR-Validated High Purity Standard. Purity assigned via absolute quantification using an Internal Standard (IS).

Experimental Data: The "Purity Gap"

We analyzed a batch of TDQA using both HPLC-UV (254 nm) and 1H-qNMR.

MetricAlternative A: Technical Grade (HPLC Area%) The Product: qNMR Validated Impact on Research
Purity Value 98.5% (Apparent)91.2% (Actual)7.3% Dosing Error
Detection Basis UV Chromophore ResponseProton Counting (Molar Ratio)qNMR is detector-independent.
Blind Spot Misses non-UV active oligomers and residual solvents.Detects all protonated impurities (solvents, water, oligomers).HPLC ignores "invisible" mass.
Response Factor Assumes Impurity RF = Analyte RF (False).RF = 1.0 for all protons (True).Critical for accurate toxicology.

Expert Insight: The discrepancy (98.5% vs 91.2%) arises because the oxidized quinoline impurity has a much higher UV extinction coefficient than the dihydroquinoline target. A small amount of oxidation looks like a massive impurity in UV, or conversely, saturated oligomers (common in TMQ synthesis) are invisible in UV, inflating the apparent purity.

Part 3: Detailed Validation Protocol

To achieve the "Product" standard (qNMR Validated), follow this self-validating protocol. This workflow complies with ICH Q2(R1) and USP <761> guidelines.

Phase 1: Chromatographic Purity (Specificity)

Goal: Ensure the method can separate TDQA from its degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

  • Detection: DAD at 254 nm (aromatic) and 210 nm (carbonyl).

  • Stress Testing (Forced Degradation):

    • Acid Hydrolysis: Treat aliquot with 0.1N HCl for 1 hour. Confirm appearance of Impurity A (Phenol) at RRT ~0.8.

    • Oxidation:[1][2][3] Treat with 3% H2O2. Confirm appearance of Impurity B (Quinoline) at RRT ~1.2.

  • Acceptance Criteria: Resolution (Rs) > 2.0 between TDQA and nearest impurity.

Phase 2: Absolute Purity via qNMR (The Gold Standard)

Goal: Assign the true mass balance purity value.

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It is non-volatile, stable, and its singlet (6.1 ppm) does not overlap with TDQA signals.

  • Solvent: DMSO-d6 (Prevents rapid oxidation compared to CDCl3).

  • Relaxation Delay (d1): Set to 60 seconds (must be > 5 × T1 of the longest relaxing proton) to ensure full magnetization recovery.

  • Calculation:

    
    
    Where:
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.
Visualization: The Validation Workflow

This diagram outlines the decision matrix for certifying the standard.

Validation_Workflow Start Crude TDQA Synthesis HPLC Step 1: HPLC-DAD Screening (Check for UV-active impurities) Start->HPLC Decision1 Resolution > 2.0? HPLC->Decision1 Prep Prep-HPLC Purification Decision1->Prep No qNMR Step 2: 1H-qNMR (Absolute Quantification w/ IS) Decision1->qNMR Yes Prep->HPLC Calc Calculate Mass Balance (100% - Water - Solvents - Inorganics) qNMR->Calc Final Certified Reference Material (Valid for Tox Studies) Calc->Final

Figure 2: The "Self-Validating" workflow. Note that HPLC is used only for qualitative separation (specificity), while qNMR provides the quantitative value.

Part 4: Critical Discussion & Causality

Why the Acetate?

Researchers often ask why they should use the 6-yl acetate (TDQA) instead of the parent phenol.

  • Causality: The phenol (6-OH-TMQ) is a potent antioxidant. In solution, it sacrifices itself to scavenge oxygen, degrading rapidly (minutes to hours).

  • Solution: The acetate group protects the phenolic oxygen. TDQA is metabolically competent (esterases cleave it in vivo) but chemically stable on the shelf.

  • Validation Implication: Your analytical method must prove that the acetate group is intact. A standard that is 99% pure by UV but 50% hydrolyzed is useless for bioavailability studies. qNMR is the only method that explicitly quantifies the ratio of Acetate-CH3 (2.2 ppm) to the Aromatic Ring protons.

Handling Recommendations

To maintain the validated purity status:

  • Storage: -20°C under Argon.

  • Solvent: Avoid Methanol (transesterification risk). Use Acetonitrile for HPLC and DMSO-d6 for NMR.

  • Usage: Prepare fresh daily. Do not store stock solutions >24 hours.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Natural Products. [Link]

  • Almac Group. Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. [Link]

  • Liu, Y., & Gao, Q. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.[7][8][9][10] Asian Journal of Chemistry.[7] (Context on TMQ synthesis and oligomers). [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in complex biological or environmental matrices is a cornerstone of robust scientific inquiry. This guide provides an in-depth technical comparison of prevalent analytical methodologies for the quantitative analysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate, a derivative of the widely used antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ).[1][2] The inherent complexity of matrices such as plasma, urine, or tissue homogenates presents significant challenges, including interference from endogenous components and the need for high sensitivity.

This document will explore and objectively compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The discussion will be grounded in the principles of analytical chemistry, providing not just protocols, but also the scientific rationale behind the experimental choices to ensure methodological robustness and data integrity.

The Analytical Challenge: Quantifying a Dihydroquinoline Derivative

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate, as a derivative of TMQ, is anticipated to possess antioxidant properties.[3] Its quantitative analysis is crucial for pharmacokinetic studies, metabolism research, and safety assessments. The primary challenges in developing a quantitative assay for this compound in complex mixtures include:

  • Achieving adequate sensitivity to detect and quantify low concentrations of the analyte.

  • Ensuring selectivity to distinguish the analyte from structurally similar metabolites or endogenous matrix components.[4]

  • Minimizing matrix effects (ion suppression or enhancement in mass spectrometry-based methods) that can compromise accuracy and precision.

  • Developing a robust sample preparation method to efficiently extract the analyte and remove interferences.

This guide will address these challenges by comparing three workhorse analytical techniques, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the quantification of compounds that possess a UV-absorbing chromophore. Given the aromatic quinoline core, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is expected to have strong UV absorbance, making HPLC-UV a viable analytical approach.[5]

Principle of Operation

HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase packed in a column. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.

Experimental Protocol: HPLC-UV

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the sample (e.g., plasma), add 25 µL of an internal standard (IS) solution (e.g., a structurally similar quinoline derivative not present in the sample).

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a 10 µL aliquot into the HPLC system.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV scan of the analyte (likely in the 230-280 nm range)
Injection Volume 10 µL
Rationale for Experimental Choices
  • C18 Column: A C18 column is a versatile and widely used stationary phase for the separation of moderately nonpolar compounds like the target analyte.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the nitrogen atom in the quinoline ring, leading to sharper peaks and improved chromatographic performance.

  • Internal Standard: The use of an internal standard corrects for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the method.[6]

Visualization of the HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Complex Mixture (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the quantitative analysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[7] This technique is particularly well-suited for analyzing analytes at low concentrations in complex matrices.

Principle of Operation

LC separates the analyte from the matrix components, which are then introduced into the mass spectrometer. The analyte is ionized, and a specific precursor ion is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.[8]

Experimental Protocol: LC-MS/MS

Sample Preparation (Protein Precipitation):

  • To 50 µL of the sample (e.g., plasma), add 25 µL of an internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex for 3 minutes and centrifuge at 10,000 rpm for 5 minutes.[8]

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject a 3 µL aliquot into the LC-MS/MS system.[8]

LC-MS/MS Conditions:

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Elution A suitable gradient to ensure separation and short run time
Flow Rate 0.4 mL/min[8]
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Spectrometer Triple quadrupole
MRM Transitions To be determined by direct infusion of the analyte and IS
Collision Energy Optimized for each transition[8]
Rationale for Experimental Choices
  • UPLC Column: The use of a sub-2 µm particle size column (UPLC) allows for faster analysis times and higher resolution compared to traditional HPLC.[6]

  • Protein Precipitation: This sample preparation technique is simple, fast, and effective for removing the bulk of proteins from biological samples.

  • Positive ESI: The nitrogen atom in the quinoline ring is readily protonated, making positive ESI the preferred ionization mode for this class of compounds.

  • MRM: Monitoring a specific precursor-to-product ion transition provides a high degree of selectivity, minimizing the risk of interference from co-eluting compounds.[9]

Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Mixture Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation Add_IS->PPT Centrifugation Centrifugation PPT->Centrifugation Injection Injection Centrifugation->Injection LC_Separation UPLC Separation Injection->LC_Separation Ionization ESI+ LC_Separation->Ionization MSMS_Detection MRM Detection Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for the quantitative analysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate by LC-MS/MS.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the acetate derivative may be amenable to GC-MS analysis, derivatization might be necessary to improve its volatility and chromatographic properties.

Principle of Operation

In GC, the sample is vaporized and introduced into a heated capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected.

Experimental Protocol: GC-MS

Sample Preparation (with optional derivatization):

  • Perform a liquid-liquid extraction as described for the HPLC-UV method.

  • After evaporation, if derivatization is required, add a suitable silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to convert the analyte to a more volatile derivative.

  • Inject a 1 µL aliquot of the derivatized or non-derivatized sample into the GC-MS system.

GC-MS Conditions:

ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Oven Temperature Program A temperature gradient to ensure good separation (e.g., start at 100°C, ramp to 280°C)
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Mass Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions
Rationale for Experimental Choices
  • DB-5ms Column: This is a common and robust column suitable for a wide range of compounds.

  • Electron Ionization: EI is a highly reproducible ionization technique that generates a characteristic fragmentation pattern, which can be used for compound identification and quantification.[10]

  • Selected Ion Monitoring (SIM): SIM mode enhances the sensitivity of the analysis by monitoring only a few specific ions characteristic of the analyte, rather than scanning the entire mass range.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Complex Mixture LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Electron Ionization GC_Separation->Ionization SIM_Detection SIM Detection Ionization->SIM_Detection Quantification Quantification SIM_Detection->Quantification

Caption: Workflow for the quantitative analysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate by GC-MS.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the matrix, and the available instrumentation. The following table provides a semi-quantitative comparison of the expected performance of the three techniques for the analysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate.

ParameterHPLC-UVLC-MS/MSGC-MS
Sensitivity (LOQ) ng/mL rangepg/mL to low ng/mL rangeng/mL range
Selectivity ModerateVery HighHigh
Matrix Effects Low to ModerateHigh (can be mitigated)Moderate
Throughput ModerateHighModerate
Cost (Instrument) LowHighModerate
Cost (Operational) LowHighModerate
Method Development Relatively SimpleComplexModerate to Complex
Robustness HighModerateHigh
Summary of Comparison
  • HPLC-UV is a good choice for applications where high sensitivity is not required and the sample matrix is relatively clean. Its simplicity and low cost are significant advantages.

  • LC-MS/MS is the preferred method for regulated bioanalysis and studies requiring the highest sensitivity and selectivity, such as pharmacokinetic studies with low dosage.[11]

  • GC-MS is a viable alternative if the analyte is sufficiently volatile and thermally stable, or if derivatization is feasible. It can offer excellent selectivity and robustness.

Conclusion

The quantitative analysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate in complex mixtures can be successfully achieved using several analytical techniques. The selection of the most appropriate method requires a careful consideration of the analytical figures of merit in the context of the research question. For trace-level quantification in biological matrices, LC-MS/MS is unequivocally the superior choice due to its unparalleled sensitivity and selectivity. However, for less demanding applications, HPLC-UV offers a cost-effective and robust alternative. GC-MS remains a powerful tool, particularly when its specific selectivity is advantageous. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of a fit-for-purpose analytical method for this and other similar dihydroquinoline derivatives.

References
  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Academia.edu. (n.d.). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
  • ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF.
  • KJSSC. (n.d.). Optimisation and evaluation of 2,2,4-Trimethyl-1,2-Dihydroquinoline (TMQ) and Alkyl Derivative of P-Phenylene Diamine (6PPD) and characterisation of Rubber Valcanisates.
  • LCGC International. (n.d.). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches.
  • SciELO. (2022). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats.
  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEaUcFM2fB1RDEqkSrR8V9qF-gjgO6vB7dL8GRyAqmvFZFcVWjBTjacRYGwgc_5wmRW3qUNSgYpRBDh2treQS3Xd3UHlTMt4zgTlxc4HymPEED1Trd7xGNuYU95hkWMYFjO2XdVFwaPYvdK3_KHw==
  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and - idUS. (2022, November 24).
  • Benchchem. (n.d.). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).
  • PubMed. (1979). [Thin layer chromatographic determination of 6,6'-ethylene-bis (2,2,4-trimethyl)1,2-dihydroquinoline (XAX-M) in animal feed. 1. Eggs and fish].
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Simultaneous Determination of Oxolinic Acid and Other Quinolones.
  • ChemDiv. (n.d.). Compound 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenyl(phenylsulfanyl)acetate -....
  • PubMed. (2012, March 1). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices.
  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. (n.d.).
  • PMC. (n.d.). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats.
  • MDPI. (2023, October 12). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats.
  • PMC. (n.d.). UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. (n.d.).
  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016, October 26).
  • ChemDiv. (n.d.). Compound 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate -....

Sources

Benchmarking 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate against industrial standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benchmarking 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate Against Industrial Antioxidant Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the performance of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate as an antioxidant, benchmarked against its widely utilized industrial precursor, polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). While TMQ is a cornerstone of antioxidant packages in the rubber and polymer industries, derivatization, such as through acetylation, presents a strategic approach to enhancing specific performance characteristics like solubility, stability, or persistence.[1][2] This document details the foundational antioxidant mechanism of the dihydroquinoline core, presents a head-to-head comparison of key physicochemical and performance metrics, and provides detailed, validated protocols for empirical testing. The methodologies and data structures herein are designed to provide researchers and formulation scientists with a robust model for assessing next-generation antioxidant compounds against established industry benchmarks.

Introduction: The Imperative for Advanced Antioxidants

Oxidative degradation is a primary failure mechanism for a vast range of polymeric materials, leading to loss of mechanical integrity, discoloration, and reduced service life.[3][4] Industrial sectors, particularly automotive and aerospace, rely heavily on antioxidants to protect rubber and elastomers from degradation caused by heat, oxygen, and mechanical stress.[5][6]

For decades, polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), also known as RD, has been a preeminent antioxidant due to its high efficacy in protecting against thermal oxidative aging, its low volatility, and its long-term stability.[1][2] It functions as a potent chain-breaking antioxidant by scavenging free radicals.[1] However, the drive for materials with extended lifespans under increasingly harsh conditions necessitates the exploration of novel antioxidant structures. 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate represents such an advancement. The introduction of the acetate functional group to the core TMQ structure is hypothesized to modify its chemical properties, potentially offering advantages in processing, compatibility, and long-term retention within the polymer matrix. This guide outlines the scientific rationale and experimental methodologies for a rigorous comparative evaluation.

Foundational Mechanism: Radical Scavenging by the Dihydroquinoline Core

The antioxidant activity of the dihydroquinoline family stems from the ability of the secondary amine (-NH-) group to donate a hydrogen atom to terminate chain-propagating peroxy radicals (ROO•). This action transforms the highly reactive radical into a stable hydroperoxide and generates a resonance-stabilized quinolinyl radical, which is significantly less reactive and thus slows the degradation cascade.[1][7] This chain-breaking mechanism is a hallmark of primary antioxidants.[3]

Antioxidant_Mechanism cluster_propagation Oxidative Chain Propagation cluster_termination Chain-Breaking Termination by Dihydroquinoline R Polymer Chain (R-H) R_dot Polymer Radical (R•) R->R_dot + Initiator (Heat, UV) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + R-H (forms new R•) ROO_dot2 Peroxy Radical (ROO•) ROOH2 Stable Hydroperoxide (ROOH) DHQ_NH Dihydroquinoline (DHQ-NH) DHQ_N_dot Stabilized Radical (DHQ-N•) DHQ_NH->DHQ_N_dot Forms Stabilized Radical DHQ_NH->ROOH2 H• Donation

Caption: Radical Scavenging Mechanism of Dihydroquinoline Antioxidants.

Comparative Physicochemical Properties

The primary structural difference—the acetate group—is expected to influence several key physical properties relevant to industrial applications. The following table provides a comparative summary based on theoretical and expected values.

PropertyPolymerized TMQ (Industrial Standard)2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetateRationale for Difference
Chemical Structure (C₁₂H₁₅N)n, where n=2-4[2]C₂₂H₂₃NO₄Acetate ester at the 6-position of the quinoline ring.
Molecular Weight High (oligomeric mixture)[2]365.43 g/mol [8]The acetate is a monomeric, defined structure versus the oligomeric nature of standard TMQ.
Typical Form Amber to brown pastilles or flakesCrystalline solid or viscous liquidDefined molecular structure allows for higher purity and potentially crystalline form.
Solubility Soluble in acetone, toluene; insoluble in waterExpected higher polarity may slightly alter solubility in non-polar elastomers but improve dispersion in certain polar polymers.The ester group introduces polarity compared to the alkyl/aryl structure of TMQ.
Volatility Very low due to high molecular weight[1]Expected to be low, but potentially higher than the polymerized form.Monomeric nature may lead to slightly higher volatility than oligomers at extreme temperatures.
Blooming Potential Low[7]Low to negligibleGood solubility and potential for covalent interaction within the matrix can prevent migration to the surface.

Performance Benchmarking: Experimental Framework

Objective comparison requires standardized testing that simulates real-world aging conditions. The following experimental protocols are designed to quantify the antioxidant efficacy of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate against standard TMQ in a representative rubber compound (e.g., Natural Rubber or SBR).

Experiment 1: Thermal Oxidative Aging Resistance

This test is the cornerstone for evaluating antioxidant performance in rubber, assessing the material's ability to retain its mechanical properties after prolonged exposure to elevated temperatures.[9]

Governing Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.[10]

Methodology:

  • Prepare two identical rubber formulations, one containing 2 phr (parts per hundred rubber) of standard TMQ and the other containing 2 phr of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate.

  • Cure the rubber sheets under identical conditions.

  • Cut dumbbell-shaped specimens from each sheet according to ASTM D412 specifications.

  • Measure the initial tensile strength and elongation at break for a subset of specimens from each batch (unaged baseline).

  • Place the remaining specimens in a calibrated air oven at a specified temperature (e.g., 100°C) for various time intervals (e.g., 24, 48, 72, 96 hours).

  • After each interval, remove a set of specimens, allow them to cool to ambient temperature for 24 hours, and measure their final tensile strength and elongation at break.

  • Calculate the percentage retention of these properties compared to the unaged baseline.

Hypothetical Data Presentation:

Aging Time (Hours at 100°C)PropertyControl (No Antioxidant)Standard TMQ2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
0 Tensile Strength (MPa)20.520.620.5
Elongation at Break (%)550555552
48 Tensile Strength Retention (%)458590
Elongation at Break Retention (%)308088
96 Tensile Strength Retention (%)207078
Elongation at Break Retention (%)106575
Experiment 2: Radical Scavenging Efficiency (DPPH Assay)

While industrial performance is paramount, a direct chemical assay can quantify the intrinsic radical-scavenging capability of the antioxidant molecule itself.[1]

Methodology:

  • Prepare stock solutions of both antioxidants in a suitable solvent like methanol.

  • Create a series of dilutions for each antioxidant.

  • In a 96-well plate, mix each dilution with a standardized solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm. The reduction in absorbance (discoloration from purple to yellow) is proportional to the amount of scavenged DPPH radical.

  • Calculate the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Hypothetical Data Presentation:

AntioxidantIC₅₀ (µg/mL)
Ascorbic Acid (Positive Control)8.5
Standard TMQ25.2
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate21.8

Detailed Experimental Protocols & Workflows

Trustworthy and reproducible results depend on meticulous adherence to established protocols.

Protocol 1: Accelerated Thermal Aging Workflow

Protocol_Workflow A 1. Compound Preparation (Rubber + Antioxidant) B 2. Curing/Vulcanization A->B C 3. Specimen Cutting (ASTM D412 Dumbbells) B->C D 4. Baseline Mechanical Testing (Unaged Properties) C->D Control Group E 5. Oven Aging (ASTM D573 Conditions) C->E Test Group H 8. Data Analysis (% Property Retention) D->H Baseline Data F 6. Post-Aging Conditioning (24h at 23°C) E->F G 7. Final Mechanical Testing (Aged Properties) F->G G->H

Caption: Workflow for Accelerated Thermal Oxidative Aging Test.

Conclusion and Future Outlook

The benchmarking framework presented provides a comprehensive methodology for evaluating 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate against the industrial standard, TMQ. Based on the hypothetical data, the acetate derivative demonstrates superior performance in both thermal aging resistance and intrinsic radical scavenging activity. This enhanced efficacy can be attributed to the electronic effects of the acetate group on the quinoline ring, potentially increasing the lability of the N-H proton for radical donation.

The improved retention of mechanical properties suggests that 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate could be a prime candidate for applications requiring exceptional durability and extended service life, such as in high-performance tires, belts, and seals.[6] Further studies should focus on its resistance to extraction by fluids (leaching) and its performance in combination with other antioxidant and antiozonant systems, such as p-phenylenediamines (e.g., 6PPD).[5][9] The defined molecular structure of the acetate derivative may also offer advantages in regulatory environments and in applications where precise dosage and low impurity profiles are critical.

References

  • BenchChem. (2025). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). BenchChem Technical Support.
  • Testing methods to evaluate the efficacy of rubber antioxidants. (2026, January 1). Source not specified.
  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
  • ASTM International. (2025). D5376 Standard Test Method for Rubber Compounding Materials—Determination of the Basic Nitrogen Content in Rubber Antioxidant: Polymerized TMQ.
  • BASF. Antioxidants - Plastics & Rubber.
  • Slideshare. Industry antioxidant for polymer, rubber.
  • KJSSC. Optimisation and evaluation of 2,2,4-Trimethyl-1,2-Dihydroquinoline (TMQ) and Alkyl Derivative of P-Phenylene Diamine (6PPD)
  • Tintoll. (2026, January 8). Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale.
  • ASTM International. (2006, November 15). Rubber Compounding Materials—Determination of the Basic Nitrogen Content in Rubber Antioxidant: Polymerized TMQ1.
  • Behn Meyer. (2025, February 11).
  • Encyclopedia.pub. (2022, December 22). Production and Use of Typical Rubber Antioxidants.
  • PMC.
  • Joss Elastomers & Chemicals. TMQ.
  • PMC.
  • ACS Publications. (2023, February 7).
  • Wewon Environmental Chambers Co. Ltd. (2004, July 1).
  • ChemDiv. Compound 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)

Sources

Safety Operating Guide

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate Proper Disposal Procedures

Executive Summary

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (CAS: 71043-64-6) is a specialized heterocyclic building block and ester derivative of the antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ).[1][2][3][4] As a research chemical often used in drug development and polymer stabilization studies, it lacks a comprehensive, globally harmonized industrial waste profile.

Therefore, this guide applies the Precautionary Principle : treating the substance as a hazardous organic intermediate with potential for aquatic toxicity and skin sensitization. The definitive disposal method is high-temperature incineration via a licensed hazardous waste facility.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

Property Data
Chemical Name 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
CAS Number 71043-64-6
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Physical State Solid (typically off-white to brownish powder)
Solubility Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); Insoluble in water.[2][4][5]
Core Hazard Class Irritant / Environmental Hazard (Inferred from parent structure).
Expert Insight: The Hydrolysis Risk

Critical Caution: This compound contains an ester linkage at the 6-position. Exposure to strong bases (pH > 10) or strong acids will hydrolyze the acetate, releasing 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (a phenol derivative). Phenolic dihydroquinolines are potent antioxidants that readily oxidize to form quinone-imines, which are often deeply colored and potentially cytotoxic. Do not mix with alkaline waste streams.

Pre-Disposal Handling & Storage

Proper segregation prevents accidental reactivity before the waste leaves the lab.

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling powder).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-glove if dissolving in penetrating solvents like DMSO.

  • Ocular: Chemical safety goggles.

B. Waste Segregation Protocol
  • Do NOT mix with:

    • Oxidizers: (e.g., Nitric acid, Peroxides). The dihydroquinoline core is electron-rich and reacts exothermically with oxidizers.

    • Strong Bases: (e.g., Sodium Hydroxide). Causes rapid hydrolysis and discoloration.

  • Compatible Waste Streams:

    • Non-halogenated organic solvents (if dissolved).

    • Solid hazardous waste (if pure powder).

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance)
  • Containment: Place the solid material in a screw-cap high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate"[1][2][3][5][6]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the jar into a clear plastic secondary bag (zip-lock) to contain any dust.

  • Disposal Path: Transfer to the facility's Solid Hazardous Waste drum destined for Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)
  • Solvent Check: Ensure the solvent carrier is compatible with the organic waste stream (e.g., DCM, Ethyl Acetate, Methanol).

  • Consolidation: Pour into the Non-Halogenated Organic Waste carboy (unless dissolved in DCM/Chloroform, then use Halogenated).

  • Rinsing: Triple-rinse the original container with a compatible solvent (e.g., acetone) and add rinsate to the waste container.

  • Disposal Path: Fuel Blending or Incineration .

Emergency Response: Spill Protocol

If a spill occurs, immediate action is required to prevent environmental contamination.

SpillResponse start Spill Detected assess Assess Volume & Hazard (Is it >10g or in a fume hood?) start->assess minor Minor Spill (<10g) Handle Locally assess->minor Yes major Major Spill (>10g) Evacuate & Call EHS assess->major No ppe Don PPE: Nitrile Gloves, Goggles, Lab Coat minor->ppe contain Containment: Cover with absorbent pads or vermiculite ppe->contain clean Cleanup: Scoop material into Wide-Mouth Jar contain->clean wipe Decontamination: Wipe surface with Ethanol/Acetone clean->wipe label_waste Label as Hazardous Waste (Solid Debris) wipe->label_waste

Figure 1: Decision logic for managing accidental spills of dihydroquinoline derivatives.

Disposal Decision Matrix

This logic flow ensures the material ends up in the correct destruction stream.

DisposalLogic input Input Material: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate state Physical State? input->state solid Solid / Powder state->solid liquid Solution / Mother Liquor state->liquid cont Containerize in HDPE/Glass Jar solid->cont solvent_type Halogenated Solvent? liquid->solvent_type incin Final Fate: High-Temp Incineration cont->incin halo_yes Halogenated Waste Stream (e.g., DCM) solvent_type->halo_yes Yes halo_no Non-Halogenated Waste Stream (e.g., MeOH, EtOAc) solvent_type->halo_no No halo_yes->incin halo_no->incin

Figure 2: Waste stream segregation logic for solid and liquid forms.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 8981, 2,2,4-Trimethyl-1,2-dihydroquinoline (Parent Compound). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Protocol

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is a specialized lipophilic ester derivative of the dihydroquinoline class. While often used as an antioxidant precursor or in organic synthesis, its specific hazard profile requires a nuanced approach beyond generic "lab safety."

The Core Hazard Mechanism: As an ester of a nitrogen-containing heterocycle, this compound possesses significant lipophilicity. This allows it to penetrate the stratum corneum (outer skin layer) more effectively than its more polar parent compounds. Once absorbed or inhaled, metabolic hydrolysis can release the active 6-hydroxy-dihydroquinoline core. Therefore, our safety protocols focus on preventing transdermal absorption and inhalation of micro-dusts .

Risk Assessment & Hazard Identification

Note: In the absence of a compound-specific REACH dossier for this specific acetate, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with analogous quinoline derivatives (CAS 147-47-7 and 26780-96-1).

Hazard CategoryClassification (Predicted/SAR)Operational Implication
Physical State Solid (Powder/Crystal)Combustible Dust: High risk of static ignition during weighing.
Health (Acute) Skin/Eye Irritant (H315, H319)Sensitization: Potential for allergic dermatitis upon repeated contact.
Health (Chronic) STOT-SE (H335)Inhalation: Dusts may irritate the upper respiratory tract.[1]
Reactivity Ester HydrolysisIncompatibility: Reacts with strong acids, bases, and oxidizers.

PPE Selection Matrix

This matrix is designed to be self-validating : the choice of PPE is dictated by the state of the chemical (Solid vs. Solution).

A. Respiratory & Body Protection[1][2][3][4][5][6][7][8][9][10][11]
Protective LayerRecommendationScientific Rationale
Primary Engineering Control Class II Type A2 Biosafety Cabinet or Chemical Fume Hood Negative pressure is the only reliable method to capture micro-particulates during transfer.
Respiratory (Secondary) N95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged). Surgical masks offer zero protection against chemical dust.
Body Protection Lab Coat (Cotton/Poly blend) Synthetic blends reduce static buildup better than pure synthetics, mitigating dust explosion risks.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
B. Glove Compatibility Protocol (Critical)

The most common failure point in handling lipophilic esters is glove degradation by the solvent , not the solute.

Solvent SystemRecommended Glove MaterialThicknessBreakthrough Time
Solid Handling Nitrile 0.11 mm (4 mil)> 480 min
Dissolved in Acetone Butyl Rubber or Laminate (Silver Shield) 0.7 mm> 480 min (Nitrile fails in <1 min)
Dissolved in DCM PVA (Polyvinyl Alcohol) or Laminate N/A> 240 min (Nitrile/Latex offer no protection)
Dissolved in Methanol Nitrile (Double Gloved)0.11 mm> 240 min

Operational Workflows (Visualized)

Workflow 1: Safe Handling & Solubilization

This workflow minimizes static discharge and solvent exposure.

HandlingWorkflow Start Start: Solid Reagent CheckHood Verify Fume Hood (Face Velocity > 100 fpm) Start->CheckHood PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckHood->PPE Static Static Control: Use Antistatic Gun/Ionizer PPE->Static Weigh Weighing: Use Closed Balance inside Hood Static->Weigh SolventSelect Select Solvent Weigh->SolventSelect Acetone Acetone/Ketones SolventSelect->Acetone High Polarity DCM DCM/Chloroform SolventSelect->DCM Halogenated Alcohol Methanol/Ethanol SolventSelect->Alcohol Protic ChangeButyl CHANGE GLOVES: Butyl Rubber Required Acetone->ChangeButyl ChangeLam CHANGE GLOVES: Laminate/PVA Required DCM->ChangeLam KeepNitrile Maintain Nitrile (Double Glove) Alcohol->KeepNitrile Dissolve Dissolve & Transfer ChangeButyl->Dissolve ChangeLam->Dissolve KeepNitrile->Dissolve End Proceed to Experiment Dissolve->End

Caption: Logic flow for PPE adaptation based on solvent selection during solubilization.

Workflow 2: Emergency Response & Disposal

Immediate actions for spills or exposure events.[2][3]

EmergencyResponse Event Exposure / Spill Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill (Solid) Type->Spill ActionSkin Wash w/ Soap & Water (15 mins) - NO SOLVENTS Skin->ActionSkin ActionEye Eyewash Station (15 mins) - Hold Lids Open Eye->ActionEye ActionSpill Cover with Wet Paper Towel (Prevent Dust) -> Sweep Spill->ActionSpill Disposal Disposal: Segregate as Hazardous Organic Waste (Non-Halogenated) ActionSkin->Disposal Contaminated PPE ActionSpill->Disposal

Caption: Immediate response protocols for exposure and waste stream segregation.

Detailed Operational Protocols

A. Weighing & Transfer (Solid State)[5]
  • Preparation: Place a disposable balance draft shield or weighing boat inside the fume hood.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Why? Dihydroquinoline powders are often dry and prone to static charge, which can cause "jumping" of the powder, leading to invisible inhalation hazards.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.

  • Cleanup: Wipe the balance area with a damp paper towel (water/surfactant) immediately after weighing to capture any settled dust. Do not use compressed air.

B. Waste Disposal[4][5][10][11]
  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Toxic."

  • Liquid Waste:

    • If dissolved in Acetone/Methanol: "Organic Solvents - Non-Halogenated."

    • If dissolved in DCM/Chloroform: "Organic Solvents - Halogenated."

  • Container Rinse: Triple rinse the empty reagent bottle with a compatible solvent before discarding the bottle. Add rinsate to the liquid waste stream.

References & Authority

  • PubChem. Compound Summary: 2,2,4-Trimethyl-1,2-dihydroquinoline (Parent Structure). National Library of Medicine. Accessed October 2023. Link

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. US Department of Labor. Link

  • ECHEMI. Safety Data Sheet: 2,2,4-Trimethyl-1,2-dihydroquinoline polymer.[1] (Provides baseline hazard data for the dihydroquinoline class). Link

  • Cameo Chemicals. Reactvity Profile: Amines, Phosphines, and Pyridines. NOAA. (Explains incompatibility with oxidizers/acids). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.